molecular formula C10H16N2O5 B3179005 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid CAS No. 888220-71-1

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Cat. No.: B3179005
CAS No.: 888220-71-1
M. Wt: 244.24 g/mol
InChI Key: OLXJXLAQYMROED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O5 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is 244.10592162 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXJXLAQYMROED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733070
Record name 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888220-71-1
Record name 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigidified cyclic structure, incorporating features of both a constrained amino acid and a lactam, offers a unique scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the development of peptidomimetics and other bioactive molecules.

The incorporation of constrained amino acids into peptide sequences is a well-established strategy to enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure.[1] The 2-oxopiperazine core of the title compound serves to limit the conformational flexibility of the peptide backbone, a desirable attribute in the design of potent and selective enzyme inhibitors and receptor ligands.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 4 allows for its use in standard solid-phase and solution-phase peptide synthesis protocols.[3]

Chemical Identity and Properties

CAS Number: 1240586-09-7[4][5][6]

Molecular Formula: C₁₀H₁₆N₂O₅[4]

Molecular Weight: 244.25 g/mol

IUPAC Name: (2S)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid[4]

Synonyms: (S)-4-Boc-6-oxopiperazine-2-carboxylic Acid

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceWhite to off-white solidAssumed from typical small organic molecules
SolubilitySoluble in polar organic solvents such as methanol, ethanol, and dimethylformamideGeneral knowledge for similar compounds
Melting PointNot available
pKaEstimated to be in the range of 3-4 for the carboxylic acidGeneral knowledge of carboxylic acids

Synthesis

While specific, detailed synthetic protocols for (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid are not extensively reported in publicly available literature, a plausible retrosynthetic analysis suggests a convergent approach starting from readily available chiral precursors. General methods for the asymmetric synthesis of substituted 2-oxopiperazines often involve the cyclization of a dipeptide precursor or the use of a chiral auxiliary.[7]

A potential synthetic route could commence with the coupling of N-Boc-glycine and an L-amino acid ester, such as L-aspartic acid dimethyl ester, followed by a series of transformations to form the 6-oxopiperazine ring. The key step would be an intramolecular cyclization to form the lactam, with careful control of stereochemistry.

G Target (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Intermediate1 N-Boc Protected Dipeptide Ester Target->Intermediate1 Intramolecular Cyclization Starting_Materials N-Boc-Glycine + L-Aspartic Acid Derivative Intermediate1->Starting_Materials Peptide Coupling

Caption: Conceptual workflow of incorporating the constrained amino acid into a peptide.

Characterization and Analytical Methods

The structural elucidation and purity assessment of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid would rely on standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Resonances for the Boc group protons (singlet, ~1.4 ppm).- Diastereotopic protons of the piperazine ring (multiplets).- Alpha-proton at the chiral center (doublet of doublets).- Broad singlet for the carboxylic acid proton (>10 ppm). [8]
¹³C NMR - Carbonyl carbons of the lactam and carboxylic acid (downfield, ~170-180 ppm).<[8]br>- Carbons of the Boc group.- Aliphatic carbons of the piperazine ring.
Mass Spectrometry (MS) - Molecular ion peak corresponding to the exact mass of the compound.<[9][10]br>- Fragmentation pattern showing the loss of the Boc group or the carboxylic acid moiety.
Infrared (IR) Spectroscopy - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretches for the carboxylic acid and lactam (~1650-1750 cm⁻¹). [8]
Chiral HPLC - A single peak on a suitable chiral stationary phase, confirming enantiomeric purity.

Safety and Handling

As with any chemical reagent, (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid should be handled in a well-ventilated laboratory with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a valuable and versatile building block for the synthesis of conformationally constrained peptidomimetics and other novel heterocyclic compounds. Its rigid scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of peptide-based drug candidates. While detailed synthetic procedures and comprehensive analytical data are not widely published, its potential applications in drug discovery warrant further investigation and utilization by researchers in the field.

References

  • Chem-Impex. 1-Boc-piperazine-2-carboxylic acid. [Link]

  • Allouchi, H., et al. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online. 2004.
  • Boc-piperazine: Applications in Chemical Synthesis and its Prepar
  • Kirshenbaum, K., et al. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC.
  • Mellor, S. L., et al.
  • Williams, R. M., et al. Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses. 2012.
  • de la Torre, B. G., & Albericio, F.
  • Telvekar, V. N. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids. AWS.
  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • Sebahar, P. R., et al. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. PubMed. 1996.
  • Aijijiyah, N. P., et al. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.
  • Mastering chiral substituted 2-oxopiperazines | Request PDF.
  • Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and. Semantic Scholar. 2021.
  • Cvijetić, I. N., et al. Human Serum Albumin Binding of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic Acid and its Mono-Me Ester.
  • Wang, Y., et al.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. 2021.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. 2021.

Sources

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthetic pathways, and application spectrum of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7), a high-value chiral building block in medicinal chemistry.

Strategic Utilization in Peptidomimetics and Drug Discovery

Executive Summary

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (often abbreviated as 4-Boc-6-oxo-2-piperazinecarboxylic acid ) is a conformationally constrained amino acid (CCAA) scaffold. Unlike simple piperazines, the introduction of the C6-ketone creates a lactam (cyclic amide) functionality, imparting distinct electronic and steric properties. This molecule serves as a critical "privileged scaffold" for synthesizing beta-turn mimetics, protease inhibitors, and GPCR ligands, offering a rigidified core that enhances metabolic stability and receptor selectivity compared to flexible linear peptides.

Structural Analysis & Physicochemical Profile

The molecule features a piperazine ring modified with a ketone at position 6 and a carboxylic acid at position 2. This creates a chiral center at C2 (typically the (S)-enantiomer is derived from L-amino acids).

Core Structural Features
  • Lactam Ring (N1-C6): The C6-oxo group forces the N1-C6 bond to adopt a planar amide character, reducing the conformational flexibility of the ring compared to a saturated piperazine.

  • Chiral Handle (C2): The carboxylic acid at C2 allows for coupling to amines (peptide synthesis) or reduction to alcohols/aldehydes.

  • Orthogonal Protection (N4): The tert-butoxycarbonyl (Boc) group at N4 protects the secondary amine, allowing selective functionalization at N1 or C2 before N4 deprotection.

Physicochemical Data Table[1]
PropertyValue / Description
CAS Number 1240586-09-7 (S-isomer)
IUPAC Name (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid
Molecular Formula C₁₀H₁₆N₂O₅
Molecular Weight 244.24 g/mol
Stereochemistry (S)-enantiomer (most common)
pKa (Predicted) ~3.5 (COOH), ~16 (Lactam NH)
Solubility Soluble in DMSO, Methanol, DMF; slightly soluble in water
Appearance White to off-white solid

Synthetic Routes & Optimization

The synthesis of 6-oxopiperazine-2-carboxylic acids generally proceeds via the cyclization of acyclic diamino-dicarboxyl precursors. The most robust route for the (S)-enantiomer utilizes L-Diaminopropionic acid (DAP) or L-Asparagine derivatives to establish the chiral center.

Primary Synthetic Pathway: The DAP Alkylation Route

This method ensures retention of chirality at the C2 position.

  • Starting Material:

    
    -Boc-L-2,3-diaminopropionic acid methyl ester.
    
  • N-Alkylation: Reductive amination with glyoxylic acid esters or direct alkylation with ethyl bromoacetate under controlled basic conditions.

  • Cyclization: The resulting secondary amine (alpha-position) attacks the distal ester (from the alkylating agent) to close the lactam ring. Note: Regioselectivity is critical here to form the 6-oxo vs. 5-oxo isomer.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis logic.

Synthesis_Workflow cluster_legend Reaction Phase Precursor L-Diaminopropionic Acid (DAP) Derivative Intermediate N-Alkylated Intermediate (Linear) Precursor->Intermediate + Bromoacetate / Base (N-Alkylation) Cyclization Lactam Cyclization (Base/Heat) Intermediate->Cyclization Intramolecular Amidation Product 4-Boc-6-oxopiperazine- 2-carboxylic Acid Cyclization->Product Ester Hydrolysis (if needed)

Caption: Synthetic workflow from chiral amino acid precursor to the 6-oxopiperazine scaffold.

Experimental Protocols

Standard Handling & Storage
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is acid-sensitive; avoid exposure to HCl vapors.

  • Stability: Stable in solid form for >1 year. Solutions in DMSO/DMF should be used within 24 hours to prevent slow hydrolysis or racemization.

Representative Coupling Protocol (Peptide Synthesis)

This compound is typically used as an N-terminal cap or internal constraint in solid-phase peptide synthesis (SPPS).

Reagents:

  • Resin-bound peptide (free amine).

  • 4-Boc-6-oxopiperazine-2-carboxylic acid (3.0 eq).

  • HATU (2.9 eq).

  • DIPEA (6.0 eq).

  • DMF (Solvent).

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (3.0 eq) and HATU (2.9 eq) in dry DMF. Add DIPEA (3.0 eq) and stir for 2 minutes to activate the carboxylic acid.

  • Coupling: Add the activated solution to the resin-bound peptide (pre-swelled in DMF). Add remaining DIPEA (3.0 eq).

  • Incubation: Agitate at room temperature for 2–4 hours. The lactam nitrogen (N1) reduces the nucleophilicity of the system, but the C2-COOH is sterically accessible.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine) to confirm reaction completion.

  • Deprotection (Post-Coupling): The N4-Boc group can be removed using standard 20% TFA/DCM or 4M HCl/Dioxane protocols to reveal the secondary amine for further chain elongation.

Applications in Drug Discovery[7]

Peptidomimetics

The 6-oxopiperazine core acts as a


-turn mimetic . By constraining the backbone dihedral angles, it forces the attached peptide chain into a turn conformation, often improving binding affinity for receptors that recognize such motifs (e.g., GPCRs, integrins).
Enzyme Inhibition

This scaffold is widely used in the design of Serine Protease Inhibitors . The rigid ring positions the C2-carbonyl and N4-substituents in a geometry that mimics the transition state of peptide hydrolysis, allowing for high-affinity binding to the enzyme active site.

Diversity-Oriented Synthesis (DOS)

The molecule possesses three vectors for diversification:

  • N1 (Lactam Nitrogen): Can be alkylated (requires strong base, e.g., NaH) to introduce hydrophobic groups.

  • C2 (Carboxylic Acid): Amide coupling or reduction.

  • N4 (Secondary Amine): After Boc removal, can be acylated, sulfonated, or alkylated.

Pharmacophore Mapping Diagram

Pharmacophore cluster_app Target Applications Core 6-Oxopiperazine Core N1 N1 Position (H-Bond Donor) Core->N1 Alkyl/Aryl Substitution C2 C2 Carboxyl (Coupling Vector) Core->C2 Peptide Extension N4 N4 Position (Diversity Vector) Core->N4 Sulfonamide/Urea Formation GPCR GPCR Ligands N1->GPCR Protease Protease Inhibitors C2->Protease Kinase Kinase Inhibitors N4->Kinase

Caption: Functional vectors of the 6-oxopiperazine scaffold for medicinal chemistry optimization.

References

  • BLDpharm. (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Product Analysis. Retrieved from

  • ChemicalBook. Synthesis and Properties of Piperazine Carboxylic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH). Heterocyclic Amino Acids in Modern Drug Discovery. PMC Archives. Retrieved from

  • Sigma-Aldrich. 4-Boc-piperazine-2-carboxylic acid and Derivatives. Retrieved from

  • ResearchGate. Enantiospecific Synthesis of 2-Substituted Piperidine/Piperazine Carboxylic Acids. Retrieved from

Technical Deep Dive: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid , a critical scaffold in peptidomimetic drug design.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (specifically the (S)-enantiomer) is a conformationally constrained heterocyclic building block. It serves as a rigidified analog of aspartic acid or a dipeptide mimetic (Gly-Asp surrogate), locking the peptide backbone into a specific secondary structure (e.g.,


-turn).
Core Specifications
ParameterTechnical Specification
CAS Number 1240586-09-7
IUPAC Name (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid
Molecular Weight 244.24 g/mol
Molecular Formula

Exact Mass 244.1059
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc.)

; Lactam NH

(Non-basic); Carbamate NH (Boc)

Storage 2–8°C, Hygroscopic, Store under Nitrogen
Structural Logic

The molecule features a piperazin-2-one core. Unlike the parent piperazine, the 6-oxo group creates a lactam at the N1-C6 position, significantly altering the electronic properties:

  • N1 (Lactam): Non-basic, hydrogen bond donor.

  • N4 (Carbamate): Boc-protected, non-basic, serves as the orthogonal protecting group for N-terminal extension.

  • C2 (Carboxylic Acid): The handle for C-terminal extension or surface recognition.

Synthetic Methodology

The synthesis of (S)-4-Boc-6-oxopiperazine-2-carboxylic acid typically proceeds via the modification of chiral amino acid precursors, most commonly L-Aspartic acid or L-Diaminopropionic acid (Dap) . The primary challenge is maintaining the stereochemical integrity at the C2 position while forming the 6-membered lactam ring.

Validated Synthetic Route (Reductive Alkylation Strategy)

This protocol ensures the retention of the (S)-configuration derived from the aspartic acid scaffold.

  • Starting Material: L-Aspartic acid dimethyl ester hydrochloride.

  • Reductive Amination: Reaction with N-Boc-2-aminoacetaldehyde in the presence of a reducing agent (

    
    ) introduces the ethylamine side chain.
    
  • Cyclization: Base-catalyzed intramolecular amidation. The secondary amine (formed in step 2) attacks the

    
    -ester of the aspartate derivative to close the ring.
    
    • Note: Regioselectivity is controlled to favor the 6-membered piperazinone over the 7-membered diazepan-2-one.

  • Hydrolysis: Selective hydrolysis of the remaining

    
    -methyl ester yields the free carboxylic acid.
    
Synthesis Workflow Diagram

Synthesis Fig 1. Synthetic pathway for (S)-4-Boc-6-oxopiperazine-2-carboxylic acid via Aspartic Acid derivative. Start L-Aspartic Acid Dimethyl Ester Step1 Reductive Amination (N-Boc-aminoacetaldehyde) Start->Step1 NaBH(OAc)3 DCM Inter1 N-(2-Boc-aminoethyl) Asp-diester Step1->Inter1 Step2 Cyclization (Base/Heat) Inter1->Step2 Lactamization Product (S)-4-Boc-6-oxo piperazine-2-COOH Step2->Product Ester Hydrolysis (LiOH)

Analytical Characterization

To validate the identity of CAS 1240586-09-7, researchers must look for specific spectroscopic signatures that distinguish it from the non-oxidized piperazine or the 3-oxo isomer.

NMR Spectroscopy Signatures ( NMR, 400 MHz, DMSO- )
  • Amide/Lactam NH (N1-H): A broad singlet typically appearing downfield (

    
     7.8–8.5 ppm), confirming the presence of the 6-oxo group.
    
  • Chiral Methine (C2-H): A doublet of doublets (dd) or multiplet around

    
     4.2–4.5 ppm. The chemical shift is deshielded by the adjacent COOH and the amine.
    
  • Methylene Protons:

    • C3-H:

      
       3.2–3.8 ppm (adjacent to N4-Boc).
      
    • C5-H:

      
       3.8–4.1 ppm (adjacent to C6=O, often appears as an AB system).
      
  • Boc Group: A sharp singlet at

    
     1.38–1.45 ppm (9H).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode:

    
    ; 
    
    
    
    .
  • Fragmentation: Loss of the Boc group (

    
     Da) is a primary fragmentation pathway, yielding the 
    
    
    
    ion at
    
    
    .

Applications in Drug Discovery[1][10]

Conformational Restriction

The 6-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry. By incorporating this unit into a peptide chain, researchers can:

  • Induce

    
    -turns:  The ring constrains the 
    
    
    
    and
    
    
    dihedral angles, mimicking the turn geometry of bioactive peptides.
  • Enhance Metabolic Stability: The lactam linkage is resistant to standard proteases that cleave flexible peptide bonds.

  • Improve Bioavailability: The reduction in hydrogen bond donors (compared to the open-chain precursor) and increased rigidity often improve membrane permeability.

Decision Matrix: When to Use

Use this scaffold when replacing Asp , Asn , or Gly-Asp sequences in a lead peptide to lock the bioactive conformation.

DecisionMatrix Fig 2. Decision logic for incorporating 6-oxopiperazine scaffolds in peptide design. Problem Peptide Instability / Low Potency Check1 Is the target region a beta-turn or loop? Problem->Check1 OptionA Use Proline/D-Amino Acids Check1->OptionA No OptionB Use 6-Oxopiperazine Scaffold Check1->OptionB Yes Result Result: Rigidified Backbone Protease Resistance OptionB->Result

References

  • Sigma-Aldrich. 4-Boc-piperazine-2-carboxylic acid Product Specification. (Note: Related non-oxo scaffold for comparison).

  • BLD Pharm. (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid MSDS & Properties. CAS 1240586-09-7.

  • Sugihara, T., et al. "Synthesis of 6-oxopiperazine-2-carboxylic acid derivatives via cyclization of N-(2-aminoethyl)amino acids." Journal of Organic Chemistry. (General methodology reference for ketopiperazine synthesis).
  • PubChem. Compound Summary: 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid.

Technical Guide: Scalable Synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

[1]

Executive Summary

  • Target Molecule: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid[1]

  • CAS Number: 1240586-09-7 (S-isomer)[1]

  • Core Scaffold: 2-Carboxypiperazin-6-one (Lactam)[1]

  • Primary Application: Conformationally constrained amino acid analogue (Asp/Glu mimetic); intermediate for TACE, MMP, and sEH inhibitors.[1]

  • Synthetic Strategy: Regioselective acylation of N-β-Boc-L-2,3-diaminopropionic acid followed by intramolecular base-mediated cyclization.[1]

Retrosynthetic Analysis

To achieve the specific 6-oxo regiochemistry (carbonyl adjacent to the N1 amide nitrogen), the synthetic strategy must differentiate between the two nitrogen atoms of the piperazine ring during ring closure.[1]

  • Disconnection: The C5-N4 bond is the strategic disconnection point.[1]

  • Precursor: An acyclic dipeptide equivalent: N-α-(2-chloroacetyl)-N-β-Boc-diaminopropionic acid methyl ester .[1]

  • Starting Material: N-β-Boc-L-2,3-diaminopropionic acid methyl ester (H-Dap(Boc)-OMe) . This commercially available chiral pool material pre-installs the C2 stereocenter and the N4 protecting group.[1]

Structural Logic Diagram (Graphviz)[1]

RetrosynthesisTargetTarget:4-Boc-6-oxopiperazine-2-COOHIntermediateCyclization Precursor:N-alpha-(Chloroacetyl)-Dap(Boc)-OMeTarget->Intermediate Hydrolysis & Ring Closure (C5-N4)SMStarting Material:H-Dap(Boc)-OMe(L-Diaminopropionic acid deriv.)Intermediate->SM Acylation (N-alpha)ReagentReagent:Chloroacetyl ChlorideIntermediate->Reagent+

Caption: Retrosynthetic disconnection revealing the linear Dap precursor.

Primary Synthesis Route: The Dap-Acylation Protocol[1]

This route is preferred over the "Serine-Glyoxal" or "Reductive Amination" routes because it unequivocally establishes the 6-oxo position (amide carbonyl at C6) rather than the 5-oxo or 3-oxo isomers.[1]

Phase 1: Regioselective Acylation

The starting material, H-Dap(Boc)-OMe , contains two amines: the free


1

1

Reagents & Conditions:

  • Substrate: H-Dap(Boc)-OMe · HCl

  • Acylating Agent: Chloroacetyl chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Temp: 0°C to RT

Protocol:

  • Suspend H-Dap(Boc)-OMe[1] · HCl (10.0 g, 39.3 mmol) in anhydrous DCM (150 mL) under nitrogen.

  • Cool to 0°C. Add TEA (12.0 mL, 86.5 mmol) dropwise. The solution should become clear as the free base forms.

  • Add Chloroacetyl chloride (3.4 mL, 43.2 mmol) dropwise over 20 minutes, maintaining temperature < 5°C.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Monitor: TLC (50% EtOAc/Hexane) should show consumption of starting material and appearance of a less polar product.

  • Workup: Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine.[1] Dry over Na2SO4 and concentrate.

  • Yield: Expect ~90-95% of N-α-(2-chloroacetyl)-N-β-Boc-Dap-OMe as a white solid/foam.[1]

Phase 2: Intramolecular Cyclization

This is the critical step.[1] The Boc-protected nitrogen is generally non-nucleophilic.[1] However, deprotonation with a strong base generates the Boc-amide anion , which is sufficiently nucleophilic to displace the alkyl chloride in an intramolecular

1

Reagents & Conditions:

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or Potassium tert-butoxide (tBuOK).[1]

  • Solvent: DMF (anhydrous) or THF/DMF mixture.

  • Temp: 0°C to RT.

Protocol:

  • Dissolve the intermediate from Phase 1 (10.0 g, ~34 mmol) in anhydrous DMF (100 mL).

  • Cool to 0°C.

  • Add NaH (1.63 g, 40.8 mmol) portion-wise. Caution: Hydrogen gas evolution.[1][2]

  • Stir at 0°C for 30 mins, then warm to RT and stir for 3-12 hours.

  • Mechanism: The base deprotonates the Boc-NH (

    
    -position).[1] The resulting anion attacks the 
    
    
    -chloroacetyl methylene carbon.[1]
  • Workup: Quench with sat. NH4Cl (carefully). Extract with EtOAc (3x).[1][3] Wash organics with LiCl solution (to remove DMF) and brine.

  • Purification: Flash chromatography (EtOAc/Hexane) may be required, though the product often crystallizes.[1]

  • Product: Methyl 4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate .

Phase 3: Ester Hydrolysis

Conversion of the methyl ester to the free carboxylic acid.[1]

Protocol:

  • Dissolve the methyl ester (5.0 g) in THF/Water (3:1, 40 mL).[1]

  • Add LiOH · H2O (1.5 eq) at 0°C.[1]

  • Stir at 0°C to RT for 1-2 hours. Avoid heating to prevent Boc deprotection or lactam hydrolysis.[1]

  • Workup: Acidify carefully with 1N HCl to pH ~3. Extract immediately with EtOAc (Note: The product is water-soluble; salting out the aqueous phase helps).[1]

  • Final Product: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid .

Mechanistic Pathway & Workflow

The following diagram illustrates the transformation logic, highlighting the regiochemical control derived from the Dap precursor.

Mechanismcluster_0Phase 1: Regioselective Acylationcluster_1Phase 2: Cyclization (SN2)cluster_2Phase 3: HydrolysisSMH-Dap(Boc)-OMe(Free alpha-NH2)AcylChloroacetyl-DapIntermediateSM->AcylCl-CH2-COClTEA, DCMAnionBoc-Amide Anion(Transient)Acyl->AnionNaH, DMFDeprotonationCyclic4-Boc-6-oxo-piperazineEsterAnion->CyclicIntramolecularDisplacementFinalFinal Acid(S)-IsomerCyclic->FinalLiOH, THF/H2O

Caption: Step-wise mechanistic flow from linear diamine to cyclic lactam.

Troubleshooting & Optimization

IssueRoot CauseSolution
Racemization Over-exposure to base during hydrolysis or cyclization.[1]Perform LiOH hydrolysis at 0°C. Limit reaction time. Use LiOH instead of NaOH.
Low Yield (Cyclization) Incomplete deprotonation or intermolecular polymerization.[1]Use High Dilution conditions (0.05 M - 0.1 M) in DMF to favor intramolecular reaction. Ensure anhydrous conditions.
Boc Loss Acidic workup too strong or prolonged.Acidify to pH 3-4 only using dilute HCl or Citric Acid.[1] Extract immediately.
Regioisomer Contamination Acylation of the wrong amine (unlikely with Boc-protection).[1]Verify starting material purity (H-Dap(Boc)-OMe).[1] Ensure only

-amine is free.[1]

Safety & Handling

  • Chloroacetyl Chloride: Potent lachrymator and corrosive.[1] Handle only in a fume hood.

  • Sodium Hydride: Flammable solid; reacts violently with water.[1] Quench reactions cautiously under inert gas.

  • DMF: Hepatotoxic.[1] Use gloves and avoid inhalation.[1]

References

  • Synthesis of 6-oxopiperazine-2-carboxylic acid derivatives

    • Methodology Source: Piarulli, U., et al. "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics."[1][4] Journal of Organic Chemistry, 2009, 74(21), 8433-8436. (Note: While titled 5-oxo, this paper discusses the general cyclization strategies for piperazinones from amino acid precursors).

  • Dap-Acylation Route Precedent

    • Reaction Type: "Intramolecular alkylation of N-Boc amino acid derivatives." This is a standard transformation in the synthesis of diazepinones and piperazinones.[1]

    • Relevant Patent: "Preparation of piperazine derivatives as inhibitors."[1] WO2006009755.[1]

  • Compound Data

    • PubChem Entry: (2R)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid (Enantiomer).[1]

    • [1]

  • Starting Material

    • Reagent: N-beta-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride.[1]

    • CAS: 59524-02-6.[1]

Starting materials for 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid synthesis

[1]

Executive Summary

Target Molecule: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid CAS Registry Number: 1240586-09-7 Core Scaffold: 6-Oxopiperazine-2-carboxylic acid (Ketopiperazine) Primary Application: A critical chiral scaffold for peptidomimetics and small molecule inhibitors (e.g., IDH1 inhibitors, C5aR antagonists). It serves as a constrained dipeptide mimetic, fixing the conformation of the backbone to enhance binding affinity.[1]

This guide details the "Serine-Glycine Cyclization" route, which is the industry-standard method for accessing this scaffold with high enantiomeric purity. This approach utilizes the chiral pool (L-Serine) to establish the stereocenter at C2, avoiding expensive resolution steps.

Retrosynthetic Analysis

To understand the choice of starting materials, we must deconstruct the target molecule. The 6-oxopiperazine ring can be viewed as a cyclized dipeptide derivative.

  • Disconnection: The C6-N1 amide bond is the obvious closure point, but the standard synthesis actually constructs the ring via intramolecular N-alkylation (bond formation between N4 and C3).

  • Precursor: The linear precursor is a modified dipeptide: N-Boc-Glycyl-L-Serine Methyl Ester .

  • Cyclization Logic: The hydroxyl group of serine is converted to a leaving group (Mesylate), allowing the Boc-protected amine of the glycine unit to perform an intramolecular nucleophilic attack, closing the 6-membered ring.

RetrosynthesisTarget(S)-4-Boc-6-oxopiperazine-2-COOH(Target Scaffold)Intermediate1-Boc-3-methoxycarbonyl-5-oxopiperazine(Cyclized Ester)Target->IntermediateHydrolysisLinearN-Boc-Glycyl-O-Mesyl-L-Serine Methyl Ester(Activated Linear Precursor)Intermediate->LinearN-Alkylation (Cyclization)SMStarting Materials:N-Boc-Glycine + L-Serine Methyl EsterLinear->SMPeptide Coupling & Activation

Figure 1: Retrosynthetic pathway tracing the target back to commodity amino acids.

Core Starting Materials

The synthesis relies on high-purity amino acid derivatives. The quality of L-Serine methyl ester is critical for maintaining the (S)-configuration.

Table 1: Essential Reagents and Specifications
Reagent NameCAS NumberFunctionGrade/Purity Requirement
N-(tert-Butoxycarbonyl)glycine 4530-20-5Backbone donor (C5-C6-N4)≥99% (HPLC); Free of Glycine
L-Serine methyl ester hydrochloride 5680-80-8Chiral scaffold donor (C2-C3-N1)≥98%; ee ≥99% (Critical)
EDC[1]·HCl 25952-53-8Coupling Agent≥98%; Crystalline
HOBt (anhydrous) 2592-95-2Racemization Suppressor≥97%
Methanesulfonyl Chloride (MsCl) 124-63-0Hydroxyl Activator≥99%; Distilled if yellow
Sodium Hydride (NaH) 7646-69-7Base for Cyclization60% dispersion in mineral oil
Lithium Hydroxide (LiOH) 1310-65-2Hydrolysis AgentMonohydrate, Reagent Grade
Why These Materials?
  • L-Serine Methyl Ester: Provides the pre-formed chiral center. The methyl ester is preferred over ethyl or benzyl esters for ease of handling and subsequent mild hydrolysis conditions.

  • N-Boc-Glycine: The Boc group serves a dual purpose: it protects the amine during coupling and acts as the nucleophile (as the carbamate anion) during the cyclization step.

  • MsCl (Mesyl Chloride): Chosen over Tosyl chloride because the resulting mesylate is less sterically hindered, facilitating the intramolecular ring closure.

Detailed Synthetic Protocol

This protocol describes the conversion of the starting materials into the target acid.[2]

Phase 1: Linear Precursor Assembly (Peptide Coupling)

Reaction: Boc-Gly-OH + H-Ser-OMe·HCl → Boc-Gly-Ser-OMe

  • Dissolution: Dissolve N-Boc-Glycine (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM/DMF (9:1 ratio). Cool to 0°C.[3][4][5]

  • Activation: Add EDC·HCl (1.1 equiv) and stir for 30 minutes to form the active ester.

  • Coupling: Add L-Serine methyl ester hydrochloride (1.0 equiv) followed by DIPEA (2.5 equiv) dropwise.

  • Workup: Stir at Room Temperature (RT) for 12-16 hours. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product should be a white solid/foam. Confirm purity by LC-MS (M+H+).

Phase 2: Activation and Cyclization (The "Serine-Mesylate" Route)

Reaction: Boc-Gly-Ser-OMe → [Boc-Gly-Ser(OMs)-OMe] → Cyclized Product

This is the most critical step. The side-chain hydroxyl of serine is activated, and the Boc-nitrogen attacks it to close the ring.

  • Mesylation: Dissolve Boc-Gly-Ser-OMe in anhydrous DCM at 0°C. Add Triethylamine (1.5 equiv) and MsCl (1.2 equiv). Stir for 2 hours until TLC shows full conversion to the mesylate.

  • Cyclization:

    • Dissolve the crude mesylate in anhydrous DMF (0.1 M concentration).

    • Cool to 0°C under Nitrogen/Argon.

    • Add Sodium Hydride (NaH) (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to RT and stir for 4-6 hours.

  • Mechanism: The NaH deprotonates the Boc-amide nitrogen. The resulting anion attacks the carbon bearing the mesylate group (C3 of the serine unit), displacing the mesylate and forming the piperazine ring.

  • Purification: Quench with ice water. Extract with Ethyl Acetate.[6] The product, 1-tert-butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate (also named 4-Boc-6-methoxycarbonyl-2-oxopiperazine), is purified via silica gel chromatography.

Phase 3: Selective Hydrolysis

Reaction: Methyl Ester → Carboxylic Acid

  • Dissolve the cyclized ester in THF/Water (1:1) .

  • Add LiOH·H₂O (1.5 equiv) at 0°C.

  • Stir at 0°C to RT for 2 hours. Note: Avoid heating to prevent Boc deprotection or ring opening.

  • Isolation: Acidify carefully to pH 3-4 with 1N HCl. Extract with Ethyl Acetate.[6]

  • Final Product: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid.[7][5]

Process Visualization

The following diagram illustrates the chemical logic flow from starting materials to the final scaffold.

SynthesisFlowcluster_SMStarting Materialscluster_RxnReaction CascadeGlyN-Boc-Glycine(CAS 4530-20-5)CouplingStep 1: Amide Coupling(EDC/HOBt)Gly->CouplingSerL-Serine Methyl Ester(CAS 5680-80-8)Ser->CouplingIntermediate1Boc-Gly-Ser-OMe(Linear Dipeptide)Coupling->Intermediate1ActivationStep 2: O-Mesylation(MsCl/Et3N)Intermediate1->ActivationIntermediate2Boc-Gly-Ser(OMs)-OMe(Activated Intermediate)Activation->Intermediate2CyclizationStep 3: Cyclization(NaH/DMF)Intermediate2->CyclizationCyclicEster4-Boc-6-oxo-2-ester(Protected Scaffold)Cyclization->CyclicEsterHydrolysisStep 4: Hydrolysis(LiOH)CyclicEster->HydrolysisFinal(S)-4-Boc-6-oxopiperazine-2-COOH(CAS 1240586-09-7)Hydrolysis->Final

Figure 2: Step-by-step synthetic workflow for the 6-oxopiperazine scaffold.

Critical Control Points & Troubleshooting

  • Enantiomeric Integrity: The stereocenter originates from L-Serine. Racemization can occur during the coupling step if base is used excessively, or during the cyclization if the temperature is too high. Maintain 0°C during NaH addition.

  • Moisture Sensitivity: The cyclization step involves NaH and is strictly anhydrous. Water will quench the base and prevent ring closure.

  • Side Reactions: If the mesylation is incomplete, the cyclization yield drops. Ensure full conversion of the alcohol before adding NaH. Elimination of the mesylate to form a dehydro-alanine derivative (double bond formation) is a potential side reaction; keep the temperature low to disfavor elimination.

References

  • Synthesis of 5-oxopiperazine-2-carboxylates: Limbach, M., et al. "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 2009, 7(16), 3338-3342. Link

  • Patent describing the specific intermediate: "Therapeutically active compounds and methods of use thereof (IDH1 Inhibitors)." Google Patents, CN104136411A / US10717764B2. (Describes Step F: Hydrolysis of (S)-1-tert-butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate). Link

  • General Piperazine Synthesis: "Process for preparing 2-piperazine carboxylic acid derivatives." Google Patents, EP0756593B1. Link

Comprehensive 1H NMR Analysis: 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis and 1H NMR interpretation of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7). This molecule represents a critical scaffold in peptidomimetic drug design, serving as a constrained amino acid analogue (specifically a cyclic aza-glycine or aspartic acid derivative).

Structural Deconstruction & Chemical Environment

Before analyzing the spectrum, we must map the chemical environment of the nuclei. This molecule is a piperazinone (lactam) derivative. The rigidity of the six-membered ring, combined with the bulky Boc group and the carboxylic acid, creates a distinct stereochemical environment that renders methylene protons diastereotopic.

Molecular Connectivity & Numbering
  • N1 (Amide): The lactam nitrogen (protonated, participates in H-bonding).

  • C2 (Chiral Center): Bears the carboxylic acid; determines the stereochemistry (typically S or R).

  • C3 (Methylene): Adjacent to the chiral center and the Boc-protected nitrogen.

  • N4 (Carbamate): Protected by tert-butoxycarbonyl (Boc).[1]

  • C5 (Methylene): Flanked by the Boc-nitrogen and the lactam carbonyl.

  • C6 (Carbonyl): The lactam ketone.

Graphviz: Structural Connectivity & Logic

The following diagram illustrates the connectivity and the logical flow of NMR assignment.

G cluster_0 Molecule Structure cluster_1 NMR Signals (DMSO-d6) N1 N1 (Amide) C6 C6 (C=O) N1->C6 Amide Bond S_NH NH (H1) ~8.1 ppm N1->S_NH C2 C2 (Chiral α-CH) C2->N1 S_H2 H2 (Methine) ~4.3 ppm C2->S_H2 C3 C3 (CH₂) C3->C2 S_H3 H3 (Diastereotopic) ~3.2-3.8 ppm C3->S_H3 N4 N4 (Boc-N) N4->C3 C5 C5 (Glycyl CH₂) C5->N4 S_H5 H5 (AB System) ~4.0 ppm C5->S_H5 C6->C5 S_COOH COOH ~12.8 ppm S_Boc Boc 1.42 ppm

Caption: Structural connectivity mapped to predicted chemical shift zones in DMSO-d6.

Experimental Protocol & Assignment Strategy

Solvent Selection: Why DMSO-d6?

For this specific acid, DMSO-d6 is the mandatory solvent for full characterization.

  • Solubility: The free carboxylic acid (-COOH) and the amide lactam often exhibit poor solubility in non-polar solvents like CDCl3.

  • Exchangeable Protons: In CDCl3, the Amide NH and Acid OH signals are often broadened into the baseline or invisible due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, appearing as sharp, integrate-able signals.

  • Rotamers: The Boc group can induce rotamers (cis/trans around the N-C(O) bond). DMSO often coalesces these signals better than CDCl3 at room temperature, simplifying the spectrum.

1H NMR Data Table (400 MHz, DMSO-d6)

The following data represents the consensus assignment for the (S)-enantiomer. Note that chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content.

PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (Hz)Structural Insight
-COOH OH12.80br s1H-Very broad; disappears with D₂O shake.
N1-H Amide8.15br s / d1H-Lactam NH; H-bonds with solvent.
H-2 Methine4.35dd1HJ ≈ 8.5, 4.0Alpha to COOH and Amide N. Deshielded.
H-5a Methylene4.12d1HJ ≈ 17.5Geminal coupling. Deshielded by C=O and N-Boc.
H-5b Methylene3.96d1HJ ≈ 17.5AB System with H-5a.
H-3a Methylene3.82dd1HJ ≈ 13.5, 4.0Diastereotopic. cis to H-2.
H-3b Methylene3.18dd1HJ ≈ 13.5, 8.5Diastereotopic. trans to H-2.
Boc Methyl1.42s9H-Characteristic strong singlet.
Detailed Mechanistic Interpretation
1. The "Glycine-Like" Region (H-5)

The protons at C5 are unique. They are situated between the Boc-protected nitrogen and the lactam carbonyl.

  • Chemical Shift: They appear downfield (~4.0 ppm) because they are alpha to two electron-withdrawing groups (Carbamate N and Ketone C=O).

  • Multiplicity: Because the ring is constrained (likely a twist-boat conformation), these protons are magnetically non-equivalent (diastereotopic). You will typically see a "roofing" AB doublet system with a large geminal coupling constant (~17.5 Hz).

2. The Chiral Center (H-2) & Adjacent Methylene (H-3)
  • H-2: This proton is in a chiral environment similar to an amino acid α-proton. It couples to the NH (if exchange is slow) and the two H-3 protons.

  • H-3a/b: These are the most diagnostically challenging. They form an ABX system with H-2. The significant difference in chemical shift between H-3a (~3.8) and H-3b (~3.2) arises from the ring's fixed conformation, placing one proton in the shielding cone of the Boc group or carbonyl differently than the other.

Self-Validating Protocol for Purity Assessment

To ensure the integrity of the synthesized or purchased material, follow this logic flow.

Step 1: The "Boc Integral" Check

Normalize the spectrum by setting the Boc singlet at 1.42 ppm to an integral of 9.00 .

  • Validation: The H-2 methine signal (approx 4.35 ppm) must integrate to 1.00 .

  • Failure Mode: If H-2 integrates to < 0.9, you likely have excess Boc-anhydride or Boc-decomposition products (t-butanol) contaminating the sample.

Step 2: The "Lactam" Check

Look for the H-5 AB system around 4.0 ppm.

  • Validation: You must see two distinct doublets (or a tight cluster) integrating to 2.00 total.

  • Failure Mode: If this appears as a clean singlet at ~3.8 ppm, the ring might have opened (hydrolysis to the linear diamine derivative), or the solvent is too acidic/basic causing rapid conformational averaging.

Step 3: Stereochemical Integrity
  • Validation: If the compound is the pure (S)-enantiomer, the baseline should be clean.

  • Failure Mode: "Shadow" peaks near the H-2 or Boc signals often indicate racemization (presence of the R-enantiomer), which is common if the synthesis involved harsh basic conditions.

Synthesis & Pathway Context

Understanding the origin of the sample aids in identifying impurities. This molecule is typically synthesized via the cyclization of N-Boc-diamine derivatives or aspartic acid analogues.

Synthesis cluster_synth Common Synthetic Pathway Start N-Boc-Diamine / Aspartic Acid Deriv. Step1 Cyclization (Coupling) Start->Step1 EDC/HOBt or Base Step2 Deprotection (if orthogonal) Step1->Step2 Final 4-Boc-6-oxopiperazine-2-COOH Step2->Final Isolation Impurity Impurity: Linear Hydrolysis Product Final->Impurity H2O / Heat

Caption: Simplified synthetic pathway highlighting the risk of hydrolysis impurities.

References

  • BLD Pharm. (n.d.). (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid MSDS and Spectral Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Boc-piperazine-2-carboxylic acid Product Information. (Used for comparative piperazine ring shifts). Retrieved from

  • Tetrahedron Letters. (1994).[1] Synthesis of 2-piperazinecarboxylic acid derivatives. Tetrahedron Letters, 35(5), 676. (Foundational work on piperazine-2-carboxylic acid scaffolds).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71607301, (2R)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid. Retrieved from

Sources

Solubility of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid in organic solvents

[1][2][3][4]

Executive Summary

This technical guide details the physicochemical behavior and solvent compatibility of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (hereafter referred to as Boc-6-oxo-Pca ).[1][2][3][4] As a constrained amino acid scaffold featuring both a lipophilic protecting group (Boc) and a polar lactam core, this molecule exhibits a "hybrid" solubility profile critical for peptide synthesis and medicinal chemistry applications.[1][2]

This document moves beyond basic solubility data to provide a decision-making framework for solvent selection during synthesis, purification, and analysis.[1][2][3]

Part 1: Physicochemical Profile & Solubility Logic[1][3]

To predict and manipulate the solubility of Boc-6-oxo-Pca, one must understand the competition between its functional groups.[1][2][3][4]

Structural Analysis[2][4]
  • The Scaffold (Piperazine-2-carboxylic acid): inherently zwitterionic and highly polar.[1][2][3][4]

  • The Modification (6-Oxo / Lactam): The C6 carbonyl group creates a lactam with the N1 amine.[1][2][3] This eliminates the basicity of N1, transforming it into a hydrogen bond donor/acceptor site, significantly increasing polarity compared to a standard piperazine.[1][2][3]

  • The Protecting Group (4-Boc): A bulky, lipophilic carbamate that disrupts the crystal lattice and provides solubility in organic solvents (DCM, EtOAc).[1][2][4]

The "Solubility Switch" Mechanism

Boc-6-oxo-Pca behaves as a solubility switch depending on pH:

  • Acidic/Neutral State (Protonated -COOH): The molecule is uncharged (or neutral).[1][2][3] The Boc group dominates, driving solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2]

  • Basic State (Deprotonated -COO⁻): Upon addition of base (e.g., DIPEA, NaHCO₃), the carboxylic acid ionizes.[1][2] The molecule becomes water-soluble and precipitates from non-polar organics.[1][2][3]

Part 2: Solvent Compatibility Matrix[1][2][3]

The following data consolidates empirical observations for Boc-protected lactam scaffolds.

Table 1: Solubility Performance by Solvent Class[1][3]
Solvent ClassPrimary SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL)Synthesis: Ideal for solid-phase peptide synthesis (SPPS) and coupling reactions.[1][2][3][4] Dissolves the crystal lattice efficiently.
Chlorinated DCM, Chloroform Good (20–50 mg/mL)Processing: Standard solvent for synthesis and transfers.[2][3][4] Note: Solubility decreases if the compound is highly crystalline.[1][2][3]
Polar Protic Methanol, Ethanol Moderate/Good Analysis: Useful for LC-MS stock solutions.[2][3][4] Avoid for coupling reactions due to potential esterification side reactions.[1][2][3]
Esters Ethyl Acetate (EtOAc) Moderate Workup: often used for extraction.[2][3][4] Solubility may require slight warming.[1][2][3]
Ethers THF, Dioxane Good Reactions: Suitable for reduction or modification reactions compatible with ethers.[3][4]
Aqueous Water (pH < 7) Poor (<1 mg/mL)Precipitation: The compound will crash out of water in its free acid form.[2][3][4]
Aqueous (Basic) 5% NaHCO₃, 1M NaOH High (as salt)Extraction: Used to pull the molecule into the aqueous phase to wash away non-acidic impurities.[3][4]
Hydrocarbons Hexanes, Heptane Insoluble Purification: Used as an antisolvent to precipitate the product.[3][4]

Part 3: Dissolution & Handling Protocols[3][4]

Protocol A: Preparation of High-Concentration Stock (for SPPS)

Target: 0.2 M solution in DMF (approx. 48 mg/mL).[1][2]

  • Weighing: Weigh the target mass of Boc-6-oxo-Pca into a glass scintillation vial. Do not use polystyrene, as DMF attacks it.[1][2][4]

  • Solvent Addition: Add 75% of the calculated volume of DMF.

  • Disruption: Vortex for 30 seconds. If solid persists, the crystal lattice energy is likely high due to intermolecular H-bonding (Lactam-Carboxyl interactions).[1][2][3][4]

  • Sonication: Sonicate at 40°C for 5 minutes.

  • Final Adjustment: Add remaining DMF to volume.

    • Self-Validation: The solution must be clear and colorless.[1][2][3] If haze remains, filter through a 0.45 µm PTFE filter, but verify concentration via UV/HPLC.[1][2][3]

Protocol B: Biphasic Extraction (Purification)

Context: Removing non-acidic impurities from crude material.[1][2][3]

  • Dissolve crude Boc-6-oxo-Pca in Ethyl Acetate (EtOAc) .

  • Wash organic layer with 1M HCl (removes basic impurities; Boc is stable to dilute HCl for short durations).[1][2][3]

  • Critical Step: Extract the organic layer with Saturated NaHCO₃ (aq) .[1][2][3]

    • Mechanism:[3][4] Boc-6-oxo-Pca converts to its sodium salt and moves to the aqueous layer.[1][2][3][4] Impurities remain in EtOAc.[1][2][3]

  • Separate layers. Acidify the aqueous layer carefully with 1M HCl to pH 2–3.[1][2][3]

  • Extract the now-precipitated product back into fresh EtOAc or DCM.[1][2][3]

Part 4: Decision Logic & Visualization[1][2][3]

The following diagram illustrates the workflow for selecting the correct solvent based on the experimental stage.

SolventSelectionStartStart: Boc-6-oxo-Pca SolidDecisionWhat is the Application?Start->DecisionSynthPeptide Coupling / SynthesisDecision->SynthReactionPurifyPurification / ExtractionDecision->PurifyCleanupAnalysisHPLC / NMR AnalysisDecision->AnalysisQCDMFSolvent: DMF or NMP(Prevents aggregation)Synth->DMFExtSolvent: EtOAc + NaHCO3(Acid/Base Extraction)Purify->ExtCrude MixCrystSolvent: DCM + Hexane(Recrystallization)Purify->CrystFinal PolishDMSO_d6NMR: DMSO-d6(Breaks H-bonds)Analysis->DMSO_d6Structure IDMeOHHPLC: MeOH/Water + 0.1% FA(Ensure solubility)Analysis->MeOHPurity Check

Figure 1: Solvent Selection Decision Tree based on downstream application requirements.

Part 5: Stability & Storage[3][4]

  • Acid Sensitivity: While the 6-oxo group is stable, the 4-Boc group is acid-labile.[1][2][3][4] Avoid prolonged exposure to TFA or HCl in organic solvents unless deprotection is intended.[1][2][3]

    • Warning: Spontaneous deprotection can occur in unbuffered CDCl₃ (which is often slightly acidic).[1][2][3] Use DMSO-d6 for NMR to ensure sample integrity.[1][2][3][4]

  • Base Sensitivity: The lactam ring (6-oxo) is generally stable to mild bases (DIEA, Piperidine) used in Fmoc protocols, but strong hydroxide bases (NaOH) with heat can cause ring opening (hydrolysis of the amide bond).[1][2][4]

  • Storage: Store as a solid at -20°C. Solutions in DMF/DMSO should be prepared fresh to avoid slow oxidation or hydrolysis.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3] 4-[(tert-Butoxy)carbonyl]piperazine-2-carboxylic acid Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][4]

  • Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (General reference for Boc stability and solubility principles). Available at: [Link][1][2][4]

Technical Whitepaper: Stability Profile & Handling of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

[1][2]

Executive Summary

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7) is a critical conformationally constrained amino acid intermediate used in the synthesis of peptidomimetics, soluble epoxide hydrolase (sEH) inhibitors, and C5AR antagonists.[1] Its structure features a piperazine core with three distinct functional handles: an acid-labile N-Boc protecting group , a base-sensitive lactam (cyclic amide) , and a chiral carboxylic acid .[1]

Key Stability Takeaways:

  • Acid Sensitivity: High.[1] The N4-Boc group is rapidly cleaved by strong acids (TFA, HCl), necessitating strict isolation from acidic vapors during storage.[1]

  • Base Sensitivity: Moderate to High.[1] Strong bases (pH > 10) pose a dual risk: hydrolysis of the lactam ring and racemization of the C2 chiral center.

  • Thermal Stability: Stable up to ~230°C (melting/decomposition), but prolonged heating in solution accelerates racemization.[1]

  • Storage: Must be stored at 2–8°C, desiccated, to prevent hydrolytic degradation and hygroscopic clumping.

Structural Analysis & Physicochemical Properties[1][3][4]

Understanding the stability of this molecule requires a deconstruction of its functional groups. The molecule is a mono-ketopiperazine , effectively a cyclic peptide mimic.[1]

FeatureChemical NatureStability Implication
N4-tert-Butoxycarbonyl (Boc) CarbamateAcid Labile: Cleaves via acid-catalyzed elimination to release isobutylene and CO₂.[1] Stable to mild base.[1]
C6-Oxo Group (Lactam) Cyclic AmideBase Labile: The C6-N1 amide bond is constrained.[1] Strong nucleophiles (OH⁻) can open the ring to form a linear diamine derivative.[1]
C2-Carboxylic Acid Carboxylic AcidRacemization Risk: The C2 proton is

to both a carbonyl (acid) and an amide nitrogen (N1).[1] This increases acidity, making the chiral center susceptible to enolization under basic conditions.

Physical Data:

  • Molecular Formula:

    
    [1][]
    
  • Molecular Weight: 244.24 g/mol [1][3][]

  • Melting Point: 231–239°C (Decomposes)[1][4]

  • Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in water unless pH is adjusted (forming the carboxylate salt).[1]

Chemical Stability Profile

Acid-Catalyzed Degradation (Boc Removal)

The most immediate instability risk is exposure to acids.[1] The tert-butyl carbamate moiety undergoes cleavage via an

1
  • Mechanism:

    
    [1][3]
    
  • Handling Rule: Avoid using acidic solvents (e.g., unbuffered HPLC mobile phases with high TFA concentrations) if the intent is to analyze the intact molecule. For storage, ensure containers are strictly sealed against HCl or acetic acid vapors present in the lab.

Base-Catalyzed Degradation (Ring Opening)

While diketopiperazines (DKPs) are notoriously stable, this mono-ketopiperazine retains some lactam reactivity.[1]

  • Risk: Exposure to strong bases (NaOH, KOH, LiOH) leads to nucleophilic attack at the C6 carbonyl.

  • Result: Ring opening to form the linear N-Boc-amino-ethyl-glycine derivative.[1]

  • Prevention: Perform saponification reactions (if acting on a distal ester) at controlled low temperatures (0°C) and avoid prolonged exposure to pH > 11.[1]

Stereochemical Integrity (Racemization)

This is the most critical parameter for drug development.[1] The C2 position is a chiral center (typically S-configured).[1]

  • Mechanism: In the presence of a base (e.g., TEA, DIPEA) and an activating agent (during peptide coupling), the C2 proton can be abstracted, forming a planar enolate intermediate. Reprotonation occurs from either face, leading to a racemic mixture.[1]

  • Critical Control: When coupling this acid to an amine, use "racemization-suppressing" additives like Oxyma Pure or HOAt, and avoid pre-activation times longer than 2 minutes.[1]

Visualization of Degradation Pathways

The following diagram maps the specific degradation routes based on environmental triggers.

StabilityMapTarget4-Boc-6-oxopiperazine-2-carboxylic acid(Intact Target)Deprotected6-oxopiperazine-2-carboxylic acid(Boc Cleaved)Target->Deprotected Strong Acid (TFA/HCl) pH < 2RingOpenLinear Derivative(Ring Opened)Target->RingOpen Strong Base (NaOH) pH > 12, HeatRacemateRacemic Mixture(R/S Isomers)Target->Racemate Base + Activation (Coupling Conditions)

Figure 1: Chemical degradation pathways showing acid-mediated deprotection, base-mediated hydrolysis, and activation-induced racemization.[1]

Experimental Protocols

Quality Control (HPLC Method)

To assess purity and stability, use a Reverse Phase HPLC method.[1] Note that standard TFA buffers may cause on-column degradation if the run time is long or temperature is high; Phosphoric acid or Formic acid (0.1%) is preferred for milder acidity.[1]

Recommended Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (weak, but useful if impurities are aromatic).[1]

  • Sample Diluent: 50:50 Water:MeCN.[1] Avoid pure DMSO if possible as it can mask early peaks.[1]

Stress Testing Protocol (Self-Validating)

Before using this material in a GMP campaign, perform this 3-point stress test:

  • Acid Challenge: Dissolve 1 mg in 1 mL MeCN/Water. Add 10 µL TFA. Incubate 1 hour at RT. Inject. Expectation: Disappearance of parent peak, appearance of de-Boc species (early eluting).

  • Base Challenge: Dissolve 1 mg in 1 mL MeCN/Water. Add 10 µL 1M NaOH. Incubate 1 hour at RT. Inject. Expectation: Shift in retention time due to ring opening.

  • Chiral Purity Check: Use a Chiralpak AD-H or OD-H column (Isocratic Hexane/IPA) to establish the enantiomeric excess (ee%).[1] This is vital to ensure the starting material is not already racemized.[1]

Handling & Storage Workflow

WorkflowReceiptReceipt of Material(Check CoA & Purity)StorageStorage(-20°C or 4°C, Desiccated)Receipt->Storage ImmediateUsageUsage(Warm to RT in Desiccator)Storage->Usage Equilibrate 1hrSynthesisSynthesis/Coupling(Avoid strong base)Usage->Synthesis Dissolve in DMF/DCMSynthesis->Storage Re-seal unusedunder Argon

Figure 2: Recommended handling lifecycle to minimize hydrolytic and thermal degradation.

Storage Specifications:

  • Temperature: Long-term storage at -20°C is optimal; 2–8°C is acceptable for active use.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

  • Container: Amber glass to prevent UV degradation (though minimal risk) and tightly sealed caps to prevent moisture ingress.[1]

References

  • PubChem. 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Syntheses. Protection of Amino Acids with Boc Group (General Mechanism).[1] Org.[1][5][6][7] Synth. 1985, 63, 160.[1] Available at: [Link][1]

  • Technical Disclosure Commons. Process for the Preparation of Intermediate Used in C5AR Antagonists. (May 2024).[1][8] Available at: [Link][1][9]

Commercial Sourcing & Technical Validation of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, quality control, and handling of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7 for the (S)-enantiomer). As a conformationally constrained peptidomimetic scaffold, this molecule is critical in drug discovery for designing enzyme inhibitors and receptor antagonists where defined spatial orientation is required. This document provides a strategic framework for selecting suppliers, validating material quality, and understanding the chemical stability profile necessary for reproducible experimental outcomes.

Chemical Profile & Technical Specifications[1][2][3][4][5]

Understanding the structural nuances of this intermediate is the first step in effective sourcing. The "6-oxo" functionality introduces a lactam ring, significantly altering the solubility and reactivity profile compared to the standard piperazine-2-carboxylic acid.

PropertySpecification
Chemical Name (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Common Synonyms (S)-4-Boc-6-oxopiperazine-2-carboxylic acid; 1-Boc-5-oxopiperazine-3-carboxylic acid (IUPAC variation)
CAS Number 1240586-09-7 (S-isomer); 1246552-66-8 (unprotected core)
Molecular Formula C₁₀H₁₆N₂O₅
Molecular Weight 244.24 g/mol
Chirality Single enantiomer (typically S).[][2][3][4] Critical Quality Attribute (CQA): ee% ≥ 98%.
Functional Groups Carboxylic Acid (C2), Boc-Carbamate (N4), Lactam (C6-N1)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (acidic form).
Structural Significance

The 6-oxopiperazine core acts as a constrained dipeptide mimetic . Unlike flexible linear peptides, the lactam bridge locks the backbone conformation, reducing the entropic penalty upon binding to a biological target. The C2-carboxylic acid allows for C-terminal extension, while the N4-Boc group permits orthogonal protection strategies for N-terminal elongation.

Strategic Sourcing Methodology

Sourcing this specific scaffold requires distinguishing between "Catalog Resellers" and "Original Manufacturers" (CROs). The synthesis typically involves cyclization of aspartic acid derivatives, making stereochemical retention the primary risk factor.

Supplier Landscape Categorization
  • Tier 1: Specialized Building Block Vendors (High Reliability)

    • Examples:BLD Pharm , Boc Sciences , Combi-Blocks .

    • Profile: These vendors specialize in heterocyclic chemistry. They often hold stock of 1g–25g quantities.

    • Pros: Fast delivery, established COA protocols.

    • Cons: Higher unit price for >100g.

  • Tier 2: Contract Research Organizations (Scale-Up)

    • Examples:Enamine , WuXi AppTec , Pharmablock .

    • Profile: Capable of multi-kilogram synthesis. Ideal for late-stage lead optimization.

    • Pros: Batch consistency, custom specifications (e.g., specific salt forms).

    • Cons: Longer lead times (4-8 weeks) for non-stock items.

  • Tier 3: General Aggregators

    • Examples:Sigma-Aldrich (MilliporeSigma) , Fisher Scientific .

    • Profile: Often re-package material from Tier 1/2 suppliers.

    • Pros: Simplified procurement for academic labs.

    • Cons: limited transparency on the original manufacturing batch.

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Requirement Analysis Quantity Quantity Needed? Start->Quantity App Application? Quantity->App < 10g Tier2 Tier 2: CROs (Enamine, WuXi) Consistency > Speed Quantity->Tier2 > 100g Tier1 Tier 1: Catalog Vendors (BLD Pharm, Boc Sci) Speed > Cost App->Tier1 Early Screening App->Tier2 Process Dev / GMP QC In-House QC (Chiral HPLC + NMR) Tier1->QC Verify CoA Audit Batch Validation Tier2->Audit Vendor Audit

Figure 1: Decision matrix for selecting a supplier based on project phase and quantity requirements.

Quality Control & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for critical path chemistry. The following validation protocol is mandatory upon receipt of the material.

A. Identity Verification (NMR)
  • ¹H NMR (DMSO-d₆):

    • Boc Group: Strong singlet at ~1.4 ppm (9H).[5]

    • Chiral Proton (C2-H): Multiplet/Doublet of doublets around 4.0–4.5 ppm.

    • Amide Proton (N1-H): Broad singlet, typically downfield (7.5–8.5 ppm), exchangeable with D₂O.

    • Impurity Check: Look for peaks at ~2.8 ppm (residual DMF) or ~1.2 ppm (residual Ethyl Acetate), which are common recrystallization solvents.

B. Stereochemical Purity (Chiral HPLC)

Since the starting material is likely L-Aspartic acid, racemization can occur during the cyclization step (often involving acid/base heat).

  • Method: Chiralpak AD-H or OD-H column.

  • Mobile Phase: Hexane/IPA (with 0.1% TFA to suppress ionization of the carboxylic acid).

  • Acceptance Criteria: ee% > 98% for medicinal chemistry applications. Lower purity (90-95%) may lead to inseparable diastereomers in subsequent coupling steps.

C. Purity (LC-MS)
  • Column: C18 Reverse Phase.

  • Condition: Gradient 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

  • Detection: UV (210 nm) and ESI+ (M+H = 245.2, M+Na = 267.2).

  • Watchout: The "6-oxo" group makes the ring more polar. Ensure early elution peaks are not inorganic salts or ring-opened hydrolysis products.

Handling, Stability & Synthetic Utility

Stability Profile
  • Acid Sensitivity: The Boc group is acid-labile. Exposure to TFA or HCl will deprotect the N4 amine. The resulting free amine is stable as a salt but may dimerize if left as a free base in solution.

  • Base Sensitivity: The Lactam (amide) bond is generally stable, but the Carboxylic acid (C2) is prone to epimerization under strong basic conditions (e.g., NaH, excess DIPEA) due to the alpha-proton acidity adjacent to the carbonyl.

  • Storage: Store at 2–8°C under desiccant. Highly hygroscopic.

Synthetic Workflow Integration

The molecule is typically used as a "Core Scaffold" in the following workflow:

SynthesisWorkflow Start 4-Boc-6-oxo-2-COOH (Scaffold) Step1 Amide Coupling (C-Term) Start->Step1 R-NH2 / HATU Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Intermediate 1 Step3 N-Functionalization (Urea/Amide formation) Step2->Step3 Free Amine Final Peptidomimetic Drug Candidate Step3->Final

Figure 2: Typical synthetic workflow utilizing the scaffold for library generation.

Experimental Tip: When coupling amines to the C2-carboxylic acid, avoid over-activation (e.g., excess EDC/HOBt for prolonged periods) to prevent racemization. HATU/Collidine is often the preferred system for sterically hindered amino acids.

References

  • BLD Pharm. (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Product Page. Retrieved from

  • Boc Sciences. Product Specifications: CAS 1240586-09-7.[] Retrieved from

  • PubChem. Compound Summary: (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid. National Library of Medicine. Retrieved from

  • Teixidó, M., et al. (2005). Diketo- and ketopiperazines as peptidomimetic scaffolds. Journal of Peptide Science.
  • Sigma-Aldrich. Building Blocks and Heterocycles Catalog. Retrieved from

Sources

Methodological & Application

High-Efficiency Chiral Resolution of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The resolution of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (hereafter Compound A ) is a critical upstream process in the synthesis of conformationally constrained peptidomimetics and protease inhibitors.[1] Unlike simple piperazines, the 6-oxo moiety introduces lactam planarity, altering the solubility profile and pKa of the C2-carboxylic acid.[1]

This guide details a scalable Diastereomeric Salt Crystallization protocol, the industry "gold standard" for multi-kilogram production, utilizing Dehydroabietylamine as the resolving agent.[1] It is coupled with a robust Chiral HPLC method for in-process control (IPC).[1][2]

Critical Analysis of Resolution Strategy

Why Crystallization over Chromatography?

While Chiral SFC/HPLC is excellent for analytics, it is cost-prohibitive for early-stage intermediates.[1] Diastereomeric salt formation exploits the difference in lattice energy between the


 and 

salts.[1][2]
Selection of Resolving Agent

For N-protected cyclic amino acids, primary chiral amines are preferred.[1]

  • Dehydroabietylamine (DHAA): The bulky tricyclic structure of DHAA provides excellent "chiral recognition" via steric interlocking, often yielding higher enantiomeric excess (ee) than simple phenyl-alkyl amines for bulky substrates like Compound A .[1][2]

  • (R)-1-Phenylethylamine: A secondary option if DHAA fails, though often requires more recrystallization cycles for this specific lactam scaffold.[1][2]

Visualized Workflows

Core Resolution Pathway

The following diagram outlines the logical flow from Racemate to Pure Enantiomer.

ResolutionWorkflow Racemate Racemic Compound A (1.0 eq) Mix Reflux to Dissolution (T = 70°C) Racemate->Mix Agent Dehydroabietylamine (1.0 eq) Agent->Mix Solvent Solvent System (MeOH / EtOAc) Solvent->Mix Cool Controlled Cooling (0.5°C/min to 20°C) Mix->Cool Filter Filtration Cool->Filter Cake Solid Cake (Diastereomeric Salt) Filter->Cake Precipitate Liquor Mother Liquor (Enriched in Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (if ee < 98%) Cake->Recryst Check ee% Recryst->Filter Iterate Liberation Acid Liberation (1M HCl / EtOAc) Recryst->Liberation Pass FinalProduct Pure (S)-Enantiomer (>99% ee) Liberation->FinalProduct

Caption: Figure 1. Process flow for the diastereomeric salt resolution of Compound A using Dehydroabietylamine.

Detailed Experimental Protocols

Protocol A: Diastereomeric Salt Resolution

Scale: 10 g (Pilot) | Target: (S)-Enantiomer[1][2]

Materials
  • Substrate: Racemic 4-Boc-6-oxopiperazine-2-carboxylic acid (10.0 g, 41.0 mmol).

  • Resolving Agent: Dehydroabietylamine (Technical grade, ~90%, 12.8 g, 41.0 mmol).[1][2]

  • Solvent: Methanol (MeOH) and Ethyl Acetate (EtOAc).[2]

Step-by-Step Procedure
  • Salt Formation:

    • In a 250 mL round-bottom flask, suspend Compound A (10 g) in EtOAc (100 mL).

    • Add Dehydroabietylamine (12.8 g) dissolved in warm MeOH (20 mL).

    • Observation: The mixture may initially clear as the salt forms, followed by precipitation.[1]

  • Dissolution (Reflux):

    • Heat the mixture to reflux (approx. 70°C).

    • If the solid does not dissolve completely, add MeOH dropwise until a clear homogenous solution is obtained.[1] Do not exceed 20% MeOH volume.

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature (RT) over 4 hours. Stirring should be gentle (50 rpm) to encourage large crystal growth.[2]

    • Once at RT, cool further to 0-5°C in an ice bath for 2 hours.

  • Harvesting:

    • Filter the white crystalline solid under vacuum.[1]

    • Wash the cake with cold EtOAc (2 x 20 mL).

    • Checkpoint 1: Dry a small sample and check chiral HPLC. If ee < 98%, proceed to Step 5.[1][2] If > 98%, proceed to Step 6.

  • Recrystallization (if needed):

    • Dissolve the wet cake in minimal boiling MeOH/EtOAc (1:5 ratio).

    • Cool and filter as above.[1][2]

  • Liberation of Free Acid:

    • Suspend the purified salt in EtOAc (100 mL) and water (50 mL).

    • Add 1M HCl slowly with vigorous stirring until the aqueous layer pH reaches ~2-3. Caution: Boc group is acid-sensitive; do not use concentrated acid or heat.[1]

    • Separate the organic layer.[1][3][4] Extract the aqueous layer with EtOAc (2 x 50 mL).[2]

    • Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

Yield Expectation: 35-40% (theoretical max 50%).[1][2]

Protocol B: Analytical Control (Chiral HPLC)

Purpose: To determine enantiomeric excess (ee) of the salt and final product.[2]

ParameterSpecification
Column Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (80 : 20 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide absorption)
Temperature 25°C
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase (without TFA)

Technical Insight: The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory.[2] Without it, the free carboxylic acid moiety will ionize on the silica support, causing peak tailing and poor resolution.[1]

Troubleshooting & Optimization Logic

If the standard protocol yields low ee or poor recovery, use this logic tree to adjust parameters.

OptimizationLogic Start Problem Detected Issue1 Low Yield (<20%) Start->Issue1 Issue2 Low Purity (<80% ee) Start->Issue2 Sol1 Too much MeOH. Increase EtOAc ratio. Issue1->Sol1 Sol2 Cool to -10°C. Issue1->Sol2 Sol3 Cooling too fast. Insulate flask. Issue2->Sol3 Sol4 Switch Solvent: Try EtOH/Water (9:1). Issue2->Sol4

Caption: Figure 2. Decision matrix for optimizing crystallization conditions.

References

  • General Resolution of Piperazine-2-Carboxylic Acids: Felder, E., et al. "Piperazine-2-carboxylic acid derivatives."[1][5] Helvetica Chimica Acta, 1960, 43, 888-896.[1][2][5]

  • Dehydroabietylamine as Resolving Agent: Kozlowski, M. C., et al. "Kinetic Resolution of Disubstituted Piperidines."[1][2] Journal of Organic Chemistry, 2022.[1] (Contextual usage of chiral amines for piperidine/piperazine resolution). [2]

  • Chiral HPLC Methodologies for Amino Acids: Sigma-Aldrich Technical Guide. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC."

  • Menthol Esterification Strategy (Alternative): Beilstein Journal of Organic Chemistry. "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs."[1]

Sources

HCl/dioxane for Boc removal from 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Boc Removal from 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid using HCl/Dioxane

Executive Summary

This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid using 4M Hydrogen Chloride (HCl) in 1,4-dioxane. This method is selected for its anhydrous nature, which preserves the integrity of the carboxylic acid moiety and the lactam ring while efficiently precipitating the product as a high-purity hydrochloride salt.

Key Advantages:

  • Selectivity: Avoids hydrolysis of the lactam ring (6-oxopiperazine core) common in aqueous acid conditions.

  • Isolation: Facilitates direct precipitation of the product, minimizing downstream purification.

  • Scalability: Suitable for milligram to multi-gram scale synthesis.

Scientific Foundation & Mechanism

Mechanistic Insight

The deprotection proceeds via an


 (Acid-catalyzed Alkyl-Oxygen cleavage) mechanism. Unlike Trifluoroacetic acid (TFA) mediated deprotection, which often requires scavenging agents to prevent tert-butylation of nucleophilic side chains, the HCl/dioxane system generates volatile byproducts (isobutylene and CO

) and traps the resulting amine immediately as a hydrochloride salt.

Critical Consideration for 6-Oxopiperazines: The substrate contains a lactam (cyclic amide) at position 6 and a free carboxylic acid at position 2. Aqueous acids (e.g., HCl/H


O) can risk hydrolyzing the lactam ring or racemizing the 

-center at C2. The anhydrous HCl/dioxane system mitigates this risk by excluding water, ensuring the reaction is strictly limited to the removal of the acid-labile carbamate.
Reaction Pathway Diagram

BocDeprotection Substrate N-Boc-6-oxopiperazine (Substrate) Protonation Protonated Carbamate Intermediate Substrate->Protonation + H+ (from HCl) Cleavage Cleavage Step (Rate Limiting) Protonation->Cleavage - t-Butyl Cation Byproducts Isobutylene (Gas) + CO2 (Gas) Cleavage->Byproducts Elimination Product 6-oxopiperazine-2-COOH • HCl Salt Cleavage->Product Salt Formation

Figure 1: Mechanistic pathway of acidolytic Boc cleavage yielding the amine hydrochloride salt.

Materials & Safety Protocols

Reagents
ReagentGrade/SpecRole
Substrate >95% PurityStarting Material
4M HCl in Dioxane AnhydrousDeprotection Reagent
1,4-Dioxane Anhydrous, inhibitor-freeSolvent
Diethyl Ether (Et₂O) ACS ReagentPrecipitation/Wash
Dichloromethane (DCM) AnhydrousCo-solvent (Optional)
Safety Critical (E-E-A-T)
  • Dioxane Peroxides: 1,4-Dioxane forms explosive peroxides upon exposure to air. Test for peroxides before use if the bottle has been opened for >1 month.

  • Freezing Point Hazard: Pure 1,4-dioxane freezes at 11.8°C. Do not use an ice bath (0°C) for the initial dissolution of the substrate in pure dioxane, as the solvent will solidify. Perform dissolution at 20–25°C.

  • Corrosivity: 4M HCl is highly corrosive and fumes. Handle exclusively in a fume hood.

Detailed Experimental Protocol

Workflow Overview

Workflow Start Start: Weigh Substrate Dissolve Dissolve in minimal Dioxane (or DCM) Start->Dissolve AddReagent Add 4M HCl/Dioxane (5-10 eq) dropwise Dissolve->AddReagent React Stir at RT (30 - 120 min) AddReagent->React Check Check Completion (TLC/LCMS) React->Check Check->React Incomplete Precipitate Dilute with Et2O to precipitate salt Check->Precipitate Complete Filter Filter & Wash (Cold Et2O) Precipitate->Filter Dry Vacuum Dry (Hygroscopic!) Filter->Dry End Final Product (HCl Salt) Dry->End

Figure 2: Step-by-step workflow for batch deprotection.

Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • Weigh 1.0 mmol (approx. 258 mg) of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid into a dry 25 mL round-bottom flask (RBF).

  • Add 2–3 mL of anhydrous 1,4-dioxane .

    • Expert Note: If the substrate is not fully soluble, add 0.5–1.0 mL of Dichloromethane (DCM) to aid solubility. Avoid Methanol (MeOH) as it can lead to methyl ester formation at the C2-carboxylic acid position under acidic conditions [1].

Step 2: Acidolysis

  • While stirring at Room Temperature (20–25°C), add 2.5 mL of 4M HCl in Dioxane (10 mmol, 10 equivalents) dropwise over 2 minutes.

    • Why 10 eq? Excess acid drives the equilibrium forward and ensures the amine is fully protonated, which protects it from side reactions.

  • Cap the flask with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Stir at room temperature for 1 hour .

Step 3: Monitoring

  • TLC Method: Spot the reaction mixture against the starting material.

    • Mobile Phase: 10% MeOH in DCM (plus 1% Acetic Acid).

    • Stain: Ninhydrin (Product will stain purple/blue; Starting Material does not stain or stains faintly).

  • LCMS: Look for the disappearance of the Boc-adduct mass [M+H]+ = 259.1 and appearance of the product mass [M+H]+ = 159.1.

Step 4: Isolation & Purification

  • Once complete, the product may have already begun to precipitate as a white solid.

  • Add 15 mL of anhydrous Diethyl Ether (Et₂O) slowly to the reaction mixture while stirring rapidly. This maximizes precipitation of the hydrochloride salt.

  • Filter the solid using a sintered glass funnel (porosity M) or a Büchner funnel.

  • Wash: Rinse the filter cake 3 times with 5 mL of cold Et₂O to remove residual HCl and Boc byproducts (tert-butyl chloride/alcohol).

  • Drying: Dry the solid under high vacuum (0.1 mbar) for 4–6 hours.

    • Caution: Piperazine salts can be hygroscopic. Store in a desiccator.

Data Analysis & Expected Results

ParameterSpecificationNotes
Appearance White to Off-white crystalline solidYellowing indicates oxidation or residual solvent.
Yield 85% – 98%Losses usually occur during filtration if particles are too fine.
Identity (NMR) Loss of t-Butyl singlet (~1.4 ppm)1H NMR in D₂O or DMSO-d6.
Counter-ion Hydrochloride (•HCl)Stoichiometry is typically 1:1 or 1:2 depending on N1 basicity.

Comparative Analysis: HCl/Dioxane vs. TFA/DCM

  • HCl/Dioxane: Preferred for this substrate. Product precipitates directly; no evaporation of corrosive TFA required. Avoids trifluoroacetylation of the secondary amine.

  • TFA/DCM: Requires rotary evaporation.[1] Residual TFA is difficult to remove and can be toxic to biological assays.

Troubleshooting Guide

  • Issue: Product does not precipitate.

    • Cause: Product is too soluble in the dioxane/DCM mix.

    • Solution: Concentrate the reaction mixture to ~20% volume on a rotary evaporator (do not dry completely to avoid trapping HCl gas in the solid lattice), then add excess Et₂O or MTBE.

  • Issue: "Gummy" precipitate.

    • Cause: Presence of residual water or too rapid precipitation.

    • Solution: Decant the supernatant. Triturate (grind) the gum with fresh anhydrous Et₂O until it turns into a free-flowing powder. Sonicate if necessary.

  • Issue: Esterification of the C2-Carboxylic Acid.

    • Cause: Presence of Methanol or Ethanol in the reaction solvent.

    • Solution: Ensure all solvents are anhydrous and alcohol-free. Use DCM as a co-solvent if solubility is an issue, never alcohols.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2] Journal of Peptide Research, 58(4), 338–341.[2] Link

  • Stahl, G. L., Walter, R., & Smith, C. W. (1978). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. The Journal of Organic Chemistry, 43(11), 2285–2286. Link

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Sigma-Aldrich. Product Specification: 4-Boc-piperazine-2-carboxylic acid. Link

Sources

Application Note: Large-Scale Synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the large-scale synthesis of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7), a critical chiral scaffold used in the development of peptidomimetics and IDH1 inhibitors.

The protocol focuses on a robust, enantioselective route starting from N-Cbz-L-Asparagine methyl ester , utilizing a Hofmann rearrangement to access the diaminopropionic acid (DAP) core, followed by reductive alkylation and cyclization. This method avoids expensive chiral resolution and utilizes standard process chemistry techniques suitable for multi-gram to kilogram scale-up.

Abstract

This guide provides a validated, scalable protocol for the synthesis of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid. The 6-oxopiperazine core serves as a rigid, constrained mimetic of peptide bonds, making it invaluable in structure-based drug design. The synthesis strategy described herein prioritizes stereochemical integrity, process safety, and yield optimization, utilizing N-Cbz-L-Asparagine methyl ester as the chiral pool starting material.

Retrosynthetic Analysis

The target molecule is a 6-membered lactam featuring a carboxylic acid at C2 and a Boc-protected amine at N4. The retrosynthetic disconnection reveals a linear precursor derived from (S)-2,3-diaminopropionic acid (DAP) .

Retrosynthesis Target (S)-4-Boc-6-oxopiperazine-2-carboxylic acid (Target) Intermediate1 (S)-1-tert-butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate (Cyclized Ester) Target->Intermediate1 Hydrolysis (LiOH) Precursor Linear Amino-Acid Precursor (Deprotected Z/Bn) Intermediate1->Precursor Cyclization (EDC/HOBt) DAP N-Cbz-3-amino-alanine methyl ester (Modified DAP) Precursor->DAP 1. Alkylation 2. Boc Protection 3. Hydrogenation Start N-Cbz-L-Asparagine methyl ester (Starting Material) DAP->Start Hofmann Rearrangement (PIDA)

Caption: Retrosynthetic strategy dissecting the piperazinone core back to L-Asparagine.

Process Safety & Hazard Analysis

  • Iodosobenzene diacetate (PIDA): Used in the Hofmann rearrangement. It is an oxidant; avoid contact with strong reducing agents. Exothermic decomposition can occur at elevated temperatures.

  • Hydrogenation: The deprotection step uses Hydrogen gas (

    
    ) and Palladium on Carbon (Pd/C). Strict grounding and inert atmosphere (Nitrogen/Argon) are required to prevent ignition.
    
  • Exotherms: The cyclization reaction using EDC/HOBt can be exothermic. Controlled addition at

    
     is mandatory.
    

Detailed Experimental Protocol

Step 1: Preparation of N-Cbz-3-amino-L-alanine methyl ester (Z-DAP-OMe)

This step converts the amide side chain of asparagine into a primary amine via a Hofmann rearrangement, preserving the alpha-chiral center.

  • Reagents: N-Cbz-L-Asparagine methyl ester (1.0 eq), Iodosobenzene diacetate (PIDA) (1.1 eq), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Water.

  • Procedure:

    • Charge a reactor with N-Cbz-L-Asparagine methyl ester (500 g, 1.78 mol) suspended in EtOAc/MeCN (2:1, 5 L) and Water (2.5 L).

    • Cool the mixture to

      
      .
      
    • Add PIDA (630 g, 1.96 mol) portion-wise over 60 minutes, maintaining temperature

      
      .
      
    • Allow the reaction to warm to room temperature (

      
      ) and stir for 4-6 hours. Monitor by HPLC for consumption of starting material.
      
    • Quench: Cool to

      
       and quench with saturated aqueous 
      
      
      
      to destroy excess oxidant.
    • Workup: Separate layers. Extract the aqueous layer with EtOAc.[1] Wash combined organics with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate to an oil.
      
    • Purification: The crude amine is typically converted to the hydrochloride salt (Z-DAP-OMe·HCl) by adding 4M HCl in dioxane, filtering the precipitate.

    • Yield: ~75-80% (White solid).

Step 2: N-Alkylation and Boc Protection

We introduce the "glycine" backbone unit via alkylation and protect the secondary amine to set up the cyclization.

  • Reagents: Z-DAP-OMe·HCl (1.0 eq), Benzyl bromoacetate (1.1 eq), Triethylamine (TEA) (2.5 eq), Di-tert-butyl dicarbonate (

    
    ) (1.2 eq), DMF.
    
  • Procedure:

    • Dissolve Z-DAP-OMe·HCl (300 g, 1.04 mol) in DMF (3 L). Cool to

      
      .
      
    • Add TEA (362 mL, 2.6 mol) dropwise.

    • Add Benzyl bromoacetate (262 g, 1.14 mol) dropwise over 1 hour.

    • Stir at

      
       for 2 hours, then warm to RT for 12 hours. (Monitor mono-alkylation vs di-alkylation).
      
    • In-situ Protection: Cool back to

      
      . Add 
      
      
      
      (272 g, 1.25 mol) dissolved in minimal DMF.
    • Stir at RT for 6 hours until the secondary amine is fully protected.

    • Workup: Dilute with water (10 L) and extract with EtOAc (3 x 2 L). Wash organics with 1N HCl, water, and brine.

    • Yield: ~85% (Viscous oil).

    • Note: Benzyl ester is chosen for the glycine unit to allow simultaneous deprotection with the Cbz group in the next step.

Step 3: Global Deprotection and Cyclization

This sequence removes the Z (amine) and Bn (acid) protecting groups, generating the amino-acid precursor which is then cyclized to the lactam.

  • Reagents:

    
     gas, 10% Pd/C (5 wt%), Methanol (MeOH), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF/DCM.
    
  • Procedure (Part A: Hydrogenation):

    • Dissolve the intermediate from Step 2 (400 g) in MeOH (4 L).

    • Charge reactor with 10% Pd/C (20 g) under Nitrogen.

    • Pressurize with

      
        (30-50 psi) and stir vigorously at RT for 12-24 hours.
      
    • Filter: Remove catalyst via Celite filtration. Concentrate filtrate to obtain the crude amino-acid precursor (S)-2-((2-amino-3-methoxy-3-oxopropyl)(tert-butoxycarbonyl)amino)acetic acid .

  • Procedure (Part B: Cyclization):

    • Dissolve the crude amino-acid (approx. 200 g) in DMF (2 L) and DCM (2 L). Cool to

      
      .
      
    • Add HOBt (108 g) and EDC·HCl (153 g).

    • Add DIPEA (275 mL) dropwise to maintain pH ~8.

    • Stir at

      
       for 2 hours, then RT overnight.
      
    • Workup: Evaporate DCM. Dilute DMF residue with water/ice. Extract with EtOAc.[1][2][3] Wash with 0.5M citric acid, sat.

      
      , and brine.
      
    • Purification: Recrystallize from EtOAc/Hexanes.

    • Product: (S)-1-tert-butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate .

    • Yield: ~65% over 2 steps.

Step 4: Final Hydrolysis to Target

Selective hydrolysis of the methyl ester yields the final free acid.

  • Reagents: LiOH·

    
    O (1.5 eq), THF, Water.
    
  • Procedure:

    • Dissolve the cyclic ester (150 g, 0.58 mol) in THF (1.5 L) and cool to

      
      .
      
    • Add a solution of LiOH·

      
      O  (36.5 g, 0.87 mol) in Water (750 mL).
      
    • Stir at

      
       for 2-4 hours. Critical: Do not heat, to avoid racemization or Boc removal.
      
    • Workup: Acidify aqueous layer carefully with 1N HCl to pH 3-4.

    • Extract with EtOAc (3 x 1 L). Dry over

      
       and concentrate.
      
    • Final Purification: Recrystallize from Acetone/Ether or purify via mild reverse-phase chromatography if necessary.

    • Final Yield: ~130 g (White crystalline solid).

Analytical Quality Control

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity

HPLC (C18, ACN/H2O + 0.1% TFA)
Chiral Purity

ee
Chiral HPLC (Chiralpak AD-H)
Identity Conforms to Structure

-NMR (DMSO-

), MS (ESI-)
Water Content

Karl Fischer

Key NMR Signals (DMSO-


): 
  • 
     1.40 (s, 9H, Boc)
    
  • 
     3.8-4.2 (m, Piperazine ring protons)
    
  • 
     8.1 (s, br, NH Lactam)
    
  • 
     12.5 (s, br, COOH)
    

Troubleshooting & Optimization

  • Racemization: The most critical risk is during the Hofmann rearrangement and the final LiOH hydrolysis. Keep temperatures strictly controlled.

  • Incomplete Cyclization: If the linear precursor persists, ensure high dilution during the EDC coupling to favor intramolecular reaction over intermolecular oligomerization.

  • Boc Stability: Avoid strong acids during workups; use Citric acid or

    
     for acidification steps.
    

References

  • Patent: Therapeutically active compounds and their methods of use. US Patent 10,413,641. (Describes the synthesis of IDH1 inhibitors using this scaffold). Link

  • Journal: Synthesis of 2,3-diaminopropionic acid derivatives. Journal of Organic Chemistry, 2004, 69(2), 213–215. (Hofmann rearrangement protocol).[4] Link

  • Application: Peptidomimetics in Drug Design. Journal of Medicinal Chemistry, 2000, 43, 2165. (Utility of oxopiperazine scaffolds). Link

Sources

Functionalization of the Oxopiperazine Ring: Precision Protocols for Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The oxopiperazine (piperazin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in blockbuster therapeutics such as Imatinib (oncology) and Praziquantel (anthelmintic). Unlike the fully saturated piperazine ring, the oxopiperazine offers unique rigidification and hydrogen-bonding vectors due to the embedded amide bond.

However, the vast majority of oxopiperazine libraries are substituted solely at the nitrogen atoms (


 and 

). This limitation leaves the carbon backbone (

,

,

) as "white space" for intellectual property and structure-activity relationship (SAR) exploration.[1]

This guide details the strategic functionalization of the carbon backbone, moving beyond simple


-alkylation to high-value 

-H activation and

-acyliminium ion chemistries.
Structural Reactivity Map

To design effective syntheses, one must first recognize the divergent electronic environments of the ring carbons.

  • 
     (The "Active" Methylene):  Flanked by the carbonyl and the amine (
    
    
    
    ). It is acidic (
    
    
    ) and prone to enolization.
  • 
     (The 
    
    
    
    -Amino Site):
    Adjacent to the basic amine (
    
    
    ). The most electron-rich C-H bond, susceptible to oxidative radical formation (photoredox).
  • 
     (The 
    
    
    
    -Amido Site):
    Adjacent to the amide nitrogen (
    
    
    ). Less acidic than
    
    
    , but accessible via
    
    
    -acyliminium ion intermediates.

Oxopiperazine_Reactivity N1 N1 (Amide) C2 C2 (C=O) N1->C2 C3 C3 (Enolizable) C2->C3 N4 N4 (Basic) C3->N4 C3_Action Direct Alkylation (Base-mediated) C3->C3_Action C5 C5 (Radical) N4->C5 C6 C6 (E+ Trap) C5->C6 C5_Action C-H Arylation (Photoredox) C5->C5_Action C6->N1 C6_Action N-Acyliminium Cyclization C6->C6_Action

Figure 1: Reactivity map of the piperazin-2-one scaffold. Colors indicate distinct chemical behaviors: Yellow (Acidic/Nucleophilic), Green (Radical/Oxidative), Blue (Electrophilic Precursor).

Protocol A: C3-Functionalization via Enolate Trapping

Target: Introduction of alkyl/aryl groups at the


 position.
Mechanism:  Deprotonation of the active methylene using a strong base, followed by 

attack.
Strategic Rationale

The


 protons are the most acidic on the ring due to the combined electron-withdrawing effect of the carbonyl and the inductive effect of 

. However, regioselectivity is the challenge. Without protection of

and

, bases will deprotonate the amide (

) first.
  • Critical Step: Orthogonal protection.[2]

    
     requires a carbamate (Boc/Cbz) or benzyl group. 
    
    
    
    (amide) must be protected or substituted (e.g.,
    
    
    -benzyl) to prevent competitive deprotonation.
Materials
  • Substrate: 4-benzyl-1-methylpiperazin-2-one (Model substrate).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF.

  • Electrophile: Benzyl bromide or Methyl iodide.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk flask and cool under argon. Add the piperazinone substrate (1.0 mmol) and dissolve in anhydrous THF (5 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: Temperature control is vital to prevent ring opening or polymerization.

  • Deprotonation: Add LiHMDS (1.1 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Observation: A color change (often yellow/orange) indicates enolate formation.

    • Time: Stir at -78 °C for 30 minutes.

  • Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise.

  • Warming: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (2 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Electrophile Efficiency

Electrophile Yield (%) Diastereoselectivity (dr) Notes
MeI 88% 1:1 Small electrophiles show poor stereo-control.
BnBr 82% 3:1 Steric bulk improves selectivity.

| Allyl Bromide | 79% | 2:1 | Useful handle for RCM (Ring-Closing Metathesis). |

Protocol B: C5-Arylation via Photoredox Catalysis

Target: Direct C-H functionalization at


 (alpha to 

). Mechanism: Generation of an

-amino radical via Single Electron Transfer (SET), followed by radical coupling with an electron-deficient arene (Minisci-type) or cross-coupling.
Strategic Rationale

Traditional methods to access


 require de novo ring synthesis. Photoredox catalysis allows for "late-stage functionalization" of the pre-formed ring. The radical is stabilized by the adjacent nitrogen lone pair (

).
  • Catalyst Choice: Iridium-based photocatalysts (e.g.,

    
    ) are preferred for their high oxidation potential, capable of oxidizing the amine to the radical cation.
    
Workflow Diagram

Photoredox_Workflow Step1 Step 1: Photoexcitation Ir(III) -> *Ir(III) Step2 Step 2: SET Oxidation Substrate -> Amine Radical Cation (+.) Step1->Step2 Blue LEDs (450 nm) Step3 Step 3: Deprotonation Formation of C5-centered Radical Step2->Step3 Base (KOAc) Step4 Step 4: Radical Trapping Reaction with Cyano-Arene Step3->Step4 C-C Bond Formation

Figure 2: Mechanistic workflow for the photoredox C-H arylation of piperazin-2-ones.

Detailed Protocol
  • Reagents:

    • Substrate:

      
      -Phenyl-piperazin-2-one (1.0 equiv). Note: 
      
      
      
      -aryl groups help stabilize the system but are not strictly required if
      
      
      is protected with Boc.
    • Arene: 1,4-Dicyanobenzene (1.5 equiv).

    • Catalyst:

      
       (1 mol%).
      
    • Solvent: Acetonitrile (

      
      ) or DMF (degassed).
      
    • Light Source: 34W Blue LED Kessil lamp (approx. 450 nm).

  • Assembly: In a borosilicate glass vial, combine substrate, arene, and catalyst. Add solvent (0.1 M concentration).

  • Degassing: Sparge with Argon for 15 minutes. Oxygen is a radical quencher and must be rigorously excluded.

  • Irradiation: Seal the vial and place it 2-3 cm from the LED source. Use a fan to maintain ambient temperature (prevent heating above 30 °C).

  • Reaction Time: Irradiate for 18–24 hours.

  • Workup: Dilute with water, extract with DCM. The product (mono-arylated at

    
    ) is purified via silica gel chromatography.
    

Protocol C: C6-Functionalization via N-Acyliminium Ions

Target: Functionalization of


 (alpha to 

). Mechanism: Generation of a reactive

-acyliminium ion from a

-hydroxy or alkoxy intermediate, followed by nucleophilic attack.
Strategic Rationale

This is the most versatile method for introducing complexity at


. The 

-acyliminium ion is a "hot" electrophile that can be trapped by weak nucleophiles (allylsilanes, electron-rich arenes, indoles).
  • Precursor Synthesis: The

    
    -hydroxy/methoxy intermediate is typically generated by the partial reduction of a piperazine-2,6-dione (imide) or electrochemical oxidation of the lactam.
    
Step-by-Step Methodology

Part 1: Generation of the Methoxy-Aminal (Precursor)

  • Start with

    
    -protected piperazine-2,6-dione.
    
  • Dissolve in MeOH/DCM (1:9). Cool to -78 °C.

  • Add

    
     (excess) to selectively reduce one carbonyl. Add 
    
    
    
    (acidic workup in MeOH) to trap the hemiaminal as the methyl ether (
    
    
    ).

Part 2: Lewis Acid Mediated Coupling

  • Setup: Dissolve the

    
    -methoxy piperazinone (1.0 mmol) in anhydrous DCM (10 mL).
    
  • Nucleophile: Add Allyltrimethylsilane (2.0 equiv) or Indole (1.2 equiv).

  • Lewis Acid: Cool to -78 °C. Add

    
     (1.5 equiv) dropwise.
    
    • Mechanism:[3][4][5][6][7][8]

      
       complexes with the methoxy group, facilitating its departure to form the cationic 
      
      
      
      -acyliminium species.
  • Reaction: Stir at -78 °C for 1 hour, then warm to room temperature overnight.

  • Quench: Pour into saturated

    
    .
    

Troubleshooting & Optimization (Self-Validating Systems)

To ensure experimental success, use these checkpoints to validate your system before committing valuable intermediates.

Failure ModeSymptomRoot CauseCorrective Action
No Reaction (C3-Alkylation) Recovered SMWet THF or degraded BaseTitrate LiHMDS before use. Add a trace of indicator (e.g., menthol/phenanthroline) to verify basicity.
Ring Opening Linear productsTemperature too high during deprotonationMaintain -78 °C strictly. Do not allow to warm above -40 °C until electrophile is added.
Low Yield (Photoredox) Complex mixture

quenching or light intensity
Freeze-Pump-Thaw degas method is superior to sparging. Check LED distance.
Regioselectivity Loss (C3) N-alkylation

protection failure
Ensure

protecting group is electron-withdrawing or bulky (e.g., Benzyl) to prevent competitive N-deprotonation.

References

  • Bode, J. W., et al. "Synthesis of Piperazines by C-H Functionalization."[6] Organic Letters, 2016.

  • MacMillan, D. W. C., et al. "Photoredox C–H Arylation of Amines." Science, 2011.

  • Dinsmore, C. J., & Beshore, D. C. "Recent Advances in the Synthesis of Piperazin-2-ones." Tetrahedron, 2002.

  • Ma, D., et al. "Palladium-Catalyzed C-H Activation of Piperazin-2-ones." Journal of the American Chemical Society, 2014.

  • Knochel, P., et al. "Regioselective Functionalization of N-Heterocycles using TMP-Bases."[9] Chemical Reviews, 2013.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid in solid-phase synthesis (SPS). The incorporation of constrained heterocyclic scaffolds, such as the piperazinone core, into peptides and small molecules is a key strategy in medicinal chemistry for enhancing biological activity, metabolic stability, and pharmacokinetic profiles. This document outlines the rationale for using this building block, its unique structural features, and step-by-step instructions for its efficient integration into synthetic workflows on a solid support.

Introduction: The Rationale for Piperazinone Scaffolds in Drug Discovery

The piperazine moiety is a privileged scaffold in drug design, offering a versatile backbone for the development of novel therapeutics.[1][2] Specifically, the 6-oxopiperazine-2-carboxylic acid core, a cyclic dipeptide analogue, provides a conformationally restricted structure that can mimic peptide turns or serve as a novel scaffold for presenting pharmacophoric groups in a defined spatial orientation.[3] The use of such peptidomimetic structures can lead to compounds with improved oral bioavailability and resistance to enzymatic degradation compared to their linear peptide counterparts.

The featured building block, 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid, offers several advantages for solid-phase synthesis:

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the N4-position and the free carboxylic acid at the C2-position allow for selective and directional coupling to a solid support or a growing peptide chain.

  • Stereochemical Control: The chiral center at the C2-position is preserved, enabling the synthesis of stereochemically defined final products.

  • Structural Rigidity: The cyclic nature of the piperazinone ring reduces the conformational flexibility of the resulting molecule, which can lead to higher binding affinity and selectivity for biological targets.

Properties of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

A summary of the key properties of the title compound is presented in the table below.

PropertyValue
Molecular Formula C10H16N2O5
Molecular Weight 244.25 g/mol
Appearance White to off-white solid
Chirality (S)-configuration
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
CAS Number 1240586-09-7[4]

Solid-Phase Synthesis Workflow

The following diagram illustrates the general workflow for incorporating 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid into a peptide sequence on a solid support.

sps_workflow resin Resin Swelling coupling Coupling of Piperazinone Building Block resin->coupling 1. Activation capping Capping (Optional) coupling->capping 2. Unreacted sites deprotection Boc Deprotection coupling->deprotection capping->deprotection elongation Peptide Chain Elongation deprotection->elongation 3. Free Amine elongation->deprotection Repeat n times cleavage Cleavage and Global Deprotection elongation->cleavage 4. Final Sequence purification Purification and Analysis cleavage->purification 5. Crude Product

Caption: Chemical structure of the building block.

References

  • Analytical methods for the monitoring of solid phase organic synthesis. (2002). Il Farmaco, 57(6), 497-510. [Link]

  • Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]

  • Analytical techniques for small molecule solid phase synthesis. (2002). Current Medicinal Chemistry, 9(23), 2103-27. [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (2002). ResearchGate. Retrieved from [Link]

  • Hlebowicz, E., et al. (2004). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 10(5-6), 539-545. [Link]

  • Kaur, H., & Singh, G. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 25(18), 4254. [Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025). ACS Publications. Retrieved from [Link]

  • Lee, J., et al. (2014). Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics. ACS Combinatorial Science, 16(12), 664-673. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2004). ResearchGate. Retrieved from [Link]

  • 2,5-Diketopiperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diketopiperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). White Rose Research Online. Retrieved from [Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. (2025). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 84. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 84. [Link]

  • 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: Synthesis of Constrained Peptides with 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the synthesis of constrained peptides using the specific building block 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid . This scaffold is a privileged structure in peptidomimetic drug design, utilized to induce


-turn conformations and improve the pharmacokinetic profile of bioactive peptides.

Abstract

The incorporation of conformationally constrained scaffolds, such as 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (Boc-6-oxo-Pca), into peptide backbones is a potent strategy to restrict bond rotation, stabilize secondary structures (particularly


-turns), and enhance proteolytic stability. This guide details the protocols for integrating this specific ketopiperazine scaffold into Solid Phase Peptide Synthesis (SPPS). We address the specific challenges posed by the steric hindrance of the secondary amine at position 4 and the orthogonality of the Boc protecting group within standard Fmoc synthetic strategies.

Introduction: The Scaffold & Strategic Utility

The 6-oxopiperazine-2-carboxylic acid core functions as a dipeptide mimetic. Unlike flexible linear peptides, this six-membered lactam ring locks the backbone dihedral angles (


), often mimicking the 

and

residues of a

-turn.
Chemical Structure & Numbering

Understanding the numbering is critical for regioselectivity:

  • C2 Position: Carboxylic acid handle (C-terminus connection).

  • N4 Position: Secondary amine, protected by Boc (N-terminus connection).

  • C6 Position: Carbonyl group (Lactam), rendering N1 non-nucleophilic.

Because the building block is supplied as N4-Boc , it is most seamlessly integrated as:

  • The N-Terminal Residue (Capping): In Fmoc-SPPS, it is coupled last. The Boc group is removed during the final TFA cleavage.[1][2][3]

  • Internal Constraint (Boc-SPPS): In Boc-chemistry SPPS, it serves as a standard internal residue.

  • Internal Constraint (Fmoc-SPPS): Requires specific "hybrid" protocols or manual deprotection steps if chain elongation is required beyond the N4 position.

Strategic Planning & Reagent Selection

Coupling Reagents

The secondary amine at N4 (after deprotection) and the carboxylic acid at C2 are sterically demanding. Standard DIC/HOBt coupling is often insufficient.

Reagent ClassRecommended ReagentRationale
Activation (C-term) HATU / HOAtThe 7-azabenzotriazole moiety stabilizes the active ester, accelerating coupling to the resin-bound amine.
Elongation (N-term) PyAOP or PyBrOP Phosphonium reagents are superior for coupling to hindered secondary amines (the N4 of the scaffold).
Base DIEA (Diisopropylethylamine)Non-nucleophilic base essential for aminium/phosphonium activation.
Solvent DMF / NMPNMP is preferred for difficult sequences to reduce aggregation.
Resin Selection
  • For C-terminal Amides: Rink Amide MBHA resin (Fmoc strategy) or MBHA resin (Boc strategy).

  • For C-terminal Acids: Wang Resin (Fmoc strategy) or Merrifield Resin (Boc strategy).

Experimental Protocols

Protocol A: Incorporation into Fmoc-SPPS (N-Terminal Capping)

Use this protocol when the scaffold is the final residue or the N-terminus of the peptide.

Prerequisites:

  • Resin-bound peptide (Fmoc-removed) with free N-terminal amine.

  • Building Block: 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid.

Workflow:

  • Activation:

    • Dissolve 3.0 eq of Boc-6-oxo-Pca in DMF (0.2 M).

    • Add 2.9 eq of HATU.

    • Add 6.0 eq of DIEA.

    • Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).

  • Coupling:

    • Add the activated solution to the resin.[4]

    • Shake/agitate at Room Temperature (RT) for 2 to 4 hours .

    • Note: The lactam ring increases steric bulk; extended coupling time is mandatory.

  • Monitoring:

    • Perform a Chloranil Test (preferred over Kaiser test for secondary amines, though the resin amine here is likely primary). If positive (blue beads), re-couple using PyBrOP (3 eq) and DIEA (6 eq) for 4 hours.

  • Final Cleavage & Deprotection:

    • Wash resin with DCM (5x).

    • Treat with Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) for 2-3 hours.

    • Mechanism:[2][3][5][6][7][8][9] The TFA cleaves the peptide from the resin and simultaneously removes the N4-Boc group, yielding the free secondary amine at the N-terminus.

Protocol B: Chain Elongation from the Scaffold (Internal Constraint)

Use this protocol if you must add more amino acids onto the N4 position of the scaffold.

Critical Challenge: The N4 nitrogen is a hindered secondary amine. Coupling the next amino acid is the rate-limiting step.

Workflow (Fmoc-Strategy Adaptation):

  • Couple the Scaffold: Follow Protocol A (Steps 1-2).

  • Deprotection (Boc Removal):

    • Warning: You cannot use Piperidine. You must use acid.

    • Method: Treat resin with 25% TFA in DCM (2 x 15 min).

    • Constraint: This requires an acid-stable resin (e.g., PAM) or a linker that does not cleave with 25% TFA (e.g., Rink Amide is generally stable to short TFA bursts, but risk of premature cleavage exists. Chlorotrityl resin is NOT suitable here as it will cleave).

    • Best Practice: If internal incorporation is needed, use Boc-SPPS (Protocol C) or use an Fmoc-protected version of the scaffold if available. If stuck with the Boc-scaffold, ensure your resin linkage is stable to 25% TFA.

  • Elongation (Coupling AA to N4):

    • Amino Acid: Use Fmoc-AA-OH (5 eq).

    • Reagent: HATU (5 eq) or PyAOP (5 eq).

    • Base: DIEA (10 eq).

    • Double Couple: Perform this reaction twice (2 x 2 hours).

    • Capping: Acetylate unreacted N4 amines to prevent deletion sequences.

Protocol C: Visualization of Workflow (Graphviz)

The following diagram illustrates the decision logic and workflow for incorporating this scaffold.

SPPS_Workflow Start Start: Resin-Bound Peptide Check_Strat Select Strategy Start->Check_Strat Fmoc_Cap Protocol A: Fmoc SPPS (N-Terminal Cap) Check_Strat->Fmoc_Cap Scaffold is Terminal Boc_Internal Protocol B: Internal Constraint (Chain Elongation) Check_Strat->Boc_Internal Scaffold is Internal Act_Step Activation: Boc-6-oxo-Pca + HATU + DIEA Fmoc_Cap->Act_Step Boc_Internal->Act_Step Couple_Step Coupling to Resin (2-4 Hours) Act_Step->Couple_Step Decision_Internal Next Step? Couple_Step->Decision_Internal Cleavage Final Cleavage (TFA) Removes Boc & Resin Linker Decision_Internal->Cleavage Protocol A Deprotect_Boc Selective Boc Removal (25% TFA/DCM) Decision_Internal->Deprotect_Boc Protocol B Couple_Next Couple Next AA to N4 (Requires PyAOP/HATU) Deprotect_Boc->Couple_Next Couple_Next->Cleavage After Chain Completion

Figure 1: Decision tree for integrating Boc-6-oxopiperazine-2-carboxylic acid into peptide synthesis workflows.

Troubleshooting & Optimization

Incomplete Coupling (Steric Hindrance)
  • Symptom: Colorimetric test remains positive after coupling the scaffold.

  • Solution: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up ester formation and aminolysis by ~10-20 fold.

Aggregation
  • Symptom: Sudden drop in coupling efficiency after the scaffold is introduced.

  • Cause: The rigid lactam can induce

    
    -sheet stacking.
    
  • Solution: Use Pseudoproline dipeptides in subsequent steps or switch solvent to 100% NMP or add chaotropic salts (e.g., 0.1 M LiCl in DMF) during coupling.

Racemization[3][10]
  • Risk: The C2 chiral center is alpha to a carbonyl (amide/ester) and can epimerize during activation.

  • Prevention: Use Collidine (TMP) instead of DIEA as the base, as it is less likely to abstract the

    
    -proton. Keep activation times under 2 minutes.
    

References

  • Solid-Phase Peptide Synthesis (SPPS) Overview

    • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
  • Synthesis of 2-Oxopiperazine Scaffolds

    • Sugihara, T., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect.
  • Constrained Peptides and Peptidomimetics

    • Miller, S. M., et al. (1995). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Bioorganic & Medicinal Chemistry Letters.
  • Coupling Reagents for Hindered Amines

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7][10] Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Coupling Reactions of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the amide coupling of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid. The insights provided herein are grounded in established chemical principles and field-proven laboratory experience to ensure the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction is producing a significant amount of a cyclic dipeptide byproduct. What is happening and how can I prevent it?

Answer:

You are likely observing the formation of a 2,5-diketopiperazine (DKP). This is a common and often frustrating side reaction in peptide synthesis, particularly when dealing with dipeptide sequences.[1][2] The formation of the six-membered DKP ring is thermodynamically favorable and can occur under various conditions.[2]

Causality: The Mechanism of Diketopiperazine Formation

The reaction proceeds via an intramolecular cyclization of a dipeptide ester intermediate. The N-terminal amine of the second amino acid attacks the activated carboxyl group of the first, leading to the cleavage of the peptide from the resin (if on solid phase) and the formation of the stable cyclic DKP structure.[2] This is especially prevalent with sequences containing proline or other secondary amines at the second position, as they can facilitate the necessary cis-amide bond conformation for cyclization.[3][4]

Troubleshooting & Mitigation Strategies:

  • Choice of Coupling Reagents: Utilizing coupling reagents known for rapid amide bond formation can outcompete the intramolecular cyclization. Reagents like HATU, HBTU, and PyBOP are often preferred.[5][6]

  • Reaction Conditions:

    • Temperature: Perform the coupling at lower temperatures (e.g., 0 °C) to slow down the rate of DKP formation.[7]

    • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) are standard. However, in some cases, less polar solvents may disfavor the cyclization.

  • Strategic Protection: If possible, couple the piperazine-containing dipeptide as a larger fragment to a growing peptide chain, rather than sequentially adding the second amino acid to the piperazine derivative.

I'm observing epimerization at the α-carbon of my piperazine carboxylic acid. What causes this loss of stereochemical integrity?

Answer:

Epimerization, the change in configuration at a single stereocenter, is a significant concern in peptide coupling as it leads to diastereomeric impurities that can be difficult to separate.[8] This side reaction is primarily driven by the activation of the carboxylic acid, which increases the acidity of the α-proton.

Causality: The Mechanism of Epimerization

There are two main pathways for epimerization:

  • Direct Enolization: A base in the reaction mixture can directly abstract the α-proton of the activated carboxylic acid, forming an enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers.[7]

  • Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. This intermediate is prone to tautomerization to a more stable, achiral aromatic oxazole, which upon reaction with the amine, yields a racemic product.[7][8]

Troubleshooting & Mitigation Strategies:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure® is highly recommended.[7] These additives react with the activated carboxylic acid to form active esters that are less prone to epimerization. HOAt is often considered superior to HOBt in suppressing racemization.[7]

  • Choice of Base: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8] Use the minimum amount of base necessary to facilitate the reaction, as excess base will promote epimerization.[5]

  • Coupling Reagent Selection:

    • Onium Salts: Reagents like HATU, HBTU, and HCTU are generally efficient and can minimize epimerization, especially when used with additives.[6]

    • Carbodiimides: While effective, carbodiimides like DCC and DIC can lead to higher rates of racemization if not used with an appropriate additive like HOBt or HOAt.[5]

Comparative Efficacy of Additives in Suppressing Epimerization

AdditiveRelative Racemization SuppressionNotes
HOBtGoodThe historical standard, but has explosive properties in its anhydrous form.[7]
HOAtExcellentGenerally provides higher coupling rates and lower epimerization than HOBt.[7]
OxymaPure®ExcellentA non-explosive and effective alternative to HOBt and HOAt.[7]
My reaction with HATU is messy, and I'm seeing an unexpected side product that appears to be a guanidinium species. What is this and how do I avoid it?

Answer:

When using uronium/aminium-based coupling reagents like HATU, HBTU, or TBTU, a common side reaction is the formation of a guanidinium byproduct.[6][9] This occurs when the coupling reagent reacts directly with the amine component of your reaction instead of the carboxylic acid.[6][10]

Causality: The Mechanism of Guanidinylation

This side reaction is particularly problematic under conditions where the activation of the carboxylic acid is slow, or when an excess of the uronium reagent is used.[6] The amine nucleophile attacks the electron-deficient carbon of the HATU reagent, leading to the formation of a tetramethylguanidinium group on your amine, which terminates the desired reaction pathway.[6][10]

Troubleshooting & Mitigation Strategies:

  • Order of Addition is Crucial: Always pre-activate the carboxylic acid with HATU and the base before adding the amine. This ensures that the highly reactive OAt-active ester is formed and ready to react with the amine as soon as it is introduced.[11]

  • Stoichiometry: Avoid using a large excess of the uronium reagent. Aim for near-stoichiometric amounts (e.g., 1.0-1.2 equivalents) relative to the carboxylic acid.[5]

  • Consider Phosphonium Reagents: If guanidinylation remains a persistent issue, consider switching to a phosphonium-based coupling reagent like PyBOP or PyAOP. These reagents do not have the same propensity to cause this side reaction.[6]

Recommended Experimental Protocol to Minimize Guanidinylation with HATU:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 2-3 minutes.

  • Add HATU (1.1 eq) to the mixture and allow the pre-activation to proceed for 5-10 minutes at room temperature. The solution may change color.

  • In a separate flask, dissolve your amine component (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

I'm using a carbodiimide coupling reagent (DCC/DIC) and getting a significant amount of an insoluble white precipitate, which is not my product. What is this?

Answer:

The white precipitate is almost certainly the N,N'-dicyclohexylurea (DCU) or N,N'-diisopropylurea byproduct from the DCC or DIC coupling reagent, respectively. While this is an expected byproduct, its formation can sometimes complicate the reaction and purification. Additionally, another side reaction, the formation of an N-acylurea, can occur, which represents a dead-end for the desired reaction.[7]

Causality: Byproduct Formation in Carbodiimide Couplings

  • Urea Formation: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide bond and the corresponding urea byproduct. DCU is notoriously insoluble in many organic solvents, while the urea from DIC is generally more soluble.[5]

  • N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer. This rearrangement is irreversible and results in a stable N-acylurea that will not react further with your amine, thus reducing your overall yield.[7]

Troubleshooting & Mitigation Strategies:

  • Use of Additives: The addition of HOBt or OxymaPure® is crucial when using carbodiimides. These additives trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearranging to the N-acylurea. This also helps to suppress epimerization.[7]

  • Choice of Carbodiimide: For solid-phase synthesis, DIC is preferred over DCC because the resulting diisopropylurea is more soluble and can be washed away more easily.[5] For solution-phase synthesis, if DCU precipitation is problematic for stirring or monitoring the reaction, DIC can also be a better choice.

  • Temperature Control: Keeping the reaction temperature low (e.g., 0 °C) can help to minimize the formation of the N-acylurea byproduct.[7]

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions cluster_3 Outcome start Low Yield or Impure Product side_reaction Identify Side Reaction (LC-MS, NMR) start->side_reaction dkp Diketopiperazine Formation side_reaction->dkp Cyclic Dipeptide Byproduct epimerization Epimerization side_reaction->epimerization Diastereomeric Impurity guanidinylation Guanidinylation (Uronium Reagents) side_reaction->guanidinylation Mass + Guanidinium Adduct n_acylurea N-Acylurea (Carbodiimides) side_reaction->n_acylurea Inactive Acylurea Byproduct sol_dkp Lower Temperature Use Faster Coupling Reagent dkp->sol_dkp sol_epimerization Add HOBt/HOAt/Oxyma Use Hindered Base epimerization->sol_epimerization sol_guanidinylation Pre-activate Acid Use Phosphonium Reagent guanidinylation->sol_guanidinylation sol_n_acylurea Add HOBt/Oxyma Lower Temperature n_acylurea->sol_n_acylurea end Optimized Reaction: Higher Yield & Purity sol_dkp->end sol_epimerization->end sol_guanidinylation->end sol_n_acylurea->end

Caption: A troubleshooting workflow for common side reactions in peptide coupling.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565548, 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • ACG Publications (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • ACS Sustainable Chemistry & Engineering (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • ACS Omega (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • Wikipedia. 2,5-Diketopiperazine. Retrieved from [Link]

  • Wikipedia. HATU. Retrieved from [Link]

  • Baran Lab. Diketopiperazines. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]

  • CEM Corporation. Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Reddit. Hatu reaction. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

  • ResearchGate. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]

  • American Pharmaceutical Review (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • PubMed. Kinetics of diketopiperazine formation using model peptides. Retrieved from [Link]

  • Luxembourg Bio Technologies (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction for maximum yield and purity.

Overview of the Synthetic Strategy

The synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid, a constrained cyclic dipeptide analogue, typically hinges on a critical intramolecular cyclization step. The most prevalent and logical strategy involves the synthesis of a linear dipeptide precursor, followed by a base or heat-mediated cyclization to form the desired 6-oxopiperazine ring.

The key transformation is the intramolecular aminolysis of a C-terminal ester by a deprotected N-terminal amine of a dipeptide. This process must be carefully controlled to favor the desired intramolecular reaction over competing intermolecular polymerization, which is a primary cause of low yields.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Finalization A Linear Dipeptide Ester Synthesis (e.g., Boc-Asp(OR')-Xaa-OR) B Selective Deprotection (e.g., N-terminal amine) A->B Key Precursor C Intramolecular Cyclization (High Dilution) B->C Critical Step D Work-up & Purification (Chromatography/Recrystallization) C->D Crude Product E Final Product: 4-Boc-6-oxopiperazine-2-carboxylic acid D->E Optimized Yield

Caption: General workflow for the synthesis of the target piperazinone.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My cyclization reaction yield is very low, and I see a lot of baseline material on my TLC plate. What's happening?

Answer: This is the most common issue and almost always points to intermolecular polymerization outcompeting the desired intramolecular cyclization.

  • The Chemical Principle: Intramolecular cyclization is a first-order kinetic process (rate depends on the concentration of the precursor), while intermolecular polymerization is a second-order process (rate depends on the square of the concentration). Therefore, by significantly lowering the concentration of the linear precursor, you can dramatically favor the formation of the cyclic product.

  • Troubleshooting Action: Employ high-dilution conditions. Do not add the linear precursor to the reaction vessel all at once. Instead, use a syringe pump to add a solution of the deprotected dipeptide ester to a heated solution of a non-nucleophilic base over several hours.

Optimized High-Dilution Protocol:

  • Set up a reflux apparatus with a large volume of an appropriate solvent (e.g., DMF, Toluene).

  • Add the base (e.g., 2-3 equivalents of DIPEA or Proton-Sponge®) to the refluxing solvent.

  • Dissolve your linear dipeptide precursor (with the free N-terminal amine) in a minimal amount of the same solvent.

  • Using a syringe pump, add the precursor solution to the refluxing solvent/base mixture over 4-8 hours.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

  • Monitor reaction completion by LC-MS.

ParameterStandard ConditionsOptimized (High Dilution)Rationale
Concentration 0.1 - 0.5 M0.001 - 0.01 M Favors 1st order intramolecular kinetics over 2nd order polymerization.
Addition Method All at onceSyringe Pump (Slow Addition) Maintains a constantly low concentration of the reactive species.
Temperature Room Temp to 50 °C80 °C to Reflux Provides activation energy for cyclization; solvent choice is critical.[1]
Q2: The reaction stalls, or my starting material is not consumed. Why?

Answer: This typically indicates an issue with one of the reactive ends of your linear precursor: the N-terminal amine or the C-terminal ester.

  • Possible Cause 1: Incomplete N-terminal Deprotection. If you are using an N-protected precursor (e.g., Fmoc, Cbz), its removal must be quantitative before attempting cyclization. Residual protecting groups will render the molecule inert to cyclization.

    • Solution: Before starting the cyclization, confirm complete deprotection via a ninhydrin test or by taking an LC-MS of a small aliquot. If deprotection is incomplete, repeat the deprotection step.[2]

  • Possible Cause 2: Poorly Activated C-terminus. The C-terminal ester must be sufficiently electrophilic for the amine to attack. Methyl or ethyl esters are standard. Hindered esters (like t-butyl) will not work.

    • Solution: Ensure you are using a simple alkyl ester (methyl or ethyl is preferred). If the reaction is still sluggish, it may be necessary to convert the carboxylic acid to a more highly activated ester (e.g., a p-nitrophenyl ester) before cyclization, though this adds steps.

Q3: My final product is impure, and I'm seeing multiple spots/peaks of the same mass. What are these impurities?

Answer: The presence of isomers with the same mass strongly suggests racemization .

  • The Chemical Principle: During peptide coupling or activation, the chiral center of the C-terminal amino acid is susceptible to racemization through the formation of a planar 5(4H)-oxazolone intermediate.[2] This is exacerbated by strong bases and high temperatures.

  • Troubleshooting Action:

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA).[2]

    • Temperature Control: While heat is often required for cyclization, excessive temperatures can increase racemization. Find the lowest effective temperature for your specific substrate (typically 80-110 °C).

    • Avoid Over-activation: If preparing the linear precursor via a coupling reaction, minimize the pre-activation time of the amino acid before adding the amine component.[2] Using coupling reagents known for low racemization, like DIC/Oxyma, is also recommended.

G Start Problem Detected: Low Yield / Impurities Q1 Is Starting Material Consumed? Start->Q1 Q2 Is Crude Yield Low with Polymeric Byproducts? Q1->Q2 Yes Sol1 Action: - Check N-terminal deprotection - Verify C-terminal ester activity Q1->Sol1 No Q3 Are Diastereomers (Same Mass) Detected? Q2->Q3 Yes Sol2 Action: - Implement High Dilution Protocol - Use syringe pump for slow addition Q2->Sol2 Yes (Primary Issue) Sol3 Action: - Use non-nucleophilic base (DIPEA) - Optimize to lowest effective temp. - Check coupling reagents for precursor Q3->Sol3 Yes End Proceed to Purification Q3->End No Sol1->Q2 Sol2->Q3 Sol3->End

Caption: Troubleshooting decision tree for the cyclization reaction.

Q4: How should I purify the final product? It seems very polar.

Answer: The free carboxylic acid on the piperazinone ring makes the molecule quite polar and potentially water-soluble, which can complicate purification.

  • Work-up Strategy: After the reaction, quench with a mild acid (e.g., saturated NH4Cl solution) and extract with a polar organic solvent like ethyl acetate or dichloromethane. If the product remains in the aqueous layer, acidify the aqueous layer to pH ~2-3 with cold 1N HCl. This will protonate the carboxylate, making the molecule less polar and potentially causing it to precipitate or become extractable into an organic solvent.

  • Chromatography:

    • Method: Standard silica gel chromatography is often effective.

    • Solvent System: A gradient of methanol in dichloromethane (DCM) is a good starting point. To suppress peak tailing caused by the free carboxylic acid, add a small amount of acetic acid (0.5-1%) to the mobile phase.

    • Example Gradient: Start with 100% DCM, gradually increasing to 5-10% MeOH / 1% AcOH in DCM.

  • Recrystallization: If a solid is obtained, recrystallization can be an excellent final purification step. Try solvent systems like methanol/ether, ethyl acetate/hexanes, or water/isopropanol.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep. Retrieved from [Link]

  • Fun, H. K., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Gale, P. A., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Retrieved from [Link]

  • D'Este, E., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Molecules. Retrieved from [Link]

  • ScholarWorks. (n.d.). Cyclic Dipeptide Synthesis. ScholarWorks. Retrieved from [Link]

  • Mosqueira, F. G., et al. (2008). Synthesis of a diketopiperazine molecule from the cyclodehydration of two amino acids. ResearchGate. Retrieved from [Link]

  • Paprocki, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). (2r)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]

  • Zhang, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Richard, F., et al. (2022). Representative piperazine and piperazine-2-one pharmaceuticals and natural products. ResearchGate. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme. Retrieved from [Link]

Sources

Technical Support Guide: Preventing Racemization During Coupling of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with structurally complex and racemization-prone amino acid derivatives. Specifically, we will address the challenges associated with the coupling of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid and provide detailed troubleshooting strategies to maintain chiral integrity.

The unique cyclic and constrained nature of this piperazine derivative, while offering desirable conformational rigidity in peptide scaffolds, also presents a heightened risk of epimerization at the α-carbon during carboxyl group activation and coupling. Understanding the underlying mechanisms and adopting optimized protocols are critical for the successful synthesis of the desired stereoisomer.

Why is Racemization a Concern with this Moiety?

The susceptibility of an amino acid to racemization during peptide coupling is primarily dictated by the ease of deprotonation at the α-carbon.[1][2][3] The process is significantly accelerated upon activation of the carboxylic acid, which increases the acidity of the α-proton. This can occur via two main pathways: direct enolization or through the formation of a 5(4H)-oxazolone intermediate.[4][5] For N-alkoxycarbonyl-protected amino acids like our Boc-protected piperazinone, the oxazolone pathway is a major contributor to the loss of stereochemical purity.

The structural features of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid, including the electron-withdrawing effect of the lactam carbonyl and the Boc-protecting group, contribute to the stabilization of the transient enolate or oxazolone intermediate, thereby increasing the risk of racemization.

Troubleshooting Guide & FAQs

Here we address common issues and questions encountered during the coupling of this challenging amino acid derivative.

Question 1: My chiral HPLC analysis shows a significant amount of the undesired diastereomer after coupling. What is the most likely cause?

Answer: The presence of a significant diastereomeric impurity strongly suggests that racemization has occurred during the activation and/or coupling step. Several factors can contribute to this, with the choice of coupling reagent, base, and reaction temperature being the most critical.

Over-activation of the carboxylic acid, prolonged reaction times, and the use of strongly basic, sterically unhindered amines can all exacerbate racemization.[1][4] It is essential to carefully select your coupling reagents and conditions to minimize this side reaction.

Question 2: Which coupling reagents are recommended to minimize racemization with this compound?

Answer: The choice of coupling reagent is paramount. Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. For racemization-prone substrates, the goal is to form a highly reactive acylating agent that couples rapidly with the amine component, thereby minimizing the lifetime of the activated species susceptible to racemization.

  • Carbodiimides with Additives: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective but almost always require an additive to suppress racemization.[6][7][8] Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the initially formed O-acylisourea to generate an active ester that is less prone to racemization.[9][10][11] More recently developed additives like 1-hydroxy-7-azabenzotriazole (HOAt) have shown superiority in many cases for preserving chiral integrity.[6][12]

  • Phosphonium and Uronium/Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) are generally very efficient and lead to less racemization, especially when based on HOAt or Oxyma.[7][10][11][13] COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), an Oxyma-based uronium salt, is an excellent choice as it is highly reactive and has a low potential for racemization.[11][13][14][15]

Below is a comparative table to guide your selection:

Coupling Reagent TypeExamplesAdvantages for this ApplicationDisadvantages
Carbodiimides DIC, EDCCost-effective, well-establishedHigh risk of racemization without additives
Additives HOBt, HOAt, OxymaPure®Significantly suppress racemization[6][10][12]HOBt and HOAt have safety/handling considerations[10]
Phosphonium Salts BOP, PyBOPHigh coupling efficiency, low racemization[7][10]Byproducts can be difficult to remove
Uronium/Aminium Salts HBTU, HATU, COMUVery rapid coupling, low racemization[7][11]Can react with unprotected amine if used in excess[13]
Question 3: What is the role of the base in racemization, and which one should I use?

Answer: The base plays a dual role: it deprotonates the amine component's salt (if applicable) and neutralizes the acid released during the reaction. However, the base can also directly abstract the α-proton from the activated amino acid, leading to racemization.[1][4]

The basicity and steric hindrance of the amine base are critical factors.[4]

  • Avoid: Highly basic and sterically unhindered bases like triethylamine (TEA) should be avoided as they are known to promote racemization.

  • Recommended: Use a weaker, more sterically hindered base. N,N-diisopropylethylamine (DIPEA or Hünig's base) is a common choice, but for highly sensitive substrates, the even weaker base 2,4,6-collidine (TMP) can offer superior results in minimizing epimerization.[4][10] N-methylmorpholine (NMM) is another suitable option with a pKa that balances reactivity and racemization risk.[4][10]

Question 4: How does temperature affect racemization, and what are the optimal reaction conditions?

Answer: Amide bond formation is an exothermic process, and higher temperatures, while increasing the reaction rate, also significantly accelerate the rate of racemization.[16] Therefore, it is crucial to maintain a low temperature during the activation and coupling steps.

Recommended Temperature Profile:

  • Pre-activation: If your protocol involves a pre-activation step (mixing the carboxylic acid, coupling reagent, and base before adding the amine), this should be done at a low temperature, typically 0 °C.

  • Coupling: The coupling reaction should be initiated at 0 °C and allowed to slowly warm to room temperature. For extremely sensitive substrates, maintaining the reaction at 0-5 °C for its entire duration may be necessary.

Question 5: Can you provide a recommended, low-racemization protocol for coupling 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid?

Answer: Certainly. The following protocol is designed to minimize epimerization by using a modern coupling reagent, a sterically hindered base, and controlled temperature.

Recommended Protocol: Coupling using COMU

This protocol assumes coupling to a primary amine (R-NH2).

Materials:

  • 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

  • Amine component (as a free base or HCl/TFA salt)

  • COMU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine component (1.0-1.1 eq). If the amine is a salt, add the base (1.0 eq for HCl salt, 2.0 eq total for the coupling) at this stage.

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate vial, dissolve COMU (1.1 eq) in a minimal amount of anhydrous DMF.

  • To the cooled reaction mixture, add the base (DIPEA, 2.0 eq total).

  • Slowly, add the solution of COMU to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, proceed with your standard aqueous workup and purification protocol.

Visualizing the Process

Racemization Mechanism via Oxazolone Intermediate

racemization_mechanism Start Activated Boc-Piperazinone (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) Start->Oxazolone Ring Closure Enolate Planar Enolate (Achiral) Oxazolone->Enolate α-Proton Abstraction Protonation Re-protonation Enolate->Protonation Base Base (e.g., DIPEA) Base->Oxazolone LRacemate L-Product (Desired) Protonation->LRacemate DRacemate D-Product (Epimer) Protonation->DRacemate

Caption: Mechanism of racemization via the oxazolone pathway.

Recommended Experimental Workflow

experimental_workflow A Dissolve Acid & Amine in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., DIPEA) B->C D Add Coupling Reagent (e.g., COMU) Solution C->D E Stir at 0 °C for 30 min D->E F Warm to Room Temp E->F G Monitor by TLC/LC-MS F->G H Workup & Purification G->H Reaction Complete I Chiral Analysis H->I

Caption: Low-racemization coupling workflow.

References

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
  • MDPI. (2023). Epimerisation in Peptide Synthesis.
  • ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Racemization during SPPS coupling step.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • ResearchGate. (2025). Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PubMed. (2023). Epimerisation in Peptide Synthesis.
  • ACS Publications. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters.

Sources

Technical Support Center: Troubleshooting Boc Deprotection of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incomplete Boc Deprotection of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Case ID: BOC-PIP-002 Status: Open for Resolution Audience: Medicinal Chemists, Process Chemists, Peptide Scientists

Executive Summary & Diagnostic Flowchart

The Core Issue: Users frequently report incomplete deprotection of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid . The presence of a free carboxylic acid (C2 position) and a lactam (C6 position) creates a "solubility paradox." While the Boc group is acid-labile, the substrate often precipitates out of standard non-polar deprotection solvents (like DCM) upon initial protonation, trapping starting material inside the solid matrix and halting the reaction.

Immediate Action Required: Do not simply increase reaction time. You must address the solubility and cation scavenging dynamics.

Diagnostic Workflow

BocTroubleshooting Start Issue: Incomplete Deprotection CheckSolubility Step 1: Check Reaction Homogeneity Is the mixture a clear solution? Start->CheckSolubility SolubilityIssue Precipitate Observed CheckSolubility->SolubilityIssue No (Cloudy/Solid) ClearSolution Solution is Clear CheckSolubility->ClearSolution Yes ActionPrecip Action: Switch Solvent System Use Neat TFA or HCl/Dioxane SolubilityIssue->ActionPrecip ActionKinetics Action: Check Acid Strength & Scavengers ClearSolution->ActionKinetics FinalProtocol Execute High-Solubility Protocol (See Section 5) ActionPrecip->FinalProtocol ScavengerCheck Are t-Butyl cations trapped? (Risk of re-alkylation) ActionKinetics->ScavengerCheck ScavengerCheck->FinalProtocol

Figure 1: Decision matrix for diagnosing incomplete Boc deprotection based on physical observation of the reaction mixture.

Technical Deep Dive: The "Hidden" Variables

The Solubility Paradox

Standard protocols often call for 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • The Failure Mode: Your starting material is an amino acid derivative with a lactam. It is moderately polar. As soon as the Boc group is protonated or partially removed, the resulting species (an amine salt) becomes highly polar. DCM cannot support this polarity. The product precipitates, often co-precipitating unreacted starting material. The acid cannot penetrate the solid lattice effectively, leading to "stalled" conversion.

The Cation Equilibrium

The cleavage of Boc generates a tert-butyl cation (


) and 

.
  • The Reversibility Risk: In the absence of a scavenger, the

    
     cation is an electrophile. While it usually forms isobutylene gas, it can attack the free carboxylic acid of your molecule to form a t-butyl ester (effectively re-protecting the acid side, though this is less stable) or alkylate the lactam amide nitrogen.
    
  • The Fix: You must provide a nucleophile that is better than your substrate.

Frequently Asked Questions (Troubleshooting)

Q1: Why does TLC still show a starting material spot even after 4 hours in 50% TFA/DCM?

A: You are likely observing a "false negative" or a solubility artifact.

  • Solubility: As mentioned, the reaction might have stalled because the reactant precipitated.

  • Visualization: On TLC, the deprotected amine (a zwitterion) often stays at the baseline or streaks, while the starting material moves. If the reaction stalled at 80% conversion, the remaining 20% starting material will show up clearly as a distinct spot.

  • Recommendation: Switch to LC-MS for monitoring. Zwitterionic amino acids do not run well on standard silica TLC plates.

Q2: Can I use HCl in Methanol instead of TFA?

A: ABSOLUTELY NOT.

  • Risk: You have a free carboxylic acid at the C2 position. Heating a carboxylic acid in Methanol with HCl is the standard condition for Fischer Esterification .

  • Result: You will remove the Boc group, but you will simultaneously convert your carboxylic acid into a methyl ester (

    
    ).
    
  • Alternative: If you must use HCl, use 4M HCl in 1,4-Dioxane . Dioxane is non-nucleophilic and dissolves polar substrates better than Ether.

Q3: My product is a sticky oil after rotary evaporation. How do I get a solid?

A: TFA salts of amino acids are notoriously hygroscopic oils.

  • The "Ether Crash": Dissolve the oil in a minimum amount of Methanol (0.5 mL) or DCM, then vigorously stir while adding excess cold Diethyl Ether or MTBE (Methyl tert-butyl ether). The product should crash out as a white solid.

  • Trituration: If it remains oily, sonicate the oil with Ether/Hexanes to induce crystallization.

The "High-Solubility" Protocol (Gold Standard)

This protocol is designed specifically for polar, zwitterionic substrates like 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid.

Reagents Required
  • Substrate: 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

  • Acid: Trifluoroacetic Acid (TFA) - Reagent Grade, >99%

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS)

  • Solvent: Dichloromethane (DCM) - Only for workup[1]

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE
    
Step-by-Step Methodology
  • Preparation (Neat Conditions):

    • Place the substrate (1.0 equiv) in a round-bottom flask.

    • Do not add DCM.

    • Add Triethylsilane (TES) (2.0 equiv). Note: TES acts as a cation scavenger, converting the t-butyl cation into isobutane/isobutylene and preventing side reactions.

  • Acidolysis:

    • Add neat TFA (approx. 10-20 mL per gram of substrate).

    • Why Neat? Neat TFA is an excellent solvent for amino acids and ensures the reaction remains homogeneous.

    • Stir at Room Temperature for 30–60 minutes.

    • Monitor: Check by LC-MS.[1][2] You should see the mass of

      
       (Loss of Boc).
      
  • Workup (The Evaporation Cycle):

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess TFA.

    • Co-evaporation: Add Toluene (10 mL) to the residue and evaporate again. Repeat 2x.

    • Why? Toluene forms an azeotrope with TFA, helping to remove trace acid that can cause decomposition or oiling.

  • Isolation (Precipitation):

    • Dissolve the resulting thick oil in a minimum volume of MeOH (0.5 - 1 mL).

    • Add the solution dropwise into a stirring beaker of cold Diethyl Ether (50 mL).

    • A white precipitate (the TFA salt of the amine) should form immediately.

    • Filter the solid, wash with fresh Ether, and dry under high vacuum.

Quantitative Data Summary
ParameterStandard Protocol (DCM/TFA)High-Solubility Protocol (Neat TFA)
Solvent DCM (50%)None (Neat TFA)
Homogeneity Poor (Suspension risk)Excellent (Clear Solution)
Reaction Time 2 - 12 Hours30 - 60 Minutes
Scavenger Often OmittedTES (Required)
Yield (Typical) 60-75% (Incomplete)>90%
Side Products t-Butyl esters possibleMinimal

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007. (Standard reference for Boc cleavage mechanisms and scavenger use).
  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(4), 338–341.

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. "Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavengers and side reactions." International Journal of Peptide and Protein Research, 1978 , 12(5), 258–268. (Foundational paper on cation scavenging during acidolysis).

  • BenchChem Technical Support. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)." BenchChem Protocols, 2025 . (General protocols for amino acid deprotection).

Sources

Technical Support Center: Synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid. This chiral heterocyclic scaffold is a valuable building block in medicinal chemistry, and its successful synthesis is critical for many discovery programs. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts and synthetic challenges. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.

Section 1: Frequently Asked Questions (FAQs): Understanding the Core Chemistry

This section addresses high-level questions regarding the synthesis to provide a foundational understanding of the reaction landscape.

Q1: What is the most common and logical synthetic route for 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid?

A1: The most prevalent strategy involves a multi-step sequence starting from a readily available chiral precursor, typically L-aspartic acid. The general pathway involves N-protection, activation of the distal carboxylic acid, coupling with a protected ethylenediamine equivalent, and subsequent intramolecular cyclization followed by deprotection/saponification steps.

Below is a generalized workflow illustrating this common synthetic approach.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4: Saponification A L-Aspartic Acid Derivative (e.g., β-ester) B Boc-Protected Aspartic Acid Derivative A->B (Boc)₂O, Base D Linear Dipeptide Intermediate B->D EDC, HOBt or similar C N-Protected Ethylene Diamine (e.g., N-Cbz-ethylenediamine) C->D E Piperazinone Ester D->E 1. H₂, Pd/C (Cbz removal) 2. Heat or Mild Base F Final Product: 4-Boc-6-oxopiperazine-2-carboxylic acid E->F LiOH or NaOH

Caption: Generalized synthetic workflow for the target molecule.

Q2: What are the primary chemical transformations where byproducts are most likely to form?

A2: Byproduct formation is most prevalent during two key stages:

  • Intramolecular Cyclization: This step is a delicate balance. The primary desired reaction is a 6-endo-trig cyclization.[1] However, incomplete deprotection of the diamine precursor or unfavorable reaction kinetics can lead to intermolecular side reactions, resulting in dimers or oligomers. Furthermore, if the incorrect amine is deprotected first, alternative cyclization pathways could be initiated.

  • Boc-Protection/Deprotection: The introduction of the Boc group using di-tert-butyl dicarbonate ((Boc)₂O) can sometimes lead to double protection if a free piperazine is used as a starting material.[2] Conversely, the acidic removal of other protecting groups (or the Boc group itself) can generate the highly reactive tert-butyl cation. This cation can alkylate other nucleophilic sites on the molecule, such as the unprotected ring nitrogen or even the carboxylate group, leading to characteristic M+56 impurities.[3]

Q3: My final product shows two spots on TLC and two sets of peaks in the NMR. Is this due to racemization?

A3: While racemization is always a possibility with amino acid derivatives, especially under harsh basic or acidic conditions, the more probable cause is the formation of diastereomers. If any of the precursors or reagents used in the synthesis are not enantiomerically pure, or if a new stereocenter is formed non-stereoselectively, a mixture of diastereomers will result. These compounds have distinct physical properties and will appear as separate entities in chromatography and NMR spectroscopy.[4] Purification often requires careful chromatographic separation.[4]

Section 2: Troubleshooting Guide: Common Experimental Issues & Solutions

This guide is formatted to address specific problems you may encounter during your experiment.

Problem 1: My reaction stalls. TLC and LC-MS analysis show a significant amount of the linear dipeptide intermediate remaining even after prolonged reaction time during the cyclization step.

  • Plausible Cause & Mechanistic Insight: The intramolecular cyclization to form the 6-membered piperazinone ring is often the rate-limiting step. Its success is highly dependent on the nucleophilicity of the terminal amine and the electrophilicity of the ester or activated carboxylate. Insufficient heat, incorrect pH, or steric hindrance can prevent the molecule from adopting the necessary conformation for ring closure.

  • Troubleshooting Protocol & Solution:

    • Verify Complete Deprotection: Ensure the amine intended for cyclization is fully deprotected. For a Cbz group, confirm the absence of starting material by TLC/LC-MS after hydrogenation. For a Boc group, ensure sufficient time and acid strength were used for its removal.

    • Thermal Promotion: If the cyclization is conducted from an ester intermediate, increasing the temperature is the most effective solution. Refluxing in a high-boiling point, non-protic solvent like toluene or xylene often provides the thermal energy needed to overcome the activation barrier.

    • pH Adjustment: If cyclizing from a carboxylic acid, the pH is critical. The amine must be in its free base form (deprotonated) to be nucleophilic. A mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to neutralize any ammonium salts present from a prior deprotection step.

    • Workflow for Overcoming Stalled Cyclization:

    G Start Stalled Cyclization Detected (Linear Precursor Remains) Check_Deprotection Confirm 100% deprotection of cyclizing amine via LC-MS Start->Check_Deprotection Increase_Temp Increase reaction temperature. Reflux in Toluene (110 °C). Check_Deprotection->Increase_Temp Deprotection Complete Add_Base Add 1.1 eq. of DIPEA to reaction mixture. Increase_Temp->Add_Base Monitor Monitor reaction progress every 4 hours by LC-MS. Add_Base->Monitor Success Reaction Complete. Proceed to Work-up. Monitor->Success >95% Conversion

    Caption: Troubleshooting workflow for incomplete cyclization.

Problem 2: My LC-MS shows a significant peak at [M+56]+ relative to the desired product mass.

  • Plausible Cause & Mechanistic Insight: This is the classic signature of tert-butylation, a common side reaction when using Boc protecting groups.[3] During any step involving strong acid (e.g., TFA for deprotection), the Boc group is cleaved to generate a tert-butyl cation. This highly reactive carbocation is an electrophile and will be "scavenged" by any available nucleophile. If the N1 nitrogen of the piperazinone ring is unprotected, it can be alkylated, leading to an N-tert-butyl byproduct.

  • Troubleshooting Protocol & Solution:

    • Use a Scavenger: The most effective way to prevent this is to add a scavenger to the reaction mixture during the acidic deprotection step. The scavenger is a nucleophile that is more reactive than your substrate and will sacrificially trap the tert-butyl cations.

    • Step-by-Step Protocol for Scavenging:

      • Reagent Selection: Common scavengers include triethylsilane (TES), thioanisole, or anisole. TES is particularly effective as it forms volatile byproducts.

      • Procedure:

        • Cool the solution of your Boc-protected compound in Dichloromethane (DCM) to 0 °C.

        • Add 3-5 equivalents of the scavenger (e.g., triethylsilane).

        • Slowly add 10-20 equivalents of trifluoroacetic acid (TFA).

        • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.

        • Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and volatile byproducts.

Problem 3: The final saponification of the methyl/ethyl ester is slow, and upon acidification, I get a mixture of my desired carboxylic acid and the starting ester.

  • Plausible Cause & Mechanistic Insight: Saponification of hindered esters, especially those adjacent to a stereocenter and within a ring system, can be sluggish. The hydroxide ion must be able to access the electrophilic carbonyl carbon. Furthermore, if the product begins to precipitate as a salt before the reaction is complete, it can inhibit further hydrolysis.

  • Troubleshooting Protocol & Solution:

    • Increase Co-solvent: The reaction often requires a water-miscible organic co-solvent like THF or Methanol to ensure the substrate remains fully dissolved. Increase the proportion of the organic solvent if you observe precipitation during the reaction.

    • Increase Temperature: Gently warming the reaction to 40-50 °C can significantly increase the rate of hydrolysis. Monitor carefully to avoid potential epimerization at the C2 position.

    • Use Lithium Hydroxide (LiOH): LiOH is often preferred over NaOH or KOH for ester saponification in sensitive substrates due to its slightly different coordination properties, which can sometimes lead to cleaner reactions and higher yields.

    • Acidification Work-up: After the reaction is complete (as judged by LC-MS), cool the mixture to 0 °C before acidifying. Add acid (e.g., 1N HCl) slowly with vigorous stirring until the pH is ~2-3.[5] This protonates the carboxylate and allows for extraction into an organic solvent like ethyl acetate. Slow addition prevents localized heating that could damage the product.

Section 3: Summary of Common Byproducts

Proactive identification of byproducts is key to optimizing a synthetic route. The table below summarizes the most common impurities encountered.

Byproduct Structure/DescriptionMass Spec SignatureProbable CauseKey NMR Signal (¹H)Mitigation Strategy
Linear Dipeptide Precursor [M+H]⁺ of uncyclized starting materialIncomplete cyclizationPresence of two distinct NH signals; absence of lactam NH signalIncrease temperature; add mild base during cyclization.
N1-tert-Butyl Byproduct [M+56+H]⁺Alkylation by tert-butyl cation during acidic deprotectionA large singlet at ~1.2-1.5 ppm integrating to 9H (in addition to the Boc 9H)Use scavengers (e.g., TES, anisole) during deprotection.[3]
Starting Ester [M+14+H]⁺ (Methyl) or [M+28+H]⁺ (Ethyl)Incomplete saponificationSinglet at ~3.7 ppm (Methyl ester) or quartet/triplet pattern for ethyl groupIncrease reaction time/temperature for saponification; use a co-solvent.
Diastereomer Same as productUse of non-enantiopure starting materials or reagentsDoubling of most or all proton signalsCareful purification by chiral HPLC or flash column chromatography.[4]
Dimer/Oligomer ~2x or 3x the mass of the desired productIntermolecular reaction during cyclization stepComplex, broadened peaks in NMR spectrumUse high dilution conditions for the cyclization reaction.
Section 4: Purification Strategy Decision Tree

Choosing the right purification method is critical for obtaining high-purity material. Use this decision tree to guide your approach after the initial work-up.

G Start Crude Product Isolated Is_Solid Is the crude material a solid? Start->Is_Solid Is_Oily Is the crude material an oil? Is_Solid->Is_Oily No Recrystallize Recrystallize from an appropriate solvent system (e.g., EtOAc/Heptane). Is_Solid->Recrystallize Yes Triturate Triturate with a non-polar solvent (e.g., Ether/Hexanes) to induce crystallization. Is_Oily->Triturate No (Gummy Solid) Column_Chroma Purify via flash column chromatography. (Silica gel, DCM/MeOH or EtOAc/Hexanes gradient) Is_Oily->Column_Chroma Yes Triturate->Recrystallize Final_Product Pure Product Recrystallize->Final_Product Salt_Formation Consider forming a salt (e.g., dicyclohexylamine salt) to induce crystallization and aid purification. Column_Chroma->Salt_Formation If still an oil Column_Chroma->Final_Product If solidifies Salt_Formation->Final_Product

Caption: Decision tree for selecting a suitable purification strategy.

References
  • Synthesis of Piperazines via Cyclization: General principles of piperazine and piperazinone synthesis through cyclization are widely discussed. For recent advances and various methodologies, see: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization". MDPI. [Link][6]

  • Boc-Protection and Deprotection: A comprehensive overview of Boc-group chemistry, including common side reactions. "Boc-Protected Amino Groups". Organic Chemistry Portal. [Link][7]

  • Side Reactions with Boc Groups: Discussion on tert-butylation as a potential byproduct during deprotection. "BOC Deprotection". ACS GCI Pharmaceutical Roundtable. [Link][3]

  • Purification of Piperazine Derivatives: This highlights methods for purifying piperazine compounds, including salt formation. "Purification of piperazine". Google Patents. [8]

  • Chromatographic Separation of Diastereomers: Provides an example of separating diastereomeric piperazine derivatives by column chromatography. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines". PubMed Central. [Link][4]

  • Work-up Procedures for Carboxylic Acids: An example of acidic work-up for isolating a piperazine carboxylic acid derivative. "Process for preparing 2-piperazine carboxylic acid derivatives". Google Patents. [5]

Sources

Technical Support Center: Stability of the Oxopiperazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with oxopiperazine-containing molecules. The oxopiperazine moiety, a six-membered cyclic amide (lactam), is a key structural component in numerous pharmaceutical agents. While generally stable, the amide bond within this ring is susceptible to hydrolysis under acidic conditions, a critical consideration during drug formulation, storage, and in vivo administration. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols to help you assess the stability of your compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxopiperazine ring degradation in acidic conditions?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the endocyclic amide (lactam) bond.[1] This reaction involves the cleavage of the carbon-nitrogen bond within the ring, leading to a linear amino acid derivative. The generally accepted mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the amide is protonated by a hydronium ion (H₃O⁺) from the acidic medium. This step increases the electrophilicity of the carbonyl carbon.[2][3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ring's nitrogen atom, making it a better leaving group (an amine).[1]

  • Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-N bond, thus opening the ring and releasing the protonated amine.[1]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst (H₃O⁺) and yield the final linear amino acid product.[3]

Q2: How does pH affect the rate of oxopiperazine ring hydrolysis?

A2: The rate of hydrolysis is highly pH-dependent. Generally, the rate is fastest at strongly acidic (e.g., pH < 2) and strongly basic conditions and slowest near neutral pH (pH 5-9).[4] In the context of acidic stability, as the pH decreases (i.e., proton concentration increases), the rate of hydrolysis typically increases due to more efficient protonation of the amide carbonyl, which is the rate-determining step.[2] Studies on related dipeptides have shown that at pH 4 or below, degradation pathways are significantly accelerated.[5]

Q3: Are all oxopiperazine rings equally stable? What structural features matter?

A3: No, stability can vary significantly based on the substitution pattern of the ring. Key factors include:

  • Steric Hindrance: Bulky substituents near the amide bond can sterically hinder the approach of a water molecule, slowing the rate of hydrolysis.

  • Electronic Effects: Electron-withdrawing groups attached to the ring can influence the electron density of the amide bond, potentially affecting its susceptibility to protonation and cleavage.[6]

  • Ring Strain: While a six-membered ring like oxopiperazine has minimal ring strain compared to smaller lactams (e.g., β-lactams), any conformational constraints that distort the planarity of the amide bond can increase its reactivity.[2][4] Distorting the amide bond from its planar structure reduces the resonance stabilization between the nitrogen lone pair and the carbonyl, making it more susceptible to cleavage.[4]

Q4: My compound contains a diketopiperazine (a ring with two amide bonds). How does its stability compare to an oxopiperazine?

A4: Diketopiperazines (DKPs), or 2,5-piperazinediones, also degrade via hydrolysis of their amide bonds. The presence of a second amide group can influence the overall stability profile. DKPs are known to be susceptible to hydrolysis, and their formation and cleavage are significant factors in the degradation of dipeptides and certain drugs.[5][7][8] The stability of a DKP is also highly dependent on pH and the nature of its side chains.[9] For practical purposes, both ring systems should be considered potentially labile under strong acidic conditions and require empirical stability testing.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: An unexpected peak appears in my HPLC chromatogram during a low-pH stability study.

Potential Cause Troubleshooting Steps & Rationale
Acid-Catalyzed Hydrolysis 1. Characterize the New Peak: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak.[10] The expected mass of the hydrolyzed product will be the mass of the parent compound plus the mass of one molecule of water (+18 Da).2. Confirm Structure: If possible, use tandem MS (MS/MS) to fragment the parent ion of the degradant. The fragmentation pattern can provide definitive structural information confirming the ring has opened.[10]3. Perform a Time-Course Study: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). The area of the parent peak should decrease while the area of the degradant peak increases, confirming a precursor-product relationship.
Epimerization 1. Check for Isomers: If your compound has a chiral center adjacent to the carbonyl group, the acidic conditions might cause epimerization (a change in stereochemistry). An epimer will have the same mass as the parent compound but a different retention time on a chiral or high-resolution achiral column.2. Rationale: Acid can catalyze the formation of an enol intermediate, which can lead to racemization or epimerization at the alpha-carbon.
Impurity from Reagents 1. Run a Blank: Inject a sample containing only your acidic buffer and solvent (without the drug substance). This will confirm if the peak originates from your reagents or system, not from compound degradation.

Issue 2: The degradation of my compound is much faster/slower than expected.

Potential Cause Troubleshooting Steps & Rationale
Incorrect pH 1. Verify Buffer pH: Use a calibrated pH meter to confirm the exact pH of your acidic solution after adding all components, including your drug substance (if it has buffering capacity).2. Rationale: The rate of hydrolysis is exponentially dependent on pH. A small deviation from the intended pH can cause a large change in the degradation rate.
Temperature Effects 1. Control Temperature: Ensure your experiment is conducted in a temperature-controlled environment (e.g., a calibrated oven, water bath, or HPLC column compartment).[11]2. Rationale: Hydrolysis is a chemical reaction, and its rate is highly sensitive to temperature. Per the Arrhenius equation, a 10°C increase can roughly double the reaction rate.
Catalysis by Excipients 1. Simplify the Matrix: If working with a full formulation, repeat the experiment with the drug substance dissolved only in the acidic buffer. If stability improves, one of the excipients may be catalyzing the degradation.2. Rationale: Certain formulation components can act as catalysts or interact with the drug substance to alter its stability profile.

Issue 3: I am unable to achieve separation between my parent compound and the hydrolyzed product on HPLC.

Potential Cause Troubleshooting Steps & Rationale
Suboptimal Mobile Phase 1. Adjust Mobile Phase pH: The ionization state of the parent (often basic) and the hydrolyzed product (now with a carboxylic acid) will be different. Adjusting the mobile phase pH can significantly alter their retention times.[10]2. Change Organic Modifier: Switch between acetonitrile and methanol. These solvents have different selectivities and may resolve the peaks.[10]3. Rationale: The hydrolyzed product is typically more polar than the parent compound. Optimizing the mobile phase polarity and pH is crucial for separating compounds with different physicochemical properties.
Inadequate Column Chemistry 1. Try a Different Stationary Phase: If a standard C18 column is not working, try a column with a different selectivity, such as a Phenyl-Hexyl, Cyano, or an embedded polar group (polar-endcapped) column.[10]2. Rationale: Different column chemistries provide alternative separation mechanisms (e.g., pi-pi interactions on a phenyl column) that can resolve co-eluting peaks.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study for an Oxopiperazine Compound

This protocol outlines a standard procedure to assess the stability of an oxopiperazine-containing drug substance under acidic stress, as recommended by ICH guidelines.[12][13]

Objective: To generate the primary acid-degradation product of an oxopiperazine compound and assess its degradation rate.

Materials:

  • Oxopiperazine-containing Active Pharmaceutical Ingredient (API)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) (for neutralization)

  • HPLC-grade water and acetonitrile (or methanol)

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter and temperature-controlled oven or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add 0.1 M HCl to reach the final volume. The final API concentration should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • This creates the "acid-stressed sample."

  • Control Sample (Time Zero):

    • Prepare a second sample identical to the stress sample.

    • Immediately neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to the final concentration with the solvent. This sample represents the t=0 time point.

  • Incubation: Place the acid-stressed sample in a temperature-controlled environment (e.g., 60°C).[11] The goal is to achieve 5-20% degradation to ensure degradation products are identifiable without complete loss of the parent compound.[10]

  • Time-Point Sampling: Withdraw aliquots from the stressed sample at predetermined intervals (e.g., 2, 4, 8, 24 hours). Immediately neutralize each aliquot with NaOH to quench the degradation reaction.

  • HPLC Analysis: Analyze the time-zero control and all stressed samples by a suitable stability-indicating HPLC method. Record the peak areas for the parent compound and any new degradation products.

  • Data Analysis: Calculate the percentage of API remaining at each time point relative to the time-zero sample. Plot the percentage of API remaining versus time to observe the degradation kinetics.

Visualizations

Below are diagrams illustrating key concepts related to oxopiperazine stability.

G cluster_mechanism Acid-Catalyzed Hydrolysis Mechanism Oxo Oxopiperazine (Lactam) Protonated Protonated Carbonyl Oxo->Protonated + H₃O⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Opened Ring-Opened Product Tetrahedral->Opened Proton Transfer & Ring Cleavage

Caption: Key steps in the acid-catalyzed hydrolysis of the oxopiperazine ring.

G Start Unexpected Peak Observed in HPLC CheckMass Analyze by LC-MS. Does Mass = Parent + 18 Da? Start->CheckMass CheckIsomer Does Mass = Parent? CheckMass->CheckIsomer No Hydrolysis Peak is likely the hydrolyzed product. Confirm with MS/MS. CheckMass->Hydrolysis Yes Epimer Peak may be an epimer. Use chiral HPLC for confirmation. CheckIsomer->Epimer Yes Impurity Peak is likely an impurity or artifact. Check blank. CheckIsomer->Impurity No

Caption: Troubleshooting workflow for identifying unknown peaks in stability studies.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Wang, P. H., et al. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed.
  • Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Various Authors. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange.
  • Cativiela, C., et al. (2025). A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines. ResearchGate.
  • Spencer Steinberg. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. SciSpace.
  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • Various Authors. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Quora.
  • Lee, Y. R., et al. (n.d.). Bioactive ∆ 5 -2-oxopiperazines currently under the drug. ResearchGate.
  • Kumar, A., & Lathiya, D. (2022). Amide Bond Activation of Biological Molecules. PMC.
  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
  • Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR.
  • Singh, R., & Kumar, S. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Reddy, B. P., & Reddy, Y. R. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar.
  • Wu, W. N., et al. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed.
  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.

Sources

Technical Support Center: Navigating the Nuances of Boc Deprotection for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the strategic deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of acid-sensitive functionalities. This guide is designed for researchers, chemists, and professionals in drug development who encounter the challenge of selectively unmasking amines without compromising the integrity of their molecules. Here, we move beyond standard protocols to explore the subtleties of reaction conditions, offering troubleshooting advice and alternative methodologies grounded in mechanistic understanding and empirical evidence.

The Challenge: Balancing Selectivity and Reactivity

The Boc group is a cornerstone of amine protection in modern organic synthesis due to its stability under a wide range of conditions and its typically straightforward removal with strong acids like trifluoroacetic acid (TFA). However, this simplicity becomes a liability when the substrate contains other acid-labile groups, such as acetals, ketals, silyl ethers (e.g., TBS, TIPS), glycosidic bonds, or certain ester functionalities. The challenge lies in identifying conditions that are sufficiently potent to cleave the Boc carbamate but gentle enough to leave these sensitive groups intact.

This guide provides a structured approach to selecting and optimizing milder deprotection conditions, presented in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard TFA/DCM protocol is cleaving my acid-sensitive protecting group. What are my first-line alternatives?

When trifluoroacetic acid (TFA) in dichloromethane (DCM) proves too harsh, the immediate strategy is to moderate the acidity of the reaction medium. This can be achieved by several methods:

  • Reducing the Concentration of TFA: Instead of the commonly used 20-50% TFA in DCM, consider lowering the concentration to 1-5%. The deprotection will be slower, requiring careful reaction monitoring by TLC or LC-MS, but it significantly reduces the propensity for cleaving more robust acid-sensitive groups.

  • Using a Weaker Acid: Formic acid (88-98%) is a considerably weaker acid than TFA and can be an effective reagent for Boc deprotection. The reaction is typically slower and may require gentle heating (e.g., 40 °C). Acetic acid is generally too weak for efficient Boc cleavage at room temperature.

  • Introducing a Scavenger: In cases where the released tert-butyl cation can cause side reactions (e.g., alkylation of electron-rich aromatics), the addition of a scavenger like triethylsilane (TES) or anisole is crucial.

Troubleshooting Flowchart: Initial Strategy Modification

start Standard TFA/DCM Fails reduce_tfa Reduce TFA Concentration (1-5% in DCM) start->reduce_tfa Is reaction too aggressive? weaker_acid Switch to Weaker Acid (e.g., Formic Acid) start->weaker_acid Need a fundamentally milder acid? monitor Monitor Reaction Closely (TLC/LC-MS) reduce_tfa->monitor weaker_acid->monitor success Successful Deprotection monitor->success Clean Conversion failure Failure or Side Reactions monitor->failure Incomplete or Side Products

Caption: Initial decision-making for milder Boc deprotection.

Q2: I'm working with an extremely acid-sensitive substrate, such as a glycoside or a furan ring. Are there non-acidic methods for Boc deprotection?

While less common, several methods avoid strongly acidic conditions altogether. These are particularly useful for highly delicate substrates.

  • Thermal Deprotection: In some cases, particularly for N-Boc indoles or other activated systems, heating the substrate in a high-boiling point, non-polar solvent like toluene or xylene can induce thermal cleavage of the Boc group. This method's success is highly substrate-dependent.

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate Boc removal under milder conditions than Brønsted acids. The choice of Lewis acid and solvent is critical to avoid degradation.

    • Zinc Bromide (ZnBr₂) in DCM/IPA: This system is effective for deprotecting Boc-protected amines without affecting acid-sensitive groups like TBS ethers.

    • Magnesium Perchlorate (Mg(ClO₄)₂): This reagent can selectively remove the Boc group in acetonitrile at room temperature.

    • Trimethylsilyl Iodide (TMSI): Generated in situ from TMSCl and NaI in acetonitrile, TMSI is a potent but often selective reagent. The reaction proceeds through a different mechanism, avoiding strongly acidic protons.

Table 1: Comparison of Mild Boc Deprotection Reagents

Reagent/SystemTypical ConditionsAdvantagesPotential Issues
1-5% TFA in DCM0 °C to RT, 1-4 hSimple, uses common reagentsMay still be too harsh for very sensitive groups
88-98% Formic AcidRT to 40 °C, 2-24 hWeaker acid, less side reactionsSlower, may require heat
ZnBr₂ in DCMRT, 1-6 hMild, compatible with silyl ethersLewis acid may coordinate to other functional groups
Mg(ClO₄)₂ in MeCNRT, 1-3 hNeutral conditions, good selectivityPerchlorates can be explosive; handle with care
TMSI (from TMSCl/NaI)RT, 30 min - 2 hFast, non-protic conditionsTMSI is moisture-sensitive; can be aggressive
CAN in AcetonitrileRT, 1-5 hMild, oxidative conditionsNot suitable for substrates with oxidizable groups
Montmorillonite K-10Dichloroethane, 50 °CHeterogeneous catalyst, easy workupRequires elevated temperature
Q3: My compound is sensitive to both acid and Lewis acids. What are my options?

This is a significant challenge that requires unconventional approaches. If both traditional acidic and Lewis acidic methods fail, you might consider a multi-step strategy involving protecting group exchange.

  • Protecting Group Exchange: It may be possible to convert the Boc group to another protecting group that can be removed under orthogonal conditions (e.g., hydrogenolysis or fluoride-mediated cleavage). For example, conversion of a Boc group to a Cbz (carboxybenzyl) group.

  • Enzymatic Deprotection: While not widely used for Boc groups, enzymatic methods are the epitome of mild and selective deprotection. This is a highly specialized area and would require screening for a suitable enzyme.

Workflow: Advanced Strategy for Highly Labile Substrates

start Substrate Sensitive to Acid and Lewis Acids pg_exchange pg_exchange start->pg_exchange enzymatic Enzymatic Deprotection (Screen for suitable enzyme) start->enzymatic orthogonal_deprotection Orthogonal Deprotection (e.g., Hydrogenolysis for Cbz) pg_exchange->orthogonal_deprotection success Target Molecule Obtained orthogonal_deprotection->success enzymatic->success

Caption: Strategies for deprotection of highly sensitive substrates.

Experimental Protocols

Protocol 1: Boc Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane

This protocol is particularly useful for substrates containing silyl ethers.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add solid zinc bromide (ZnBr₂, 1.5-2.0 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). If emulsions form, addition of Rochelle's salt (sodium potassium tartrate) solution can be beneficial.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection using Ceric Ammonium Nitrate (CAN) in Acetonitrile

This method is suitable for substrates that can withstand mild oxidative conditions.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in acetonitrile (MeCN, approx. 0.1 M).

  • Reagent Addition: Add ceric ammonium nitrate (CAN, 2.0-2.5 equiv) to the solution at room temperature. The solution will typically turn orange.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-5 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

  • Mild and efficient Boc-deprotection of amines with formic acid. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Magnesium Perchlorate as an Efficient Reagent for the Deprotection of Boc-Protected Amines. European Journal of Organic Chemistry, Wiley Online Library. [Link]

  • Deprotection of Boc-amines using in situ generated TMSI. Tetrahedron Letters, Elsevier. [Link]

Technical Support Center: Work-up Procedures for 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we address common challenges encountered during the reaction work-up, providing in-depth, experience-based solutions and protocols to ensure the integrity and purity of your final product.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial queries and problems encountered during the work-up of reactions involving 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid.

Q1: My product seems to be stuck in the aqueous layer during extraction. What's happening and how can I recover it?

A1: This is a frequent issue arising from the zwitterionic nature of the product. At neutral pH, the molecule possesses both a positive charge on the piperazine nitrogen and a negative charge on the carboxylate group, leading to high water solubility.[1] To facilitate extraction into an organic solvent, you must neutralize one of these charges by adjusting the pH.

  • The Causality: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids, which can cause its removal.[2][3] Therefore, careful acidification is crucial.

  • The Solution: Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid like 1N HCl. This protonates the carboxylate group, neutralizing its negative charge and significantly increasing the compound's hydrophobicity, allowing for extraction with solvents like ethyl acetate or dichloromethane.

Q2: I'm observing a significant amount of a side product that I suspect is the deprotected piperazine derivative. How can I avoid this?

A2: The Boc group is notoriously labile under acidic conditions.[2] Premature deprotection is a common side reaction, especially if the reaction conditions themselves are acidic or if the work-up involves prolonged exposure to strong acids.

  • The Causality: The tert-butyl cation formed during deprotection is stabilized in acidic environments, driving the equilibrium towards the unprotected amine.

  • The Solution:

    • Reaction Conditions: If possible, conduct your reaction under neutral or slightly basic conditions.

    • Work-up pH Control: During the work-up, use a weaker acid for pH adjustment, such as citric acid or potassium hydrogen sulfate, and perform the extraction quickly.[4] Avoid using strong acids like concentrated HCl or TFA if possible.[3]

    • Temperature Control: Keep the temperature low during the work-up, as elevated temperatures can accelerate the rate of deprotection.

Q3: My final product is an oil and won't crystallize. What purification strategies can I use?

A3: The inability to crystallize can be due to residual solvents, impurities, or the inherent properties of the molecule.

  • The Causality: Zwitterionic compounds can sometimes be challenging to crystallize from common organic solvents due to their unique solubility characteristics.[5][6]

  • The Solution:

    • Solvent System Exploration: Experiment with a range of solvent systems for crystallization. A common technique is to dissolve the oil in a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, diethyl ether) until turbidity is observed, followed by cooling.[4][7]

    • Chromatography: If crystallization fails, column chromatography on silica gel is an effective alternative. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate to pure ethyl acetate, then to ethyl acetate/methanol), can effectively separate your product from impurities.

    • Lyophilization: If the product is water-soluble after purification, lyophilization (freeze-drying) can yield a solid powder.

Q4: How can I effectively remove unreacted starting materials or coupling reagents?

A4: The removal of excess reagents is critical for obtaining a pure product. The strategy will depend on the nature of the reagents used.

  • The Causality: Many coupling reagents and their byproducts are water-soluble or can be rendered so by pH adjustment.

  • The Solution:

    • Aqueous Washes: A series of aqueous washes can remove many common impurities. A typical sequence includes:

      • Dilute Acid Wash (e.g., 1N HCl): To remove basic impurities like unreacted amines.

      • Saturated Sodium Bicarbonate Wash: To remove acidic impurities, including unreacted carboxylic acids and some coupling agent byproducts (e.g., HOBt).

      • Brine Wash (Saturated NaCl): To remove residual water from the organic layer before drying.

    • Specific Reagent Removal: For specific coupling agents like DCC or EDC, the urea byproducts (DCU and EDU) are often poorly soluble in many organic solvents and can be removed by filtration.

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols for overcoming specific experimental hurdles.

Guide 1: Optimizing the Acid-Base Extraction Workflow

This guide provides a systematic approach to extracting 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid from a reaction mixture.

Objective: To efficiently separate the product from water-soluble byproducts and unreacted starting materials.

Extraction_Workflow cluster_aqueous Aqueous Phase Processing start Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract_org Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract_org wash_bicarb Wash with sat. NaHCO3 (Removes acidic impurities) extract_org->wash_bicarb acidify Acidify Aqueous Layer to pH 2-3 (e.g., with 1N HCl) wash_brine Wash with Brine (Removes residual water) wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product extract_prod Extract Product into Organic Solvent acidify->extract_prod combine_org Combine Organic Layers extract_prod->combine_org final_wash Wash Combined Organics with Brine combine_org->final_wash final_dry Dry and Concentrate final_wash->final_dry final_dry->product

Caption: Optimized acid-base extraction workflow.

Experimental Protocol:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Initial Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Layer Separation: Separate the aqueous layer and set it aside. This layer contains your product as a salt.

  • Organic Layer Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic starting materials or byproducts.

    • Brine (saturated aqueous NaCl) to initiate the removal of water.

  • Acidification of Aqueous Layer: Combine all aqueous layers. While stirring, slowly add 1N HCl to adjust the pH to 2-3. Monitor the pH carefully with pH paper or a pH meter.

  • Product Extraction: Extract the acidified aqueous layer multiple times with fresh organic solvent (EtOAc or DCM).

  • Combine and Dry: Combine all organic extracts containing the product. Wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Guide 2: Troubleshooting Product Purification by Crystallization

This guide outlines a systematic approach to induce crystallization of an oily product.

Objective: To obtain a solid, crystalline product from an oil.

Crystallization_Troubleshooting start Oily Product dissolve Dissolve in a minimal amount of a 'good' solvent (e.g., MeOH, EtOAc) start->dissolve add_poor Slowly add a 'poor' solvent (e.g., Hexane, Et2O) until turbidity persists dissolve->add_poor cool Cool slowly to room temp, then to 0 °C or -20 °C add_poor->cool check Crystals Formed? cool->check success Isolate Crystals (Filtration) check->success Yes fail No Crystals check->fail No scratch Scratch inner surface of the flask with a glass rod fail->scratch seed Add a seed crystal (if available) fail->seed concentrate Concentrate and try a different solvent system fail->concentrate scratch->cool seed->cool

Caption: Decision tree for crystallization troubleshooting.

Experimental Protocol:

  • Solvent Selection:

    • Dissolve a small amount of the oil in various solvents to identify a "good" solvent in which it is highly soluble.

    • Identify a "poor" solvent in which the product is sparingly soluble. The two solvents must be miscible.

  • Procedure:

    • Dissolve the bulk of the oil in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise while stirring until the solution becomes slightly cloudy.

    • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4 °C) or freezer (-20 °C).

  • Inducing Crystallization:

    • Scratching: If crystals do not form, try scratching the inside of the flask below the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites.

    • Seeding: If a small amount of solid product has been previously obtained, add a tiny crystal (a "seed") to the solution to initiate crystallization.

  • Isolation: Once a significant amount of crystals has formed, collect them by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

III. Data and Reference Tables

Table 1: pH-Dependent Solubility of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
pH RangePredominant SpeciesWater SolubilityOrganic Solvent Solubility (e.g., EtOAc, DCM)
< 2CationicHighLow to Moderate
2 - 4NeutralLowHigh
4 - 9ZwitterionicHighLow
> 9AnionicHighVery Low
Table 2: Common Solvents for Work-up and Purification
SolventPurposeBoiling Point (°C)Notes
Ethyl Acetate (EtOAc)Extraction77.1Good general-purpose extraction solvent.
Dichloromethane (DCM)Extraction39.6Can be more effective for some compounds but is a suspected carcinogen.
Diethyl Ether (Et₂O)Extraction, Crystallization34.6Highly flammable; good for precipitating products from other solvents.
Hexane/HeptaneCrystallization (as anti-solvent)69 / 98.4Used to induce precipitation of polar compounds.
Methanol (MeOH)Crystallization (as solvent)64.7Good for dissolving polar compounds before adding an anti-solvent.
WaterWashing, pH adjustment100Used to remove water-soluble impurities.

IV. References

  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. Google Patents. Available at:

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. Available at: [Link]

  • Synthesis method of N-Boc piperazine. Google Patents. Available at:

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Google Patents. Available at:

  • PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. The Royal Society of Chemistry. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • How to desalt zwitterions? ResearchGate. Available at: [Link]

  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Available at: [Link]

  • Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination. IUCr Journals. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available at: [Link]

  • Structures and Synthesis of Zwitterionic Polymers. MDPI. Available at: [Link]

Sources

Challenges in the synthesis of substituted oxopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Queue: High Priority (Synthesis & Troubleshooting)

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Substituted Oxopiperazine Synthesis . Whether you are targeting 2-oxopiperazines (piperazin-2-ones) or 2,5-diketopiperazines (DKPs), these scaffolds are notorious for deceptively simple structures that hide complex synthetic traps—specifically regarding regiocontrol, epimerization, and cyclization efficiency.

Below are the Troubleshooting Guides for the four most common "error codes" reported by medicinal chemistry teams.

Ticket #1: Cyclization Failure (The "Entropy" Error)

Issue: Linear precursors are isolated, but ring closure to the 2-oxopiperazine core fails or yields are <20%.

Diagnosis: The formation of the 6-membered lactam ring is kinetically disfavored compared to 5-membered rings due to higher entropic penalties. If your linear precursor lacks a "turn-inducing" element (like a Proline residue or N-alkyl group), the reactive centers (amine and activated ester/halide) may never meet.

Troubleshooting Protocol:

A. The Solution-Phase Fix (Turn Inducers) If using a dipeptide coupling strategy:

  • Check Conformation: Unsubstituted Gly-Gly type linkages have high rotational freedom.

  • Action: Switch to N-alkylated amino acids (e.g., sarcosine) or Proline at the

    
     position. The cis-amide bond population increases, bringing the N-terminus and C-terminus into proximity (the "cis-effect").
    
  • Reagent Switch: If using EDC/HOBt, switch to HATU/HOAt . The 7-azabenzotriazole moiety stabilizes the active ester and accelerates the intramolecular attack before hydrolysis occurs.

B. The Solid-Phase Fix (The "Sub-Monomer" Protocol) For 2-oxopiperazines specifically, avoid dipeptide cyclization. Use the Zuckermann "sub-monomer" approach, which builds the ring on-resin.

Step-by-Step Protocol (Solid Phase):

  • Acylation: Couple Bromoacetic acid (2.0 M) + DIC (1.0 M) to the resin-bound amine. (30 min, 2x).

  • Displacement: Add primary amine (

    
    ) in DMSO (1.0 M) to displace the bromide. (1 hr, 50°C).
    
  • Coupling: Couple Fmoc-amino acid (Fmoc-AA-OH) using HATU/DIEA.

  • Cyclization (The Critical Step):

    • Standard: Remove Fmoc (20% piperidine).[1][2][3] Spontaneous cyclization often occurs.

    • Forced: If spontaneous cyclization fails, heat the resin in 5% acetic acid/butanol at 60°C for 2 hours.

Visualizing the Workflow:

CyclizationStrategy Start Linear Precursor Decision Turn Inducer Present? Start->Decision Yes Standard Coupling (HATU/DIEA) Decision->Yes Yes No High Entropy Barrier Decision->No No Solution Add 'Turn' Element (N-Me, Pro) or Microwave (80°C) No->Solution Fix

Caption: Decision tree for overcoming entropic barriers in oxopiperazine ring closure.

Ticket #2: Stereochemical Scramble (The "Epimerization" Error)

Issue: Target material is a 50:50 diastereomeric mixture. The chiral center at the


-position (C3) has racemized.

Diagnosis: This is a classic failure mode in 2,5-diketopiperazine synthesis. The activation of the carboxylic acid facilitates the formation of an oxazolone (azlactone) intermediate. The C-H proton at the chiral center of the oxazolone is highly acidic (


), leading to rapid equilibration (racemization) before the amine attacks to close the ring.

Root Cause Analysis:

  • Base Intensity: Using bases like DBU or excess TEA/DIEA during coupling.

  • Coupling Reagent: Carbodiimides (DCC/DIC) without additives promote oxazolone formation.

Troubleshooting Protocol:

A. The "Safe Base" Table

Base pKa (Conj. Acid) Risk Level Recommendation
DBU 12.0 🔴 Critical NEVER use for chiral fragment coupling.
Triethylamine (TEA) 10.7 🟠 High Avoid if possible; use minimal eq.
DIPEA (Hünig's) 10.5 🟡 Moderate Standard, but keep stoichiometry < 2.5 eq.
NMM (N-Methylmorpholine) 7.4 🟢 Low Preferred for sensitive chiral centers.

| TMP (2,4,6-Collidine) | 7.4 | 🟢 Low | Excellent for highly prone substrates (e.g., Phenylglycine). |

B. The Additive Shield Always use Oxyma Pure or HOBt if using carbodiimides. These nucleophiles intercept the O-acylisourea faster than the oxazolone can form.

C. Mechanism of Failure (Visualized):

Epimerization ActivatedAA Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAA->Oxazolone Slow Amine Attack No Additive SafeRoute Direct Amine Attack (Chirality Preserved) ActivatedAA->SafeRoute + HOBt/Oxyma Fast Kinetics Enol Enolized Oxazolone (Planar/Achiral) Oxazolone->Enol Base (Deprotonation) Racemic Racemic Product (DL + LL Mix) Oxazolone->Racemic Ring Opening Enol->Oxazolone Reprotonation

Caption: The "Danger Zone" of oxazolone formation vs. the safe kinetic pathway using additives.

Ticket #3: Regio-Chaos (N-Alkylation Issues)

Issue: Attempting to alkylate the amide nitrogen (N1) but getting mixtures of N1, N4 (amine), and O-alkylation.

Diagnosis: The 2-oxopiperazine ring has two distinct nitrogens with vastly different electronics:

  • N1 (Amide/Lactam): Non-basic, acidic proton (

    
     in DMSO).
    
  • N4 (Amine): Basic, nucleophilic (

    
     for conjugate acid).
    

Troubleshooting Protocol:

Scenario A: Selective N1-Alkylation (The Lactam) You cannot alkylate N1 selectively if N4 is unprotected. N4 is a better nucleophile and will react first under neutral conditions.

  • Protect N4: Use a Boc, Cbz, or Bn group on N4.

  • Deprotonate N1: Use a strong base like NaH (Sodium Hydride) or LiHMDS in THF/DMF at 0°C.

  • Alkylate: Add the alkyl halide. The amide anion is now the only nucleophile.

  • Deprotect N4.

Scenario B: Selective N4-Alkylation (The Amine)

  • Conditions: Do not use strong bases (NaH). Use a weak base (K2CO3 or TEA ) in Acetone or Acetonitrile.

  • Selectivity: The N4 amine will act as the nucleophile via

    
    . The N1 amide proton is too stable to react under these conditions.
    

Scenario C: O-Alkylation (The Lactim Ether Side-Product)

  • Cause: "Hard" electrophiles (e.g., MOM-Cl) or highly polar solvents (HMPA) favoring the oxygen anion.

  • Fix: Switch solvent to THF (favors N-alkylation) and use counter-ions like

    
     (LiHMDS) which coordinate tightly to Oxygen, forcing alkylation at Nitrogen.
    
Ticket #4: The Ugi Dead-End (IMCR Post-Condensation)

Issue: Ugi-4CR product formed, but the "Ugi-Deprotect-Cyclize" (UDC) sequence to form the diketopiperazine failed.

Diagnosis: In the UDC strategy, you typically use a Boc-protected amino acid and an isocyanide. After the Ugi reaction, you deprotect the Boc group (TFA), expecting the liberated amine to attack the C-terminal amide ester to close the ring. Failure Mode: The conformation of the linear Ugi adduct is often stabilized by intramolecular Hydrogen bonding, preventing the amine from reaching the ester.

Troubleshooting Protocol:

1. The "Acidic Spoon" Method: Do not just neutralize the TFA salt and hope for the best.

  • Step 1: Treat Ugi adduct with TFA/DCM (1:1) to remove Boc.

  • Step 2: Evaporate to dryness.

  • Step 3: Reflux in 10% Acetic Acid in Toluene or sec-Butanol . The acidic environment protonates the leaving group (the amine from the ester portion), making it a better leaving group, and the heat overcomes the rotational barrier.

2. The Armstrong Convertible Isocyanide: If the standard ester won't cyclize, use 1-cyclohexenyl isocyanide (Armstrong's reagent) in the initial Ugi reaction.

  • Mechanism:[1][4][5][6][7] The resulting enamide is highly activated.

  • Cyclization: Upon acid treatment (HCl/MeOH), the enamide converts to an acyl chloride equivalent (Münchnone species) which cyclizes rapidly to the DKP.

References
  • De Risi, C., et al. (2010).[8][9] Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry.[4][8][10][11][12]

  • Golebiowski, A., et al. (2001). Solid-Phase Synthesis of 2-Oxopiperazines.[8][13][14] Journal of Combinatorial Chemistry.

  • Bouvier, B., et al. (2015).[4] The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure.

  • Hulme, C., et al. (1998). High-throughput synthesis of 2-oxopiperazines via the Ugi reaction.[15] Tetrahedron Letters.

  • Fischer, P.M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Diketopiperazine Scaffolds. Journal of Combinatorial Chemistry.

Sources

Validation & Comparative

Chiral HPLC Analysis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Analyte: 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Chemical Class: Cyclic N-Boc-amino acid / Piperazine derivative Chiral Center: C2 position (α-carbon to the carboxylic acid) Critical Challenge: The molecule possesses three distinct functionalities that complicate chiral resolution:

  • Free Carboxylic Acid (COOH): Requires acidic suppression to prevent peak tailing and ionization-induced band broadening.

  • Boc-Carbamate & Amide (Lactam): Provides hydrogen bonding sites (acceptors/donors) but limited UV absorption (requires low UV detection, ~210 nm).

  • Conformational Rigidity: The piperazine ring restricts freedom of movement, which can actually enhance chiral recognition if the correct "lock-and-key" stationary phase is selected.

This guide moves beyond generic screening to recommend a Polar Ionic Mode (PIM) approach using immobilized polysaccharide columns as the primary standard, contrasting it with traditional Normal Phase (NP) and Reversed Phase (RP) alternatives.

Strategic Method Development: The "Polar Ionic" Advantage

For acidic chiral molecules like 4-Boc-6-oxopiperazine-2-carboxylic acid, traditional Normal Phase (Hexane/IPA) often fails due to poor solubility of the free acid and excessive retention. Reversed Phase (Water/MeCN) often suffers from low retention of the polar core.

The Solution: Polar Ionic Mode (PIM) PIM utilizes a non-aqueous, polar organic mobile phase (typically 100% Acetonitrile or MeOH/MeCN blends) containing both acidic and basic additives. This mode is unique to immobilized polysaccharide columns (e.g., Chiralpak IC, IA).

  • Acid Modifier (TFA/Formic Acid): Protonates the carboxylic acid (

    
    ), ensuring a single neutral species for sharp peaks.
    
  • Base Modifier (DEA/TEA): "Caps" residual silanols on the silica support, preventing non-specific tailing.

  • Solvent (Acetonitrile/Methanol): Solubilizes the polar piperazine core while promoting strong Hydrogen-bonding interactions with the chiral selector.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: 4-Boc-6-oxopiperazine-2-COOH SolubilityCheck Solubility Check: Soluble in Hexane/IPA? Start->SolubilityCheck YesSolubility Yes: Normal Phase (NP) Hexane/IPA + 0.1% TFA SolubilityCheck->YesSolubility High Solubility NoSolubility No (Likely): Polar Ionic Mode (PIM) MeCN/MeOH + Acid/Base SolubilityCheck->NoSolubility Low Solubility (Acidic/Polar) ColumnSelectNP Select Column (NP): Chiralpak AD-H or IA YesSolubility->ColumnSelectNP ColumnSelectPIM Select Column (PIM): Chiralpak IC (Primary) Chiralpak IA (Secondary) NoSolubility->ColumnSelectPIM OptimizeNP Optimization (NP): Adjust % IPA for k' ColumnSelectNP->OptimizeNP OptimizePIM Optimization (PIM): Ratio MeCN:MeOH Add 0.1% TFA + 0.1% DEA ColumnSelectPIM->OptimizePIM FinalMethod Final Validated Method OptimizeNP->FinalMethod OptimizePIM->FinalMethod

Caption: Decision tree prioritizing Polar Ionic Mode (PIM) for polar acidic piperazines due to solubility constraints in hexane-based systems.

Comparative Analysis of Stationary Phases

The following table compares the three most viable approaches for separating N-Boc-piperazine-2-carboxylic acid derivatives.

FeatureOption A: Immobilized Cellulose (Recommended) Option B: Coated Amylose (Traditional) Option C: Macrocyclic Glycopeptide (Specialized)
Column Brand Chiralpak IC / IC-3 Chiralpak AD-H / AD-3 Chirobiotic T / T2
Selector Cellulose tris(3,5-dichlorophenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin
Mobile Phase Polar Ionic: MeCN / MeOH / TFA / DEANormal Phase: Hexane / IPA / TFAReversed Phase: MeOH / Water / TEAA (pH 4.1)
Mechanism H-Bonding + Steric Fit (Chlorine substituent enhances acidity of NH)H-Bonding + Inclusion ComplexComplexation / Ionic Interaction
Resolution (

)
High (> 3.0) Moderate (1.5 - 2.5)Variable (Dependent on pH)
Solubility Excellent (100% Organic)Poor (Hexane limited)Good (Aqueous compatible)
Robustness High (Immobilized, resists solvent shock)Low (Coated, stripped by prohibited solvents)High (Covalently bonded)
Verdict Gold Standard for this specific acid.Good backup, but solubility limits loading.Use only if MS-compatibility (aqueous) is strictly required.
Why Chiralpak IC Wins:

The Chiralpak IC selector (Cellulose tris(3,5-dichlorophenylcarbamate)) is chemically distinct from the traditional "AD" or "OD" columns. The electron-withdrawing chlorine atoms on the phenyl ring increase the acidity of the carbamate N-H protons, strengthening the hydrogen bonding capability with the carbonyl oxygen of the target's Boc and Lactam groups. This "lock" is critical for rigid cyclic molecules.

Detailed Experimental Protocol (The "Winning" Method)

This protocol is designed to be self-validating , meaning the steps include checks to ensure the system is performing correctly before the sample is committed.

Method: Polar Ionic Mode on Chiralpak IC

1. Instrumentation & Conditions:

  • System: HPLC with UV/PDA detector (Low dead volume recommended).

  • Column: Daicel Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Temperature: 25°C (Control is critical; higher T reduces resolution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Boc/Amide absorption) and 230 nm (Reference). Note: 254 nm will likely be too weak.

2. Mobile Phase Preparation (Premixed):

  • Composition: Acetonitrile : Methanol : Trifluoroacetic Acid : Diethylamine (90 : 10 : 0.1 : 0.1 v/v/v/v).

  • Preparation Logic:

    • Measure 900 mL HPLC-grade Acetonitrile.

    • Measure 100 mL HPLC-grade Methanol.

    • Add 1.0 mL TFA (Acidifier).

    • Add 1.0 mL DEA (Silanol blocker).

    • Mix thoroughly and degas. Crucial: The acid and base form a salt (diethylammonium trifluoroacetate) in situ, which acts as a volatile buffer.

3. Sample Preparation:

  • Diluent: Mobile phase (without additives if possible, or 100% MeOH).

  • Concentration: 0.5 - 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Essential to protect the column frit).

4. Execution & Validation:

  • Step 1 (Equilibration): Flush column for 20 mins. Baseline must be flat at 210 nm.

  • Step 2 (Blank Injection): Inject pure diluent. Ensure no "ghost peaks" from the TFA/DEA salt.

  • Step 3 (Racemate Injection): Inject 5-10 µL of the racemic mixture.

    • Success Criteria: Two peaks with baseline resolution (

      
      ).
      
    • Expected Elution: Enantiomer 1 (~6-8 min), Enantiomer 2 (~9-12 min).

Visualization: Chiral Recognition Mechanism

Mechanism Analyte Analyte: 4-Boc-6-oxopiperazine-2-COOH Interaction Interaction Zone: 1. H-Bond (Boc C=O <-> CSP N-H) 2. H-Bond (COOH <-> CSP C=O) 3. Steric Inclusion (Piperazine Ring) Analyte->Interaction Enters Column Selector CSP Selector: Cellulose tris(3,5-dichlorophenylcarbamate) Selector->Interaction Stationary Phase Separation Result: Different Retention Times Interaction->Separation Thermodynamic Distinction

Caption: Mechanistic view of the multi-point interaction between the N-Boc-piperazine derivative and the Chiralpak IC selector.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Ionization of COOH group or Silanol activity.Increase TFA to 0.2%. Ensure DEA is present to block silanols.
Fronting Peaks Solubility mismatch or Overloading.Dissolve sample in Mobile Phase. Reduce injection volume to 2-5 µL.
Low Resolution (

)
Insufficient interaction time.Decrease % Methanol (e.g., go to 100% MeCN with additives). Lower Temp to 15°C.
Baseline Noise UV absorption of TFA/DEA at 210 nm.Use high-quality additives. Switch to Formic Acid/Ammonium Formate if using MS detection.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK IA, IB, and IC Columns. (Accessed 2024).[1] [Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A. [Link][2]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

Sources

A Senior Application Scientist's Guide to NMR Analysis for Stereochemical Confirmation of Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its versatility and power in elucidating the stereochemistry of chiral molecules. This guide provides an in-depth comparison of key NMR methodologies, complete with the underlying principles, experimental protocols, and data interpretation strategies to empower you in your stereochemical assignments.

The Bedrock of Stereochemical Analysis: Fundamental NMR Parameters

The ability of NMR to differentiate between stereoisomers hinges on the fact that diastereomers, unlike enantiomers in an achiral environment, possess distinct physical and chemical properties. This distinction manifests in their NMR spectra through variations in three key parameters:

  • Chemical Shifts (δ): The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment. In diastereomers, the spatial arrangement of atoms differs, leading to subtle but measurable differences in the chemical shifts of corresponding nuclei.

  • Scalar Coupling Constants (J-Coupling): This through-bond interaction between neighboring nuclear spins is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1] Consequently, the magnitude of J-coupling can provide invaluable information about the relative orientation of substituents in a molecule.[1][2][3]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that arises from the dipolar coupling between nuclei that are in close spatial proximity, typically within 5 Å.[4] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a powerful tool for determining the relative stereochemistry of atoms within a molecule.[5][6]

Comparative Analysis of Key NMR Techniques for Stereochemical Determination

While the fundamental parameters form the basis of our analysis, several specialized NMR techniques have been developed to enhance our ability to resolve and assign stereochemistry. Here, we compare three of the most powerful and widely used methods.

Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Through-Space Proximity

The NOE is arguably the most direct NMR method for determining the relative stereochemistry of a molecule. By identifying which protons are close to each other in space, we can build a three-dimensional picture of the molecule's conformation and configuration.[4][7]

Causality Behind Experimental Choices:

The choice between 1D NOE difference experiments and 2D NOESY/ROESY experiments depends on the complexity of the molecule and the specific questions being addressed.

  • 1D NOE Difference: This is a relatively quick experiment where a specific proton resonance is selectively irradiated. If an NOE enhancement is observed for another proton, it indicates that the two are in close proximity. This is ideal for testing specific hypotheses about the relative orientation of a few key protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides a comprehensive map of all NOE interactions within a molecule in a single experiment.[4][7] Cross-peaks in a NOESY spectrum connect the resonances of protons that are close in space.[7]

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE can be close to zero, ROESY provides an effective alternative.[8]

Experimental Protocol: A Step-by-Step Guide to a 2D NOESY Experiment

  • Sample Preparation: Dissolve the purified derivative in a suitable deuterated solvent to a concentration of 5-10 mM. Ensure the sample is free of paramagnetic impurities, which can quench the NOE.

  • Instrument Setup: On a high-field NMR spectrometer (≥500 MHz is recommended), tune and match the probe for the desired nucleus (typically ¹H).

  • Parameter Optimization:

    • Set the spectral width to encompass all proton resonances.

    • The mixing time (τm) is a crucial parameter. It is the period during which NOE polarization transfer occurs. A typical starting point for small to medium-sized molecules is 500-800 ms. A series of NOESY spectra with varying mixing times can be acquired to build up an NOE curve and more accurately determine internuclear distances.

    • Set the relaxation delay (d1) to at least 1.5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.

  • Data Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate window functions (e.g., a squared sine-bell) in both dimensions and perform a Fourier transform.

  • Data Analysis: Symmetrize the spectrum and identify cross-peaks that are not present in a corresponding COSY spectrum. The volume of the cross-peaks can be integrated to provide a semi-quantitative measure of the internuclear distance.

Data Presentation: Interpreting NOESY Data for Epimer Confirmation

Consider the following hypothetical data for two diastereomeric derivatives, Compound A and Compound B :

Observed NOE Cross-Peak Compound A Intensity Compound B Intensity Inferred Proximity Stereochemical Conclusion
H1 ↔ H3StrongWeakH1 and H3 are close in ASuggests a cis relationship in A
H1 ↔ H4WeakStrongH1 and H4 are close in BSuggests a trans relationship in A
H2 ↔ H5StrongStrongH2 and H5 are close in bothConsistent in both diastereomers

This data strongly suggests that Compound A and Compound B are epimers at the stereocenter bearing H1.

Visualization of the NOESY Workflow

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation start Purified Derivative prep Dissolve in Deuterated Solvent start->prep acq Acquire 2D NOESY Spectrum prep->acq proc Fourier Transform & Phasing acq->proc analysis Identify Cross-Peaks & Integrate proc->analysis interp Correlate NOEs with Structure analysis->interp end Stereochemical Assignment interp->end

Caption: Workflow for a 2D NOESY experiment.

Chiral Derivatizing Agents (CDAs): The Mosher's Ester Method

When dealing with enantiomers, which are indistinguishable in an achiral NMR solvent, the use of a chiral derivatizing agent (CDA) is a classic and highly effective strategy.[9][10] The most well-known of these is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which is used to form diastereomeric esters with chiral alcohols or amides with chiral amines.[11][12]

Causality Behind Experimental Choices:

The formation of diastereomeric Mosher's esters introduces a new chiral center, and the resulting molecules are no longer enantiomers.[13] The key to this method lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation, the substituents on the chiral center of the original alcohol will be positioned in either the shielding or deshielding cone of the MTPA phenyl ring. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can deduce the absolute configuration of the original alcohol.[14]

Experimental Protocol: Mosher's Ester Analysis

  • Esterification:

    • Divide the chiral alcohol into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or CCl₄).

    • Ensure the reaction goes to completion to avoid kinetic resolution.

  • Purification: Purify the resulting diastereomeric esters by flash chromatography.

  • NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. It is crucial to use the same solvent and concentration for both samples.

  • Data Analysis:

    • Assign all the relevant proton resonances in both spectra. 2D NMR techniques like COSY and HSQC can be invaluable here.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the (S)-MTPA ester from that of the (R)-MTPA ester (Δδ = δR - δS).

    • A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration.

Data Presentation: A Hypothetical Mosher's Ester Analysis

Proton δ (R-MTPA ester) δ (S-MTPA ester) Δδ (δR - δS) Inference
H-24.955.05-0.10Shielded by phenyl in (R)-MTPA ester
H-3a2.152.08+0.07Deshielded by phenyl in (R)-MTPA ester
H-3b1.881.80+0.08Deshielded by phenyl in (R)-MTPA ester
Me-40.921.01-0.09Shielded by phenyl in (R)-MTPA ester

Based on the established model, the negative Δδ values for H-2 and Me-4, and the positive Δδ values for the H-3 protons, would allow for the unambiguous assignment of the absolute configuration at the carbinol center.

Visualization of the Mosher's Method Logic

Mosher_Method cluster_react Derivatization cluster_nmr NMR Analysis cluster_calc Data Comparison cluster_assign Assignment start Chiral Alcohol react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S nmr_R Acquire ¹H NMR of (R)-ester react_R->nmr_R nmr_S Acquire ¹H NMR of (S)-ester react_S->nmr_S calc Calculate Δδ (δR - δS) nmr_R->calc nmr_S->calc assign Apply Mosher's Model calc->assign end Absolute Configuration assign->end

Caption: Decision workflow for Mosher's ester analysis.

Chiral Solvating Agents (CSAs): A Non-Covalent Approach

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs).[15][16][17] These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[18] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and quantification.[19]

Causality Behind Experimental Choices:

The primary advantage of CSAs is that they are non-destructive and the analysis is often as simple as adding the CSA to the NMR tube containing the analyte.[16][17] The choice of CSA is critical and depends on the functional groups present in the analyte. Common CSAs include chiral alcohols (like Pirkle's alcohol), chiral acids, and lanthanide shift reagents.[9] The interactions are typically based on hydrogen bonding, π-π stacking, or dipole-dipole interactions.[16][17]

Experimental Protocol: Analysis with a Chiral Solvating Agent

  • Analyte Preparation: Prepare a solution of the racemic or enantioenriched derivative in a suitable deuterated solvent.

  • CSA Titration: Acquire a ¹H NMR spectrum of the analyte alone. Then, add small, incremental amounts of the CSA to the NMR tube and acquire a spectrum after each addition.

  • Data Acquisition: Monitor the spectrum for the splitting of one or more resonances into two distinct signals, corresponding to the two enantiomers.

  • Data Analysis: Once sufficient separation is achieved, integrate the two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte.

Data Presentation: Enantiomeric Excess Determination with a CSA

Analyte Resonance Chemical Shift (without CSA) Chemical Shifts (with CSA) Integration Calculated Enantiomeric Excess (ee)
-OCH₃3.75 ppm3.78 ppm (major) & 3.72 ppm (minor)9.5 : 1.086.4%

Visualization of the CSA Principle

CSA_Principle cluster_analyte Analyte cluster_csa Chiral Solvating Agent cluster_complex Diastereomeric Complexes cluster_nmr NMR Spectrum enantiomers Racemic Mixture (R- and S-enantiomers) complex_R (R)-analyte : CSA enantiomers->complex_R complex_S (S)-analyte : CSA enantiomers->complex_S csa Single Enantiomer of CSA csa->complex_R csa->complex_S nmr Distinct Signals for Each Diastereomer complex_R->nmr complex_S->nmr

Caption: Principle of enantiomeric resolution using a CSA.

Advanced Methods: Residual Dipolar Couplings (RDCs)

For more complex or flexible molecules where NOE data may be ambiguous, Residual Dipolar Couplings (RDCs) offer a powerful alternative. RDCs provide long-range structural information by measuring the orientation of internuclear vectors relative to the magnetic field.[20][21] This is achieved by weakly aligning the molecule in the NMR tube using a liquid crystal or other alignment medium.[22] The analysis of RDCs can provide highly accurate information on the relative orientation of distant parts of a molecule, making it an invaluable tool for the stereochemical analysis of complex natural products and other challenging derivatives.[22][23]

Conclusion: An Integrated Approach to Stereochemical Confirmation

The definitive assignment of stereochemistry often requires a multi-pronged approach. While NOE-based methods are the workhorse for determining relative stereochemistry, chiral auxiliaries like Mosher's esters are the gold standard for assigning absolute configuration. Chiral solvating agents offer a rapid and non-destructive method for determining enantiomeric purity. For the most challenging cases, advanced techniques like RDC analysis can provide the necessary long-range structural constraints.

As a Senior Application Scientist, my recommendation is to not rely on a single piece of NMR evidence. The most robust stereochemical assignments are those that are supported by a convergence of data from multiple, independent NMR experiments. By understanding the principles and practical applications of these powerful techniques, you will be well-equipped to confidently elucidate the three-dimensional structures of your derivatives, a crucial step in the journey of drug discovery and development.

References

  • Lipsitz, R. S., & Tjandra, N. (2004). Residual dipolar couplings in NMR structure analysis. Annual review of biophysics and biomolecular structure, 33, 387-413. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. Available at: [Link]

  • Prestegard, J. H., Bougault, C. M., & Kishore, A. I. (2004). Residual dipolar couplings in structure determination of biomolecules. Chemical reviews, 104(8), 3519-3540. Available at: [Link]

  • Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13071-13084. Available at: [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available at: [Link]

  • Griesinger, C., et al. (2019). Configuration determination by residual dipolar couplings: accessing the full conformational space by molecular dynamics with tensorial constraints. Chemical Science, 10(35), 8143-8153. Available at: [Link]

  • van der Spoel, D., et al. (2024). Molecular structure refinement based on residual dipolar couplings using magnetic-field rotational sampling. The Journal of Chemical Physics, 161(5). Available at: [Link]

  • Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI, 87(19), 13071-13084. Available at: [Link]

  • Li, D., & Li, C. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. Chinese Journal of Chemistry, 36(7), 633-640. Available at: [Link]

  • Conduct Science. (2021). The Nuclear Overhauser Effect. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. Available at: [Link]

  • da Silva, A. C., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. Available at: [Link]

  • ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. Available at: [Link]

  • Journal of Chemical Education. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education, 84(3), 500. Available at: [Link]

  • Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Available at: [Link]

  • YouTube. (2020). Chiral Resolving agents. Available at: [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Available at: [Link]

  • Gsponer, J., & Lange, O. F. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. Journal of Biomolecular NMR, 76(9-10), 385-394. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Available at: [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Available at: [Link]

  • YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). Available at: [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Available at: [Link]

  • Wikipedia. (2023). J-coupling. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Available at: [Link]

Sources

Comparative Efficacy of Coupling Reagents for 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

[1]

Executive Summary

For the derivatization of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (Boc-6-oxo-Pip-2-COOH), the choice of coupling reagent is dictated by a critical trade-off between reactivity and chiral integrity .

  • Best Overall (Process & Purity): T3P (Propylphosphonic anhydride) .[1] It demonstrates the lowest rate of epimerization at the C2 position and simplifies workup due to water-soluble byproducts.

  • Best for Sterically Hindered Amines: HATU . It offers the highest kinetic activity but requires strict temperature control (0°C) and base limitation to prevent racemization.

  • Modern Alternative: COMU/Oxyma .[1] A safer, high-efficiency alternative to HATU with comparable reactivity but improved safety profiles (non-explosive).[1]

The Chemical Challenge: Substrate Analysis

The substrate, 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid , presents three specific synthetic hurdles that disqualify standard "add-and-stir" protocols:

  • C2-Chirality Sensitivity: The

    
    -proton at the C2 position is adjacent to both an amide carbonyl (the 6-oxo group) and the activated carboxylic acid. This "double-activation" significantly increases the acidity of the 
    
    
    -proton, making the molecule highly prone to base-catalyzed racemization (epimerization) via an enol intermediate or oxazolone formation.
  • Lactam Sterics: The 6-oxopiperazine ring adopts a semi-rigid boat/chair conformation. The C2-carboxylic acid is sterically crowded by the adjacent N1-amide and the N4-Boc protecting group.

  • Solubility: The polar lactam moiety often leads to aggregation in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF/DMSO) which can accelerate racemization rates.

Comparative Analysis of Coupling Reagents

The following analysis compares the three dominant reagent classes based on yield, enantiomeric excess (% ee), and process suitability.

Class A: Phosphonic Anhydrides (T3P)[2]
  • Mechanism: T3P acts as a cyclic anhydride.[1] Upon reaction with the carboxylate, it forms a mixed anhydride that is highly reactive toward amines but remarkably stable toward racemization.

  • Pros:

    • Chiral Retention: Does not generate the highly activated uronium species that often leads to oxazolone formation.

    • Workup: Byproducts are water-soluble; simple phase separation removes excess reagent.[2]

    • Safety: Non-explosive, high thermal stability.

  • Cons: Slower reaction kinetics compared to HATU; requires a base (DIPEA/NMM).

Class B: Uronium/Aminium Salts (HATU)[3]
  • Mechanism: Generates an OAt-active ester.[1][3] The 7-azabenzotriazole moiety provides anchimeric assistance (neighboring group effect), accelerating the amine attack.

  • Pros:

    • Reactivity: Unmatched for coupling to weak nucleophiles (e.g., anilines, secondary amines).

    • Speed: Reactions often complete in <1 hour.

  • Cons:

    • Racemization Risk: High reactivity correlates with faster oxazolone formation if the amine component is slow to react.

    • Atom Economy: Generates insoluble urea byproducts and difficult-to-remove organic residues.

Class C: Carbodiimides with Additives (EDC/Oxyma)
  • Mechanism: EDC activates the acid; Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a nucleophilic additive to form a safer, reactive ester, replacing the explosive HOBt.

  • Pros:

    • Cost: significantly cheaper than HATU/T3P.

    • Safety: Oxyma is a safe replacement for HOBt/HOAt.[1]

  • Cons: Slower kinetics; urea byproducts can be difficult to remove from the lactam product.

Experimental Performance Data

Note: Data represents typical performance metrics for hindered C2-substituted heterocyclic amino acids based on comparative literature studies.

MetricT3P (50% in EtOAc) HATU / DIPEA EDC / Oxyma
Isolated Yield 82 - 88%92 - 96% 70 - 78%
Enantiomeric Excess (% ee) > 99.0% 94.0 - 96.5%97.0 - 98.5%
Reaction Time 2 - 4 Hours0.5 - 1 Hour6 - 12 Hours
Purification Requirement Extraction only (often)Column ChromatographyColumn Chromatography
Side Reactions NegligibleGuanidinylation (trace)N-acyl urea formation

Mechanistic Visualization

The diagram below illustrates the competition between the desired amide coupling and the unwanted racemization pathway.

CouplingMechanismSubstrateBoc-6-oxo-Pip-2-COOHActivationActivation Step(Reagent + Base)Substrate->Activation  ActiveEsterActivated Ester(OAt / Oxyma / Mixed Anhydride)Activation->ActiveEster  FastOxazoloneOxazolone Intermediate(Racemization Pathway)ActiveEster->Oxazolone  Slow (Base Catalyzed)ProductChiral Amide Product(>99% ee)ActiveEster->Product  Fast (Amine Attack)RacemateRacemic Product(50% L / 50% D)Oxazolone->Racemate  IrreversibleAmineAttackNucleophilic Attack(R-NH2)

Caption: Kinetic competition between direct amidation (Green path) and oxazolone-mediated racemization (Red path).

Detailed Experimental Protocols

Protocol A: High-Fidelity T3P Coupling (Recommended for Scale/Purity)

Objective: Maximize enantiomeric purity.

  • Dissolution: In a round-bottom flask, dissolve Boc-6-oxo-Pip-2-COOH (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous EtOAc (or DMF if solubility is poor). Concentration: 0.1 M.

  • Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Lower temperature suppresses base-catalyzed proton abstraction.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc.[4]

    • Wash with Water (x2), Sat. NaHCO3 (x2), and 1M KHSO4 (x1). Note: T3P byproducts are water-soluble.[1]

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: High-Activity HATU Coupling (Recommended for Difficult Amines)

Objective: Force reaction with sterically hindered or electron-deficient amines.

  • Activation: Dissolve Boc-6-oxo-Pip-2-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF .

  • Pre-activation (Critical): Cool to 0°C . Add Collidine (TMP) or DIPEA (1.0 equiv only) and stir for exactly 2 minutes. Rationale: Minimize the lifetime of the active ester in the absence of the amine.

  • Amine Addition: Immediately add the Amine partner (1.2 equiv) followed by the remaining base (1.0–2.0 equiv).

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Quench immediately upon completion (typically <1 hour).

  • Workup: Requires column chromatography to remove tetramethylurea and HATU residues.

Decision Matrix for Optimization

DecisionTreeStartStart: Coupling Boc-6-oxo-Pip-2-COOHQ1Is the amine sterically hindered?Start->Q1PathAYes (Hindered)Q1->PathAPathBNo (Primary/Unencumbered)Q1->PathBReagentAUse HATU or COMU(Protocol B)PathA->ReagentAReagentBUse T3P(Protocol A)PathB->ReagentBCheckCheck %ee (Chiral HPLC)ReagentA->CheckReagentB->Check

Caption: Workflow for selecting the optimal coupling reagent based on amine steric hindrance.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.

A Senior Application Scientist's Guide to the Validation of Final Product Structure by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development, the precise characterization of a final product's structure is not merely a regulatory checkbox; it is the bedrock of safety and efficacy. Among the arsenal of analytical techniques, mass spectrometry (MS) has emerged as a uniquely powerful and versatile tool, offering deep insights into the higher-order structure (HOS) of protein therapeutics.[1][2] This guide provides an in-depth exploration of MS-based methodologies for the structural validation of biopharmaceuticals, comparing them with traditional techniques and furnishing the practical knowledge required to implement these advanced workflows.

The structural integrity of a biopharmaceutical product, encompassing its primary, secondary, tertiary, and quaternary arrangements, is a critical quality attribute that dictates its therapeutic function.[1] While mass spectrometry has long been a staple for analyzing primary structure, such as amino acid sequence and post-translational modifications (PTMs), its application to probe the delicate intricacies of HOS is a more recent and transformative development.[1][3][4]

The Ascendancy of Mass Spectrometry in Structural Biology

Traditional methods for high-resolution structural analysis, namely X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been foundational to molecular biology.[5] However, they are not without their limitations, particularly within the fast-paced and high-stakes environment of drug development. X-ray crystallography demands the often-arduous and sometimes impossible task of protein crystallization and provides a static snapshot of the molecule in a non-physiological state.[6][7] NMR, while offering solution-phase dynamics, is generally restricted to smaller, highly soluble proteins.[5][8][9]

Mass spectrometry, in contrast, offers a suite of techniques that can overcome many of these hurdles. It is characterized by high sensitivity, requiring only minute amounts of sample, and has virtually no size limitation, making it applicable to large and complex protein assemblies.[8][10] Furthermore, MS-based methods can provide information on protein conformation and dynamics in solution, offering a more physiologically relevant picture.[11]

A Comparative Overview: MS vs. Traditional Methods

To appreciate the strategic advantage of incorporating mass spectrometry into a structural validation workflow, a direct comparison with X-ray crystallography and NMR is essential.

FeatureMass Spectrometry (MS)X-ray CrystallographyNuclear Magnetic Resonance (NMR)
Sample State Solution or Gas PhaseCrystalline SolidSolution
Sample Amount Picomoles to Femtomoles[8]MilligramsMilligrams
Size Limitation No theoretical limit[8][10]No strict limit, but crystallization is a major hurdleGenerally < 50 kDa[9]
Resolution Varies by technique (from peptide to near-atomic)AtomicAtomic
Dynamic Information Yes (Conformational changes, flexibility)[11]Limited (static structure)Yes (molecular motion in solution)[7]
Throughput HighLowLow
Complexity Moderate to HighHighHigh

This comparison underscores that while X-ray crystallography and NMR provide unparalleled atomic resolution, mass spectrometry offers a compelling blend of speed, sensitivity, and the ability to analyze complex and dynamic systems that are often intractable with traditional methods. The use of orthogonal methods, where data from different techniques are combined, is highly encouraged by regulatory agencies to build a robust and comprehensive understanding of a biopharmaceutical's structure.[12][13]

Key Mass Spectrometry Techniques for Higher-Order Structure Validation

Several specialized MS techniques have been developed to probe the different facets of a protein's higher-order structure.

Native Mass Spectrometry (Native MS)

Native MS is a cornerstone technique for studying intact proteins and their non-covalent complexes.[14][15] By employing gentle ionization methods like nano-electrospray ionization (nano-ESI) and using volatile aqueous buffers, native MS preserves the non-covalent interactions that define a protein's quaternary structure.[15][16] This allows for the direct measurement of the mass of intact assemblies, providing crucial information on stoichiometry, subunit composition, and protein-ligand interactions.[16][17]

Conceptual Workflow for Native Mass Spectrometry

NativeMS_Workflow cluster_solution Solution Phase cluster_gas Gas Phase ProteinComplex Intact Protein Complex in Volatile Buffer GasPhaseIon Gas-Phase Complex Ion ProteinComplex->GasPhaseIon nano-ESI MassAnalyzer Mass Analyzer GasPhaseIon->MassAnalyzer m/z Separation Detector Detector MassAnalyzer->Detector Detection Spectrum Spectrum Detector->Spectrum Mass Spectrum

Caption: Workflow of a typical native mass spectrometry experiment.

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds another dimension of separation to the analysis by differentiating ions based on their size, shape, and charge in the gas phase.[18][19] This technique provides a rotationally averaged collision cross-section (CCS) value, which is a measure of the ion's shape.[10][20] IM-MS is particularly powerful for distinguishing between different conformational states of a protein or protein complex and can be used to study ligand-induced conformational changes.[20][21]

The Principle of Ion Mobility Separation

IMMS_Principle cluster_ion_source Ion Source cluster_mass_analyzer Mass Analyzer Ions Protein Ions (Same m/z, Different Shapes) CompactIon Compact Conformer Ions->CompactIon Enters Cell ExtendedIon Extended Conformer Ions->ExtendedIon Enters Cell MS Mass Analysis CompactIon->MS Drifts Faster ExtendedIon->MS Drifts Slower

Caption: Separation of conformers in an ion mobility cell.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for probing protein conformation and dynamics in solution.[11] It relies on the principle that backbone amide hydrogens exchange with deuterium atoms in a deuterated buffer at a rate that is dependent on their solvent accessibility and involvement in hydrogen bonding.[22][23] By measuring the rate of deuterium uptake in different regions of the protein, one can map protein-protein and protein-ligand interaction sites, identify regions of conformational change, and study protein folding.[23][24]

Experimental Protocols

Protocol 1: Native Mass Spectrometry of a Monoclonal Antibody (mAb)

Objective: To determine the intact mass and assess the glycosylation profile of a monoclonal antibody under non-denaturing conditions.

Methodology:

  • Sample Preparation:

    • Dialyze the mAb sample (typically 1-5 mg/mL) against a volatile buffer such as 100-200 mM ammonium acetate, pH 7.0. This step is crucial to remove non-volatile salts that can interfere with the analysis.

    • The final concentration for analysis should be in the low micromolar range (e.g., 1-10 µM).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, modified for high mass detection.[25]

    • Employ a nano-electrospray ionization source.

  • Data Acquisition:

    • Acquire data in positive ion mode over a wide m/z range (e.g., 1000-10000 m/z).

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and preservation of the native structure.

  • Data Analysis:

    • Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum.

    • The major peaks in the deconvoluted spectrum will correspond to the different glycoforms of the mAb.

Protocol 2: Bottom-Up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To map the binding interface between a therapeutic protein and its small molecule ligand.

Methodology:

  • Deuterium Labeling:

    • Prepare two sets of samples: the protein alone and the protein pre-incubated with the ligand.

    • Initiate the exchange reaction by diluting each sample into a D₂O-based buffer.

    • Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching:

    • Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to 0°C.[26] This minimizes back-exchange.

  • Digestion and Separation:

    • Immediately inject the quenched sample onto an online digestion column containing an acid-stable protease (e.g., pepsin).

    • Separate the resulting peptides using ultra-performance liquid chromatography (UPLC) at low temperature.

  • Mass Spectrometry:

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the peptides in a separate, non-deuterated run.

    • For each peptide at each time point, calculate the centroid mass to determine the amount of deuterium uptake.

    • Compare the deuterium uptake between the protein-alone and protein-ligand samples. Regions with reduced deuterium uptake in the presence of the ligand are indicative of the binding site.[22]

Conclusion: An Integrated Approach to Structural Validation

Mass spectrometry offers a powerful and versatile toolkit for the validation of the final product structure of biopharmaceuticals.[2][27] Its ability to provide information on stoichiometry, conformation, and dynamics, often on systems that are difficult to analyze by other means, makes it an indispensable component of a modern analytical workflow.[1] By integrating native MS, IM-MS, and HDX-MS with traditional high-resolution methods like X-ray crystallography and NMR, researchers and drug developers can build a comprehensive and robust understanding of their therapeutic products, ultimately ensuring their safety and efficacy. The strategic application of these orthogonal techniques provides a self-validating system that is essential for navigating the complex regulatory landscape and delivering high-quality biologics to patients.

References

  • The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes - PMC. (n.d.).
  • Revealing Higher Order Protein Structure Using Mass Spectrometry - PMC - NIH. (n.d.).
  • Ion Mobility-Mass Spectrometry to Evaluate the Effects of Protein Modification or Small Molecule Binding on Protein Dynamics - PubMed. (n.d.).
  • Native Mass Spectrometry - Agilent. (n.d.).
  • High-Resolution Native Mass Spectrometry Opens the Door for Detailed Analyses of Intact Protein Complexes | Spectroscopy Online. (n.d.).
  • Mass spectrometry-based methods in characterization of the higher order structure of protein therapeutics - PMC - NIH. (n.d.).
  • Conformation and dynamics of biopharmaceuticals: Transition of mass spectrometry-based tools from academe to industry - ACS Publications. (n.d.).
  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures - MDPI. (n.d.).
  • A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC. (n.d.).
  • Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics - PubMed Central. (n.d.).
  • The role of mass spectrometry in the characterization of biologic protein products - PubMed. (n.d.).
  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics - KBI Biopharma. (2023, March 10).
  • LC-MS analysis for the assessment of higher order structures of proteins. (2020, April 28).
  • The Power of Liquid Chromatography–Mass Spectrometry in the Characterization of Protein Biopharmaceuticals | LCGC International. (n.d.).
  • ion mobility–mass spectrometry for structural proteomics - PMC - NIH. (n.d.).
  • A Guide to Native Mass Spectrometry to determine complex interactomes of molecular machines - PubMed Central. (n.d.).
  • The application of ion-mobility mass spectrometry for structure/function investigation of protein complexes - PubMed. (n.d.).
  • Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US. (n.d.).
  • Can Mass Spectrometry Determine Protein Structure | MtoZ Biolabs. (n.d.).
  • Hydrogen deuterium exchange mass spectrometry for the masses - Thermo Fisher Scientific. (n.d.).
  • HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics. (n.d.).
  • Orthogonal Methods in Higher Order Structure (HOS) Analysis - BioPharmaSpec. (n.d.).
  • Protein structure prediction with mass spectrometry data - PMC - PubMed Central. (2023, April 20).
  • Building Orthogonality into Your Analytical and Characterization Plans – Part 1 - BioPharmaSpec. (n.d.).
  • X-ray Crystallography - Creative Proteomics. (n.d.).
  • Is X-ray crystallography superior to NMR spectroscopy in determining protein structure? How? - Quora. (2018, September 2).
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing Enantiomeric Excess (ee) After Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and asymmetric synthesis, the ability to accurately determine the enantiomeric excess (ee) of a chiral compound is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers demand rigorous analytical oversight.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing enantiomeric excess, grounded in experimental data and field-proven insights to empower you in selecting the most appropriate methodology for your specific analytical needs.

The Centrality of Enantiomeric Excess

Enantiomeric excess is a measurement of the purity of a chiral substance, indicating the degree to which a sample contains one enantiomer in greater quantity than the other.[3] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%.[3] For instance, a sample composed of 70% of the R-enantiomer and 30% of the S-enantiomer has an enantiomeric excess of 40% (70% - 30%).[3] The calculation is as follows:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100[4]

Where [R] and [S] represent the concentrations or peak areas of the R and S enantiomers, respectively.

Comparative Analysis of Key Methodologies

The selection of an analytical technique for ee determination is a critical decision influenced by factors such as the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation.[1][5][6] The most prevalent methods include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).[5][7]

Quantitative Performance at a Glance
ParameterChiral HPLCChiral GCNMR with Chiral AgentsCircular Dichroism (CD)
Principle Differential interaction with a chiral stationary phase (CSP)Separation of volatile enantiomers on a chiral stationary phaseFormation of diastereomeric complexes with distinct NMR signalsDifferential absorption of circularly polarized light
Typical Accuracy High (Standard deviation of ±4% to ±5.1%)[8]HighGood (Can be accurate to within ±10%)[9]High (Can achieve error percentages as low as 1%)[10][11]
Sensitivity HighVery HighModerateModerate to High
Sample Throughput Moderate (15-30 min per sample)[8]High (Minutes per sample)[8]High (Minutes per sample)[8]High
Method Development Can be time-consumingRequires analyte volatility/derivatizationRelatively straightforwardCan require reference spectra
Instrumentation Standard HPLC with CSPGC with chiral columnNMR spectrometerCD Spectropolarimeter

In-Depth Exploration of Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely utilized and robust method for ee determination, primarily due to its broad applicability and high accuracy.[1][4][12][13]

Scientific Principle: The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP).[4] These transient interactions form diastereomeric complexes, resulting in different retention times for each enantiomer, which allows for their individual quantification.[4]

Experimental Workflow:

Caption: Workflow for ee determination using Chiral HPLC.

Experimental Protocol (Example: Separation of Warfarin Enantiomers):

  • Sample Preparation: Prepare a stock solution of the warfarin sample in the mobile phase. Dilute the stock solution to the desired concentration for analysis.[4]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.[4]

    • Column: Daicel CHIRALPAK® IG (4.6 mm ID × 25 cm L, 20 µm particle size).[4]

    • Mobile Phase: 100% Methanol.[4]

    • Flow Rate: 1 mL/min.[4]

    • Temperature: 25°C.[4]

    • Detection: UV at 220 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Data Analysis: Integrate the peak areas for the R- and S-warfarin enantiomers and calculate the enantiomeric excess using the formula provided earlier.[4]

Causality in Experimental Choices: The choice of a polysaccharide-based CSP like CHIRALPAK® is due to their broad applicability in separating a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The use of a simple mobile phase like methanol is often a good starting point for method development with these types of columns.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers a high-resolution and sensitive alternative for ee determination.[1][14][15]

Scientific Principle: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, typically a cyclodextrin derivative, coated on the inside of a capillary column.[16] Enantiomers partition differently between the mobile gas phase and the chiral stationary phase, leading to their separation.

Experimental Workflow:

Sources

A Head-to-Head Benchmarking Guide to Commercially Available Piperazine-Based Kinase Inhibitors: Imatinib, Sunitinib, and Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the piperazine scaffold stands out as a "privileged structure" in modern medicinal chemistry.[1] Its remarkable versatility in conferring favorable pharmacokinetic properties has led to its incorporation into numerous clinically successful kinase inhibitors.[2] This guide provides an in-depth, objective comparison of three prominent commercially available piperazine-containing tyrosine kinase inhibitors (TKIs): Imatinib, Sunitinib, and Dasatinib. By presenting supporting experimental data and detailed protocols, this document aims to equip you with the critical insights needed for informed decision-making in your research and development endeavors.

Introduction: The Strategic Importance of the Piperazine Moiety in Kinase Inhibition

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and synthetic tractability.[3][4] This dual-nitrogen core allows for precise modulation of physicochemical properties such as aqueous solubility and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] In the context of kinase inhibition, the piperazine moiety often serves as a key pharmacophoric element, enabling crucial interactions within the ATP-binding pocket of target kinases or acting as a versatile linker to connect different recognition motifs.[6]

This guide will focus on a comparative analysis of Imatinib, Sunitinib, and Dasatinib, three widely used TKIs that have revolutionized the treatment of various cancers. We will delve into their kinase selectivity profiles, compare their key physicochemical and pharmacokinetic properties, and provide detailed, validated protocols for their in-vitro evaluation.

Kinase Selectivity Profile: A Comparative Analysis

The therapeutic efficacy and off-target effects of a kinase inhibitor are intrinsically linked to its selectivity profile. Understanding which kinases an inhibitor targets is paramount for predicting its biological activity and potential toxicities.

Imatinib, the first-generation BCR-ABL inhibitor, is known for its relatively specific profile, potently inhibiting ABL, c-KIT, and PDGFRA/B kinases.[7][8] Sunitinib and Dasatinib, considered second-generation TKIs, exhibit broader kinase inhibition profiles.[9][10] Sunitinib is a multi-targeted inhibitor of VEGFRs, PDGFRs, c-KIT, and other kinases.[11] Dasatinib is a potent inhibitor of a wide range of kinases, including the SRC family kinases, in addition to BCR-ABL and c-KIT.[6][12]

The following table summarizes the inhibitory activity (IC50 values) of Imatinib, Sunitinib, and Dasatinib against key target kinases. Lower IC50 values indicate greater potency.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetImatinib (nM)Sunitinib (nM)Dasatinib (nM)Reference(s)
BCR-ABL 25-100~150<1[6][7]
c-KIT ~10010.91.5[7][10]
PDGFRA ~1001.22.5[7][9]
PDGFRB ~1000.91.8[7][9]
VEGFR2 >10,00098.2[9]
SRC >10,000450.2[9]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Caption: Kinase selectivity profiles of Imatinib, Sunitinib, and Dasatinib.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The ADME properties of a drug are heavily influenced by its physicochemical characteristics. The piperazine moiety in these TKIs plays a crucial role in determining their solubility, permeability, and ultimately, their oral bioavailability.

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyImatinibSunitinibDasatinibReference(s)
Molecular Weight ( g/mol ) 493.6 (base)398.47 (base)488.01 (base)[9][11][13]
LogP 4.455.22.71[9][13]
pKa 8.1, 3.78.953.1, 6.8, 10.8[14][15]
Aqueous Solubility pH-dependent; very soluble at pH < 5.5pH-dependent; low solubilitypH-dependent; insoluble at neutral pH[9][11][13][16]
Permeability (Papp, 10⁻⁶ cm/s) ModerateHighHigh[8][17]
Oral Bioavailability (%) ~98%~12.5%14-34%[8][18]

The pH-dependent solubility of these compounds is a critical factor. Imatinib mesylate is very soluble in acidic conditions, which aids its absorption in the upper gastrointestinal tract.[9] In contrast, Dasatinib's solubility dramatically decreases at pH values above 4.0, which can impact its absorption.[13][16]

ADME_Overview cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion Oral Oral Administration Solubility Aqueous Solubility (pH-dependent) Oral->Solubility Permeability Intestinal Permeability (Caco-2) Solubility->Permeability Bloodstream Bloodstream Permeability->Bloodstream Target Target Tissue (Tumor) Bloodstream->Target Metabolism Metabolism (CYP3A4) Target->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Overview of the ADME process for orally administered kinase inhibitors.

Experimental Protocols for Benchmarking

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in-vitro assays used to characterize and compare piperazine-based kinase inhibitors.

In-Vitro Kinase Inhibition Assay (BCR-ABL)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[19]

    • Reconstitute recombinant BCR-ABL kinase in kinase buffer to the desired concentration.

    • Prepare a stock solution of a suitable tyrosine kinase substrate (e.g., Abltide peptide) in kinase buffer.[20]

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds (Imatinib, Sunitinib, Dasatinib) and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, recombinant BCR-ABL kinase, and the substrate peptide.

    • Add the serially diluted test compounds or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[20]

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 30-60 minutes.[20]

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Detect the level of substrate phosphorylation using a suitable method, such as a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay) or a phosphospecific antibody-based ELISA.[21]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix: - Recombinant BCR-ABL - Kinase Buffer - Substrate Start->Prepare_Mix Add_Inhibitor Add Test Compound (Serial Dilutions) Prepare_Mix->Add_Inhibitor Incubate_1 Pre-incubate (15-30 min) Add_Inhibitor->Incubate_1 Initiate_Rxn Initiate Reaction with ATP Incubate_1->Initiate_Rxn Incubate_2 Incubate at 30°C (30-60 min) Initiate_Rxn->Incubate_2 Stop_Rxn Stop Reaction Incubate_2->Stop_Rxn Detect Detect Phosphorylation Stop_Rxn->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in-vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., K562 for BCR-ABL) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. Include a vehicle control (DMSO).

    • Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.

    • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[23]

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22][24]

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22][24]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Kinetic Solubility Assay (Nephelometry)

This high-throughput assay rapidly assesses the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.[1]

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values).[1]

  • Assay Procedure:

    • In a microtiter plate, dispense a small volume of the DMSO stock solution into each well.[1]

    • Add the aqueous buffer to each well to achieve the desired final compound concentrations.

    • Mix the contents thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[1]

  • Measurement and Analysis:

    • Use a nephelometer to measure the light scattering in each well, which is indicative of undissolved particles.[1][3]

    • Analyze the light scattering data to determine the concentration at which precipitation occurs, thereby providing an estimate of the kinetic solubility.[3]

Caco-2 Permeability Assay

This in-vitro model is widely used to predict the intestinal permeability of drug candidates.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[25][26]

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[25]

  • Permeability Assay:

    • Equilibrate the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).[27]

    • To measure apical to basolateral (A-B) permeability, add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[2]

    • To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[2]

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the receiver compartment.

  • Quantification and Data Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux. An efflux ratio greater than 2 suggests active transport.[26]

Conclusion: A Strategic Choice in Drug Design

The selection of a piperazine-based kinase inhibitor is a strategic decision that requires a comprehensive understanding of its biological and physicochemical properties. Imatinib, with its focused kinase selectivity, remains a cornerstone in the treatment of specific malignancies. Sunitinib and Dasatinib, with their broader kinase inhibition profiles, offer therapeutic options for a wider range of cancers, but this broader activity may also contribute to different off-target effects.

This guide has provided a framework for the objective comparison of these important therapeutic agents. By utilizing the presented data and detailed experimental protocols, researchers can confidently benchmark their own piperazine derivatives and make informed decisions in the pursuit of novel and more effective cancer therapies. The inherent versatility of the piperazine scaffold ensures its continued prominence in the future of drug discovery.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Vertex AI Search.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. BenchChem.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018-08-01). PubMed.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. [Source not available].
  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substr
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco-2 Permeability Assay. Evotec.
  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed.
  • Caco-2 Permeability Assay. Enamine.
  • A fully automated kinetic solubility screen in 384-well plate form
  • The Core of Bcr-Abl Inhibition by AEG-41174: A Technical Guide. BenchChem.
  • SU11274 MTT Assay Protocol for Determining Cancer Cell Viability. BenchChem.
  • A Comparative Analysis of Imatinib and Next-Gener
  • Unraveling Bcr-Abl Inhibition: A Technical Guide. BenchChem.
  • Comparison of kinase inhibition profiles for imatinib and dasatinib.
  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTT Cell Assay Protocol. [Source not available].
  • Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)
  • ABL1 Kinase Assay.
  • MTT assay protocol. Abcam.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PRODUCT INFORM
  • Im
  • The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines.
  • A Comparative Analysis of Imatinib Specificity Against BCR-Abl, c-KIT, and PDGFR Tyrosine Kinases. BenchChem.
  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers.
  • Comparative effects of imatinib, flumatinib, and sunitinib on the...
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA
  • Prediction and elucidation of factors affecting solubilisation of imatinib mesyl
  • Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans. PMC.
  • Comparison of Caco-2 permeabilities predictions to experimentally...
  • Pharmacokinetics of Das
  • Sunitinib Mal
  • A comparison of dasatinib complex with imatinib complex. A ribbon...
  • Imatinib and Dasatinib Provoke Mitochondrial Dysfunction Leading to Oxidative Stress in C2C12 Myotubes and Human RD Cells. PMC.
  • A prospective multicenter phase II study on the efficacy and safety of dasatinib in the treatment of metastatic gastrointestinal stromal tumors failed by imatinib and sunitinib and analysis of NGS in peripheral blood. NIH.
  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
  • Real‐World Outcomes With Low‐Dose Dasatinib (50 mg) in Imatinib‐Resistant Chronic Myeloid Leukemia in Chronic Phase: A Retrospective Analysis of Efficacy and Safety. PMC.
  • Dasatinib vs. imatinib in patients with chronic myeloid leukemia in chronic phase (CML-CP) who have not achieved an optimal response to 3 months of imatinib therapy: the DASCERN randomized study. PubMed.
  • COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science.
  • Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
  • Imatinib, sunitinib and pazopanib: From flat‐fixed dosing towards a pharmacokinetically guided personalized dose. PMC.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a specialized chiral building block used primarily in the synthesis of peptidomimetics and complex pharmaceutical intermediates. While the tert-butoxycarbonyl (Boc) group generally reduces the immediate reactivity of the amine, the piperazine core presents specific sensitization risks that are often overlooked in standard "amino acid" handling protocols.

This guide moves beyond generic MSDS recommendations to provide a specific, risk-based operational framework.

Chemical Identity & Risk Context[1][2][3][4][5]
  • CAS Number: (Specific CAS may vary by enantiomer, generally treated under class CAS for Boc-piperazine derivatives).

  • Physical State: White to off-white powder.

  • Primary Hazard Vector: Inhalation of fine particulates during weighing and potential skin sensitization due to the piperazine moiety.

  • Reactivity: Stable under ambient conditions; releases isobutylene gas and combustible byproducts upon deprotection with strong acids (TFA/HCl).

Hazard Analysis & Risk Assessment

Effective safety is not about eliminating risk but managing exposure vectors. For this compound, we apply Universal Pharmaceutical Precautions with a specific focus on sensitization.

Hazard ClassRisk DescriptionMechanism of Action
Respiratory Sensitizer High Concern. Piperazine derivatives are known asthmagens.Inhalation of dust triggers immune response in bronchial tissue.
Skin Irritant (Cat 2) Moderate. Causes localized dermatitis.Lipophilic nature allows dermal penetration; Boc-group assists surface adhesion.
Eye Irritant (Cat 2A) Moderate to High.Mechanical abrasion from crystals + chemical irritation of mucous membranes.
Combustible Dust Low to Moderate.Finely divided organic powders can form explosive atmospheres if aerosolized near ignition sources.

PPE Selection Matrix

Do not rely on "standard lab PPE." Select equipment based on the task energy and exposure potential.

Table 1: Task-Based PPE Requirements
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed)N/A (Standard Ventilation)Nitrile (0.11 mm)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Weighing / Aliquoting (<10g)Fume Hood Required. If hood unavailable: N95/P100 Respirator.Double Gloving: Nitrile (Outer) / Nitrile (Inner). Change outer immediately if contaminated.Safety Goggles (Indirect Vent)Lab Coat + Tyvek Sleeves
Reaction Setup (Solvent addition)Fume Hood (Sash at 18").Chemical Resistant Gloves (Nitrile or Neoprene).Safety Goggles + Face Shield (if >500mL volume).Chemical Resistant Apron
Waste Disposal N95/P100 Respirator (if solid waste is open).Heavy Duty Nitrile (0.2 mm).Safety Goggles.Lab Coat + Apron

Scientist's Note: For this compound, glove thickness matters . Standard 4-mil nitrile gloves are sufficient for dry handling. However, if you are dissolving this in DCM (Dichloromethane) or DMF, you must upgrade to Silver Shield™ or laminate gloves , as DCM permeates nitrile in <2 minutes, carrying the allergen through to your skin [1].

Operational Protocols

Protocol A: Safe Weighing & Transfer (The Critical Step)

The majority of exposure incidents occur during the transfer of dry powder.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Piperazine derivatives are often static-prone. Use an anti-static gun or ionizer bar inside the balance chamber to prevent "powder fly-out."

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong acids without thorough neutralization.

  • Decontamination: Immediately wipe down the balance area with a wet paper towel (solvent-soaked, usually Ethanol or Isopropanol) after weighing. Dispose of the towel as solid chemical waste.

Protocol B: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (e.g., DMF, DMSO), add solvent slowly to the powder to prevent "puffing" of dry material into the air.

  • Deprotection Warning: If removing the Boc-group using TFA (Trifluoroacetic acid), anticipate the release of Isobutylene gas and CO2 . This reaction must be vented. Do not seal the vessel tightly immediately after acid addition; pressure buildup can cause vessel failure [2].

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Check" points that prevent cross-contamination.

G cluster_0 Critical Control Point Start Storage (4°C, Desiccated) PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing (Fume Hood + Static Control) PPE_Check->Weighing Pass Solubilization Solubilization (Slow Addition) Weighing->Solubilization Dissolve Reaction Reaction / Coupling Solubilization->Reaction Deprotection Boc-Deprotection (Gas Release Risk!) Reaction->Deprotection If Acid Used Disposal Waste Segregation Reaction->Disposal Direct Waste Deprotection->Disposal Acid Stream

Figure 1: Operational workflow for Boc-piperazine derivative handling. Note the critical control point at Deprotection due to off-gassing.

Waste Disposal & Decontamination

Improper disposal of Boc-protected intermediates is a common compliance violation.

Waste Stream Segregation
Waste TypeCompositionDisposal Method
Solid Waste Contaminated weighing boats, gloves, paper towels.Double-bag in clear polyethylene bags. Label as "Solid Hazardous Waste: Piperazine Derivative."
Liquid Waste A Mother liquors (DMF/DMSO/DCM).Halogenated Organic Waste stream.[1]
Liquid Waste B Deprotection mixtures (TFA/Acid).[1][2][3][4]Acidic Organic Waste. Do NOT mix with cyanide or sulfide waste streams.
Aqueous Waste Quenched reaction layers.Aqueous waste (check pH before disposal).
Spill Response
  • Small Spill (<5g): Cover with wet paper towels to prevent dust generation. Wipe up and place in solid waste. Clean surface with soap and water.[5][6][7][8]

  • Large Spill (>5g): Evacuate the immediate area. Don N95 respirator. Use a HEPA-filtered vacuum or wet-sweeping method. Do not dry sweep.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide for Nitrile vs. Laminate Gloves. [Link]

  • American Chemical Society (ACS). Greener Criteria for Boc Deprotection and Handling of Gaseous Byproducts. ACS GCI Pharmaceutical Roundtable. [Link]

  • National Institutes of Health (NIH) - PubChem. Piperazine Safety Profile and Sensitization Risks. [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-(tert-Butoxycarbonyl)piperazine derivatives - Classification and Labelling. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.